Product packaging for Spiraeoside(Cat. No.:CAS No. 20229-56-5)

Spiraeoside

Cat. No.: B190383
CAS No.: 20229-56-5
M. Wt: 464.4 g/mol
InChI Key: OIUBYZLTFSLSBY-HMGRVEAOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quercetin 4'-O-beta-D-glucopyranoside is a quercetin O-glucoside that is quercetin with a beta-D-glucosyl residue attached at position 4'. It has a role as a plant metabolite, an antioxidant and an antineoplastic agent. It is a beta-D-glucoside, a monosaccharide derivative, a quercetin O-glucoside, a tetrahydroxyflavone and a member of flavonols. It is functionally related to a beta-D-glucose. It is a conjugate acid of a quercetin 4'-O-beta-D-glucopyranoside(1-).
Spiraeoside has been reported in Humulus lupulus, Bombyx mori, and other organisms with data available.
from flowers of Filipendula ulmaria (L.);  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20O12 B190383 Spiraeoside CAS No. 20229-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUBYZLTFSLSBY-HMGRVEAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174078
Record name Spiraeoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quercetin 4'-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20229-56-5
Record name Quercetin 4′-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20229-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiraeoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiraeoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIRAEOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2B74751XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Quercetin 4'-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240 - 241 °C
Record name Quercetin 4'-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Spiraeoside: A Comprehensive Technical Guide to Its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraeoside, a flavonoid glycoside also known as quercetin-4'-O-β-D-glucopyranoside, has garnered significant interest in the scientific community for its potential therapeutic properties. As a derivative of quercetin, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an in-depth overview of the primary natural sources of this compound and a detailed examination of the various methods employed for its extraction and quantification. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in two key plant species: meadowsweet (Filipendula ulmaria) and the common onion (Allium cepa), particularly in its outer layers.

  • Meadowsweet (Filipendula ulmaria) : The flowers of the meadowsweet plant are a primary and well-documented source of this compound.[1][2] This perennial herb, belonging to the Rosaceae family, has a history of use in traditional medicine.

  • Onion (Allium cepa) : The outer, dry scales of the garden onion, especially the red varieties, are a rich and readily available source of this compound.[1][2] The concentration of flavonoids, including this compound, is significantly higher in the skin than in the edible bulb. This makes onion skin, often considered an agricultural waste product, a valuable raw material for the extraction of this bioactive compound.

This compound has also been reported in other plants, such as Spiraea salicifolia.

Extraction Methodologies

A variety of extraction techniques have been developed and optimized to isolate this compound from its natural sources. The choice of method depends on factors such as the desired yield, purity, cost-effectiveness, and environmental impact.

Conventional Solvent Extraction

Conventional solvent extraction remains a widely used method for obtaining this compound. The selection of the solvent is critical and significantly influences the extraction efficiency.

Experimental Protocol: Solvent Extraction from Red Onion Skin Waste (ROSW)

  • Sample Preparation : Red onion skin waste is collected, air-dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction : A known weight of the powdered ROSW is macerated with a selected solvent (e.g., water, methanol, or ethanol) at a specific solid-to-liquid ratio. The mixture is then agitated for a defined period at a controlled temperature.

  • Filtration and Concentration : The resulting mixture is filtered to separate the solid residue from the liquid extract. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification (Optional) : The crude extract can be further purified using chromatographic techniques, such as column chromatography, to isolate this compound.

  • Quantification : The amount of this compound in the extract is determined using analytical techniques like High-Performance Liquid Chromatography (HPLC).[3]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times.

Experimental Protocol: Ultrasound-Assisted Extraction from Onion Bulbs

  • Sample Preparation : Fresh or dried onion bulbs are homogenized or powdered.

  • Extraction : The sample is mixed with an optimized solvent system (e.g., 53% methanol in water at pH 2.6) in a vessel.

  • Sonication : The mixture is subjected to ultrasonication using a probe or bath sonicator. Key parameters such as sonication time, amplitude, temperature, and cycle are optimized to maximize the yield of phenolic compounds, including this compound. For instance, optimal conditions for total phenolic compounds from red onion have been reported as 53% methanol, pH 2.6, 60°C, 30.1% amplitude, and a 0.43 s cycle.

  • Post-Extraction Processing : Following sonication, the extract is filtered and concentrated as described in the conventional solvent extraction protocol.

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction employs microwave energy to heat the solvent and the moisture within the plant material. This rapid, localized heating creates pressure that ruptures the plant cell walls, facilitating the release of bioactive compounds into the solvent. MAE is known for its high efficiency, reduced solvent consumption, and shorter extraction times.

Sequential Microwave/Ultrasound-Assisted Extraction (SMUAE)

This hybrid technique combines the benefits of both MAE and UAE. Typically, the plant material is first subjected to a short period of microwave irradiation, followed by ultrasound treatment. This sequential approach has been shown to be more effective than either method alone for extracting flavonoids from red onion skin.

Experimental Protocol: Sequential Microwave/Ultrasound-Assisted Extraction from Red Onion Skin

  • Sample Preparation : Dried red onion skin is ground to a specific particle size.

  • Microwave Pre-treatment : The powdered sample is mixed with the extraction solvent (e.g., 70% ethanol) and subjected to microwave irradiation for a short duration (e.g., 60 seconds).

  • Ultrasonic Extraction : The microwave-treated mixture is then immediately transferred to an ultrasonic bath or treated with an ultrasonic probe for a specified time and temperature (e.g., 15 minutes at 70°C).

  • Final Processing : The extract is filtered, concentrated, and analyzed as in other methods.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled. The addition of a co-solvent, such as ethanol, can enhance the extraction of more polar compounds like this compound.

Experimental Protocol: Supercritical CO₂ Extraction from Onion Skin

  • Sample Preparation : Dried and ground onion skin is packed into an extraction vessel.

  • Extraction : Supercritical CO₂, often mixed with a co-solvent like ethanol, is passed through the extraction vessel at a controlled temperature and pressure (e.g., 40-50°C and 20-30 MPa).

  • Separation : The extracted compounds are separated from the supercritical fluid by reducing the pressure, which causes the CO₂ to return to its gaseous state, leaving behind the extract.

  • Collection : The this compound-rich extract is collected from the separator.

Quantitative Data on Extraction Yields

The yield of this compound is highly dependent on the natural source, the extraction method, and the specific parameters used. The following table summarizes quantitative data from various studies.

Natural SourceExtraction MethodSolventKey ParametersThis compound YieldReference
Red Onion Skin WasteSolvent ExtractionWaterNot specified12.2 mg/g[3]
Red Onion Skin WasteSolvent ExtractionMethanolNot specified27.6 mg/g[3]
Red Onion Skin WasteSolvent ExtractionEthanolNot specified32.5 mg/g[3]
Red Onion SkinSequential Microwave/Ultrasound-Assisted Extraction70% Ethanol60s microwave, 15 min ultrasound at 70°CQuercetin yield: 10.32% (Note: this compound is a quercetin glycoside)
Onion SkinSubcritical Water ExtractionWater145°C, 50 bar, 50 min7.5 ± 0.2 mg/g

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways, which underlies its potential therapeutic effects.

  • PI3K/Akt/Nrf2 Pathway : this compound can activate the PI3K/Akt/Nrf2 signaling pathway, which plays a crucial role in protecting cells from oxidative stress and apoptosis.

  • Apoptosis Induction : this compound has been demonstrated to induce apoptosis (programmed cell death) in cancer cells by activating caspase-9 and caspase-3.[3]

  • Anti-allergic Response : It has been reported to suppress mast cell activation and IgE-mediated allergic reactions by inhibiting the phospholipase C-γ-mediated signaling pathway.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Plant Material (e.g., Red Onion Skin) drying Drying start->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., 70% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (Optional) concentration->purification analysis Quantification (HPLC) purification->analysis signaling_pathways cluster_pi3k PI3K/Akt/Nrf2 Pathway cluster_apoptosis Apoptosis Induction cluster_allergy Anti-allergic Response Spiraeoside_pi3k This compound PI3K PI3K Spiraeoside_pi3k->PI3K activates Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 activates ARE Antioxidant Response Element Nrf2->ARE binds to Spiraeoside_apop This compound Caspase9 Caspase-9 Spiraeoside_apop->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Spiraeoside_allergy This compound PLCg Phospholipase C-γ Spiraeoside_allergy->PLCg inhibits MastCell Mast Cell Activation PLCg->MastCell mediates

References

Spiraeoside: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiraeoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for assessing its antioxidant, anti-inflammatory, and antitumor effects are presented, along with a comprehensive summary of quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's bioactivities through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Identification

This compound, also known as Quercetin-4'-O-glucoside, is a flavonoid belonging to the flavonol subclass. It consists of a quercetin aglycone backbone to which a glucose molecule is attached at the 4'-hydroxyl group.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 3,5,7-Trihydroxy-2-(3-hydroxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-4H-1-benzopyran-4-one[1]
SMILES String C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[1]
InChI Key OIUBYZLTFSLSBY-HMGRVEAOSA-N[1]
CAS Number 20229-56-5[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its bioavailability and therapeutic efficacy.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C21H20O12[1]
Molecular Weight 464.38 g/mol [1]
Melting Point 209-211 °C[1]
Boiling Point 835.6 °C at 760 mmHg[1]
Solubility Soluble in DMSO and ethanol.
pKa Data not readily available in the searched literature.

Biological Activities and Experimental Protocols

This compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.

Antioxidant Activity

This compound demonstrates potent antioxidant properties by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of this compound in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of different concentrations of this compound solution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is typically used as a positive control.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Table 3: Antioxidant Activity of this compound

AssayIC50 ValueSource
DPPH Radical Scavenging28.51 µg/mL[2]
Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, which can be assessed using the in vitro protein denaturation inhibition assay.

Experimental Protocol: Protein Denaturation Inhibition Assay

  • Reagent Preparation:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • Prepare various concentrations of this compound in a suitable solvent (e.g., phosphate-buffered saline, pH 6.4).

  • Assay Procedure:

    • The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.[3]

    • A control group is prepared with distilled water instead of the this compound solution.

    • Incubate the mixtures at 37°C for 20 minutes.[4]

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[4]

  • Measurement:

    • After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

    • A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control, and A_sample is the absorbance of the sample.

Antitumor Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to evaluate cell viability and the cytotoxic potential of compounds.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Seed cancer cells (e.g., HeLa cells) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[5]

  • Treatment:

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation:

    • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Table 4: Antitumor Activity of this compound

Cell LineAssayIC50 ValueSource
HeLaMTTA dose of 50 µg/mL exhibited the highest anti-cancer activity.[5][5]

Signaling Pathways

This compound exerts its biological effects by modulating key signaling pathways involved in cellular processes such as oxidative stress response and inflammation.

PI3K/Akt/Nrf2 Signaling Pathway

This compound has been reported to protect cells from oxidative stress by activating the PI3K/Akt/Nrf2 signaling pathway. This pathway plays a crucial role in the cellular antioxidant defense system.

PI3K_Akt_Nrf2_Pathway This compound This compound Receptor Upstream Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates & Activates Keap1 Keap1 Akt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription Cell_Survival Cell Survival & Oxidative Stress Resistance Antioxidant_Genes->Cell_Survival Promotes

Caption: this compound-mediated activation of the PI3K/Akt/Nrf2 pathway.

Phospholipase C-γ (PLC-γ) Signaling Pathway

This compound may also exert its effects by modulating the PLC-γ signaling pathway, which is involved in various cellular processes including inflammation and cell proliferation. The exact mechanism of this compound's interaction with this pathway requires further investigation, but a potential inhibitory role is depicted below.

PLC_gamma_Pathway This compound This compound PLCg PLC-γ This compound->PLCg Inhibits Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Receptor_Tyrosine_Kinase->PLCg Phosphorylates & Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium_Release Ca²⁺ Release IP3->Calcium_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Effects Downstream Cellular Responses (e.g., Inflammation, Proliferation) Calcium_Release->Downstream_Effects PKC_Activation->Downstream_Effects

Caption: Potential inhibitory effect of this compound on the PLC-γ signaling pathway.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of beneficial physicochemical and biological properties. Its antioxidant, anti-inflammatory, and antitumor activities, mediated through the modulation of key signaling pathways such as PI3K/Akt/Nrf2, highlight its potential for the development of novel therapeutic agents. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals dedicated to exploring the full therapeutic potential of this compound. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Spiraeoside (Quercetin-4'-O-glucoside): A Technical Guide to Identification, Bioactivity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiraeoside, also known as quercetin-4'-O-glucoside, is a naturally occurring flavonoid glycoside found in various plants, including onion (Allium cepa) and meadowsweet (Filipendula ulmaria).[1] As a derivative of the well-studied flavonol quercetin, this compound has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, focusing on its identification, quantification, biological effects, and mechanisms of action. Detailed experimental protocols for its analysis, along with a summary of its quantitative biological data, are presented to support further research and development. Furthermore, key signaling pathways modulated by this compound are visually represented to facilitate a deeper understanding of its molecular interactions.

Chemical and Physical Properties

This compound is characterized by a quercetin backbone with a β-D-glucosyl residue attached at the 4'-position.[2] This glycosylation significantly influences its solubility and bioavailability compared to its aglycone, quercetin.

PropertyValueReference
Molecular Formula C₂₁H₂₀O₁₂[2][3]
Molecular Weight 464.38 g/mol [2][3]
CAS Number 20229-56-5[1][2]
Melting Point 209-211°C[3]
Appearance Solid
Synonyms Quercetin-4'-O-glucoside, Spiraein[1][2]

Identification and Quantification: Experimental Protocols

Accurate identification and quantification of this compound are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Mass Spectrometry (MS) are the most common analytical techniques.

Extraction of this compound from Plant Material (e.g., Red Onion Skin)

This protocol is based on methods described for extracting this compound from red onion skin waste.[2]

Materials:

  • Dried and powdered plant material (e.g., red onion skin)

  • Solvents: Ethanol, Methanol, Water

  • Shaker or sonicator

  • Centrifuge

  • Rotary evaporator

  • Filter paper

Procedure:

  • Mix the powdered plant material with the chosen solvent (e.g., ethanol) in a solid-to-liquid ratio of 1:10 (w/v).

  • Agitate the mixture using a shaker or sonicator for 1-2 hours at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant.

  • Collect the supernatant and repeat the extraction process with the remaining solid residue to ensure complete extraction.

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • The crude extract can be further purified using column chromatography techniques.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general framework for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-20 min, 10-30% A; 20-25 min, 30-50% A; 25-30 min, 50-10% A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound standard of known concentration in methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve the extracted sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Inject the standards and samples onto the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) is commonly used for flavonoid analysis.

  • Fragmentation: In tandem MS (MS/MS), the fragmentation pattern of this compound will show a characteristic loss of the glucose moiety (162 Da), resulting in a fragment ion corresponding to quercetin (m/z 303 in positive ion mode).[4] Further fragmentation of the quercetin aglycone can provide additional structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR and ¹³C-NMR: These techniques provide detailed information about the chemical structure. The proton and carbon signals of the quercetin and glucose moieties can be assigned using 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC). The anomeric proton of the glucose unit will show a characteristic coupling constant, confirming its β-configuration.

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, with quantitative data available for several of these effects.

Antioxidant Activity

This compound demonstrates significant radical scavenging and reducing power.

AssayIC₅₀ Value (µg/mL)Reference
DPPH Radical Scavenging28.51[5]
ABTS Radical Scavenging7.48[5]

DPPH Radical Scavenging Assay Protocol: This protocol is a standard method for evaluating antioxidant activity.[6][7][8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • This compound sample dissolved in methanol at various concentrations

  • Methanol (as blank)

  • Spectrophotometer

Procedure:

  • Add 1 mL of the this compound sample solution to 2 mL of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm against a methanol blank.

  • A control is prepared using 1 mL of methanol instead of the sample solution.

  • The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.

  • The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

Anticancer Activity

This compound has been shown to inhibit the growth of cancer cells and induce apoptosis.

Cell LineActivityIC₅₀ Value (µg/mL)Reference
HeLa (Cervical Cancer)Inhibition of cell growth~50 (highest activity tested)[2][9]

Cell Viability Assay (MTT Assay) Protocol:

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for another 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated from the dose-response curve.

Enzyme Inhibitory Activity

This compound demonstrates inhibitory effects on several enzymes.

EnzymeIC₅₀ Value (nM)Reference
Carbonic Anhydrase II4.44[5]
Acetylcholinesterase (AChE)7.88[5]
Butyrylcholinesterase (BChE)19.42[5]
α-Glycosidase29.17 mM[5]
Pharmacokinetic Parameters

A study in mice provided the following pharmacokinetic data for this compound.[4][10]

ParameterValue (Intravenous, 5 mg/kg)Value (Oral, 20 mg/kg)
T₁/₂ (h) 1.10 ± 0.301.83 ± 0.76
Cₘₐₓ (ng/mL) 165.33 ± 27.5038.67 ± 11.02
AUC₀₋ₜ (ng·h/mL) 127.50 ± 22.54129.17 ± 36.51
Bioavailability (%) -4.0

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating key cellular signaling pathways.

PI3K/Akt/Nrf2 Signaling Pathway

This compound has been shown to protect human cardiomyocytes from high glucose-induced injury by activating the PI3K/Akt/Nrf2 pathway.[1][5] This pathway is crucial for cellular defense against oxidative stress.

PI3K_Akt_Nrf2_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Keap1 Keap1 pAkt->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nuclear Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription Cell_Protection Cell Protection & Oxidative Stress Reduction Antioxidant_Genes->Cell_Protection

Caption: this compound activates the PI3K/Akt/Nrf2 signaling pathway.

Apoptosis Signaling Pathway

In cancer cells, this compound can induce apoptosis by modulating the expression of key regulatory proteins. It has been shown to inhibit the anti-apoptotic protein Bcl-2 and activate caspases, which are the executioners of apoptosis.[2][9]

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Caspase9 Caspase-9 This compound->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis in cancer cells.

Experimental Workflow Overview

The following diagram outlines a general workflow for the identification and bioactivity screening of this compound.

Experimental_Workflow Plant_Material Plant Material (e.g., Onion Skin) Extraction Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Spiraeoside_Isolate Isolated this compound Purification->Spiraeoside_Isolate Identification Identification & Quantification (HPLC, MS, NMR) Spiraeoside_Isolate->Identification Bioactivity_Screening Bioactivity Screening Spiraeoside_Isolate->Bioactivity_Screening Antioxidant Antioxidant Assays (DPPH, ABTS) Bioactivity_Screening->Antioxidant Anticancer Anticancer Assays (MTT, Apoptosis) Bioactivity_Screening->Anticancer Enzyme_Inhibition Enzyme Inhibition Assays Bioactivity_Screening->Enzyme_Inhibition

Caption: General workflow for this compound research.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a spectrum of biological activities that warrant further investigation for therapeutic applications. This guide provides a foundational resource for researchers by consolidating key information on its identification, quantification, and mechanisms of action. The detailed protocols and summarized data are intended to streamline experimental design and facilitate the advancement of knowledge on this potent flavonoid glycoside. Further research should focus on its in vivo efficacy, safety profile, and potential for drug development.

References

biological activity of Spiraeoside literature review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activity of Spiraeoside

Introduction

This compound, also known as Quercetin-4'-O-β-D-glucoside, is a flavonoid glycoside found in various plant sources, notably in red onion skin.[1] As a derivative of quercetin, it has garnered significant interest within the scientific community for its diverse and potent biological activities. This document provides a comprehensive technical overview of the existing literature on this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting properties. The information is presented to serve researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Antioxidant Activity

This compound demonstrates significant antioxidant potential through various mechanisms, including free radical scavenging and reducing power. It has been shown to effectively neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in numerous pathologies.[1] Studies suggest its antioxidant efficacy might be higher than its aglycone, quercetin, due to the successive proton loss electron flow mechanism.[1]

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using several standard assays, with results summarized below.

Assay TypeMethodThis compound Activity (IC₅₀)Standard Compound (IC₅₀)Reference
Radical Scavenging DPPH (1,1-diphenyl-2-picrylhydrazyl)28.51 µg/mLBHT: 25.95 µg/mL, Trolox: 7.06 µg/mL[1][2][3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid))7.48 µg/mLTrolox: 6.16 µg/mL, BHA: 5.07 µg/mL[1]
Reducing Power Cupric Ion (Cu²⁺) Reducing Assay (CUPRAC)Concentration-dependent increase-[1]
Ferric Ion (Fe³⁺) Reducing Antioxidant Power (FRAP)Concentration-dependent increaseBHA > Trolox > this compound ≈ α-tocopherol[1]
Experimental Protocols

DPPH Radical Scavenging Assay: This assay quantifies the ability of an antioxidant to donate an electron and decolorize a methanol solution of DPPH.

  • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

  • Various concentrations of the this compound solution are added to a fixed concentration of DPPH radical solution.

  • The mixture is incubated in the dark at room temperature for approximately 30 minutes.

  • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • The percentage of scavenging activity is calculated relative to a control (DPPH solution without sample). The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.

Fe³⁺ Reducing Ability Assay (FRAP): This method assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Various concentrations of this compound (e.g., 10–30 µg/mL) are combined with a sodium phosphate buffer (0.2 M, pH 6.6) and potassium ferricyanide (K₃Fe(CN)₆, 1%).[1]

  • The solution is incubated at 50°C for 30 minutes.[1]

  • The reaction is terminated by adding trichloroacetic acid (10%).[1]

  • Freshly prepared ferric chloride (FeCl₃, 0.1%) is added to the solution.[1]

  • The absorbance is measured spectrophotometrically at 700 nm. An increase in absorbance indicates a higher reducing power.[1]

Anticancer Activity

This compound exhibits potent antitumor effects, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.[4][5] Its activity has been notably demonstrated against human cervical cancer (HeLa) cells.

Quantitative Anticancer Data
Cell LineConcentrationEffectReference
HeLa (Cervical Cancer)50 µg/mLHighest inhibition of cell growth[4][5]
HeLa (Cervical Cancer)TreatmentPromotes apoptosis via activation of caspase-9 and caspase-3[4][5]
HeLa (Cervical Cancer)TreatmentInhibits expression of anti-apoptotic B-cell lymphoma 2 (Bcl-2)[4][5]
HeLa (Cervical Cancer)TreatmentInhibits Cyclin-dependent kinase 2 (CDK2)-cyclin-E expression[4]
Experimental Protocols

Cell Viability Assay (MTT Assay): This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

  • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for 2-4 hours to allow the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in living cells.

  • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • The absorbance is read at approximately 570 nm. A decrease in absorbance in treated cells compared to controls indicates reduced cell viability.

Apoptosis Detection (Annexin V-FITC Assay): This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

  • HeLa cells are treated with this compound for a predetermined time.

  • Both floating and adherent cells are collected and washed with a binding buffer.

  • Cells are resuspended in the binding buffer and stained with FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).

  • The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways in Anticancer Activity

This compound's anticancer effects are mediated by the intrinsic apoptosis pathway. It downregulates the anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and the release of cytochrome c. This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in programmed cell death.[4][5]

G cluster_workflow This compound-Induced Intrinsic Apoptosis Pathway SPI This compound Bcl2 Bcl-2 (Anti-apoptotic) SPI->Bcl2 inhibits Mito Mitochondria Bcl2->Mito inhibits CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis triggers

This compound-induced intrinsic apoptosis pathway.

Enzyme Inhibitory Activity

This compound has been identified as a potent inhibitor of several metabolic enzymes, suggesting its therapeutic potential for a range of conditions, including metabolic diseases and glaucoma.[1]

Quantitative Enzyme Inhibition Data
Target EnzymeThis compound Activity (IC₅₀)Standard Inhibitor (IC₅₀)Potential ApplicationReference
Carbonic Anhydrase II (CA II)4.44 nMAcetazolamideAntiglaucoma[1][2]
α-Glycosidase7.88 nMAcarboseAntidiabetic[1][2]
Acetylcholinesterase (AChE)19.42 nMTacrineAnticholinergic[1][2]
Butyrylcholinesterase (BChE)29.17 mMTacrineAnticholinergic[1][2]
Experimental Protocols

α-Glycosidase Inhibition Assay: This assay measures the inhibition of α-glycosidase, an enzyme involved in carbohydrate digestion.

  • The assay is conducted in a buffer solution (e.g., phosphate buffer, pH 7.4).[1]

  • This compound at various concentrations is pre-incubated with the α-glycosidase enzyme solution.[1]

  • The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[1]

  • The mixture is incubated at a controlled temperature (e.g., 35°C).[1]

  • The enzymatic reaction, which releases p-nitrophenol, is monitored by measuring the increase in absorbance at 405 nm.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Other Biological Activities

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties.[4] It has been reported to inhibit enzymes responsible for generating prostaglandins, which are key mediators of inflammation.[4] This suggests potential applications in managing inflammatory conditions.

Cardioprotective Effects

In human cardiomyocytes, this compound has been shown to offer protection against high glucose-induced oxidative stress, cell injury, and apoptosis.[1] This protective effect is mediated through the activation of the PI3K/Akt/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[1]

G cluster_pathway This compound Cardioprotective Pathway SPI This compound PI3K PI3K SPI->PI3K activates Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 activates ARE ARE (Antioxidant Response Element) Nrf2->ARE binds & activates Genes Protective Genes (e.g., HO-1) ARE->Genes promotes transcription Protection Cardioprotection (Anti-apoptosis, Anti-oxidant) Genes->Protection

Cardioprotective signaling via PI3K/Akt/Nrf2.

General Experimental Workflow

The investigation of this compound's biological activities typically follows a structured workflow, from extraction from natural sources to detailed in vitro analysis.

G cluster_workflow General Workflow for this compound Bioactivity Screening cluster_assays In Vitro Assays Source Plant Source (e.g., Red Onion Skin) Extract Solvent Extraction (e.g., Ethanol) Source->Extract Isolate Isolation & Purification (e.g., HPLC) Extract->Isolate SPI Pure this compound Isolate->SPI Assay_AOX Antioxidant (DPPH, FRAP) SPI->Assay_AOX Assay_AI Anti-inflammatory (e.g., COX inhibition) SPI->Assay_AI Assay_AC Anticancer (MTT, Apoptosis) SPI->Assay_AC Analysis Data Analysis (IC₅₀, Pathway Mapping) Assay_AOX->Analysis Assay_AI->Analysis Assay_AC->Analysis

From extraction to bioactivity analysis.

Conclusion

This compound is a multifunctional flavonoid with significant therapeutic potential. Its well-documented antioxidant, anticancer, and enzyme-inhibitory activities, supported by quantitative data, position it as a strong candidate for further investigation in drug discovery and development. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways like the intrinsic apoptosis and PI3K/Akt/Nrf2 pathways, provides a solid foundation for preclinical and clinical studies. Future research should focus on its in vivo efficacy, bioavailability, and potential synergistic effects with existing therapeutic agents.

References

Spiraeoside: An In-Depth Technical Guide to its In-Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraeoside, a quercetin 4'-O-β-D-glucopyranoside, is a flavonoid compound found in various plant species, notably in the outer scales of onions (Allium cepa). Emerging in-vitro research has highlighted its potential as a therapeutic agent, demonstrating significant antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the in-vitro activities of this compound, focusing on key signaling pathways and cellular processes. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Antioxidant Activity

This compound exhibits potent antioxidant effects through direct radical scavenging and the activation of cellular antioxidant defense systems. Its activity has been quantified in various standard assays.

Quantitative Data for Antioxidant Activity
AssayIC50 (µg/mL) of this compoundReference Compound(s)IC50 (µg/mL) of Reference(s)
DPPH Radical Scavenging28.51BHA10.10
BHT25.95
Trolox7.06
α-tocopherol11.31
ABTS Radical Scavenging7.48BHA5.07
BHT6.99
Trolox6.16
α-tocopherol8.73
Mechanism of Action: PI3K/Akt/Nrf2 Pathway Activation

In human cardiomyocytes, this compound has been shown to protect against high glucose-induced oxidative stress by activating the PI3K/Akt/Nrf2 signaling pathway.[1][2][3][4][5] This pathway is a critical regulator of cellular defense against oxidative damage. Upon activation by this compound, PI3K phosphorylates and activates Akt. Activated Akt then promotes the dissociation of the transcription factor Nrf2 from its cytosolic inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes.

G This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Keap1_Nrf2 Keap1-Nrf2 (Cytosolic Complex) Akt->Keap1_Nrf2 Inhibits Keap1, Releases Nrf2 Nrf2_nucleus Nrf2 (Nuclear) Keap1_Nrf2->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Production ARE->Antioxidant_Enzymes Promotes Transcription

PI3K/Akt/Nrf2 Signaling Pathway Activated by this compound.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by inhibiting the activation of mast cells, which are key players in IgE-mediated allergic responses.

Mechanism of Action: Inhibition of Phospholipase C-γ (PLC-γ) Signaling

In RBL-2H3 mast cells, this compound has been shown to inhibit IgE-antigen-stimulated degranulation.[6] This is achieved through the suppression of the PLC-γ-mediated signaling cascade. The binding of an IgE-antigen complex to the FcεRI receptor on mast cells typically triggers the activation of Lyn and Syk kinases. These kinases then phosphorylate and activate PLC-γ2. Activated PLC-γ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the degranulation of mast cells and the release of inflammatory mediators. This compound intervenes in this pathway by reducing the phosphorylation and subsequent activation of PLC-γ2, thereby mitigating the downstream signaling events that lead to mast cell degranulation.[6]

G IgE_Antigen IgE-Antigen Complex FceRI FcεRI Receptor IgE_Antigen->FceRI Binds Lyn_Syk Lyn/Syk Kinases FceRI->Lyn_Syk Activates PLCG2 PLC-γ2 Lyn_Syk->PLCG2 Phosphorylates (Activates) PIP2 PIP2 PLCG2->PIP2 Cleaves This compound This compound This compound->PLCG2 Inhibits Phosphorylation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Degranulation Mast Cell Degranulation Ca_release->Degranulation PKC_activation->Degranulation

Anti-inflammatory Mechanism of this compound via PLC-γ Inhibition.

Apoptosis-Inducing Activity in Cancer Cells

This compound has been demonstrated to induce apoptosis in cancer cells, such as HeLa human cervical cancer cells, through the intrinsic apoptotic pathway.

Quantitative Data for Anti-cancer Activity
Cell LineEffectConcentration
HeLaSignificant inhibition of cell growth50 µg/mL
Mechanism of Action: Modulation of Bcl-2 Family Proteins and Caspase Activation

This compound treatment of HeLa cells leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase, caspase-3. Caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. Additionally, this compound has been observed to inhibit the expression of Cyclin-dependent kinase 2-cyclin-E, contributing to cell cycle arrest at the G2/M checkpoint.

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes CDK2_CyclinE CDK2-Cyclin E This compound->CDK2_CyclinE Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Membrane Bax->Mitochondrion Disrupts Membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G2M_Arrest G2/M Checkpoint Arrest CDK2_CyclinE->G2M_Arrest Leads to

Apoptosis Induction by this compound in HeLa Cells.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve this compound and reference antioxidants in methanol to prepare a series of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the sample or standard solution to each well.

    • Add an equal volume of the DPPH working solution to all wells.

    • Include a control well with methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve this compound and reference antioxidants in ethanol to prepare a series of concentrations.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to a cuvette or well.

    • Add a larger volume of the diluted ABTS•+ solution and mix.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

Caspase-3 Activity Assay
  • Cell Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them using a specific lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Assay Procedure (Colorimetric):

    • In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

    • Prepare a reaction mixture containing a caspase-3 substrate (e.g., DEVD-pNA).

    • Add the reaction mixture to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance at 405 nm, which corresponds to the release of the p-nitroaniline (pNA) chromophore.

  • Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.

Western Blot Analysis for Bcl-2, Bax, and Phosphorylated Proteins
  • Protein Extraction and Quantification: As described in the caspase activity assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Analysis: Generate a histogram of cell count versus fluorescence intensity. The G0/G1 phase cells will have 2n DNA content, G2/M phase cells will have 4n DNA content, and S phase cells will have DNA content between 2n and 4n. Analyze the percentage of cells in each phase of the cell cycle using appropriate software.

Immunofluorescence for Nrf2 Nuclear Translocation
  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow antibody access to intracellular proteins.

  • Blocking: Block with a suitable blocking buffer to reduce non-specific binding.

  • Primary Antibody Incubation: Incubate with a primary antibody against Nrf2.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with a DNA dye like DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. The localization of Nrf2 (cytoplasmic vs. nuclear) can be determined by observing the overlap of the Nrf2 signal with the DAPI nuclear stain.

Conclusion

The in-vitro evidence strongly suggests that this compound possesses multifaceted pharmacological activities. Its ability to scavenge free radicals, modulate key inflammatory pathways, and induce apoptosis in cancer cells through well-defined signaling cascades makes it a compelling candidate for further investigation. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Future studies should focus on its in-vivo efficacy, bioavailability, and safety profile to translate these promising in-vitro findings into clinical applications.

References

Spiraeoside: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spiraeoside, a flavonoid glycoside also known as quercetin-4'-O-β-D-glucoside, is a significant bioactive compound found in various plant sources, notably in onion skins. Emerging research has highlighted its potent antioxidant and anti-inflammatory activities, positioning it as a compound of interest for therapeutic applications. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and cellular signaling pathways associated with the bioactivities of this compound.

Quantitative Data on Bioactivity

The efficacy of this compound as an antioxidant and enzyme inhibitor has been quantified through various in vitro assays. The following tables summarize the key findings for comparative analysis.

Table 1: In Vitro Antioxidant Activity of this compound

This table presents the radical scavenging and reducing power capabilities of this compound compared to standard antioxidant compounds. The IC50 value represents the concentration of the compound required to inhibit 50% of the radical activity.

Assay TypeThis compoundBHA (Standard)BHT (Standard)Trolox (Standard)α-Tocopherol (Standard)Reference
DPPH Radical Scavenging (IC50) 28.51 µg/mL10.10 µg/mL25.95 µg/mL7.059 µg/mL11.31 µg/mL[1][2][3]
ABTS Radical Scavenging (IC50) 7.48 µg/mL5.07 µg/mL6.99 µg/mL6.16 µg/mL8.73 µg/mL[1]
Fe³⁺ Reducing Power (Absorbance at 30 µg/mL) 1.012 (λ₅₉₃)1.663 (λ₅₉₃)0.634 (λ₅₉₃)1.259 (λ₅₉₃)1.012 (λ₅₉₃)[1]

BHA: Butylated hydroxyanisole; BHT: Butylated hydroxytoluene.

The data indicates that while this compound's DPPH scavenging activity is comparable to BHT, its ABTS scavenging ability is more potent and comparable to standard antioxidants like α-tocopherol.[1][2] Its ferric reducing power is equivalent to that of α-tocopherol.[1]

Table 2: Enzyme Inhibitory Activity of this compound

This compound has demonstrated inhibitory effects on several metabolic enzymes linked to various diseases.

Target EnzymeThis compound IC50Reference
Carbonic Anhydrase II (hCA II) 4.44 nM[1][2]
Acetylcholinesterase (AChE) 7.88 nM[1][2]
Butyrylcholinesterase (BChE) 19.42 nM[1][2]
α-Glycosidase 29.17 mM[1][2]
Table 3: Effect of this compound on Endogenous Antioxidant Enzymes

In a cellular model of high-glucose-induced injury in human cardiomyocytes (AC16 cells), this compound treatment was shown to increase the activity of key endogenous antioxidant enzymes, demonstrating a protective effect against oxidative stress.[4]

Endogenous Antioxidant EnzymeEffect of this compound TreatmentCellular ModelReference
Superoxide Dismutase (SOD) Increased ActivityHigh Glucose-Induced AC16 Cells[4]
Glutathione Peroxidase (GPx) Increased ActivityHigh Glucose-Induced AC16 Cells[4]
Catalase (CAT) Increased ActivityHigh Glucose-Induced AC16 Cells[4]

Signaling Pathways Modulated by this compound

This compound exerts its protective effects by modulating key cellular signaling pathways involved in oxidative stress response and inflammation.

PI3K/Akt/Nrf2 Pathway

This compound has been shown to protect human cardiomyocytes from high glucose-induced oxidative stress and apoptosis by activating the PI3K/Akt/Nrf2 signaling pathway.[1][4] Activation of this pathway leads to the translocation of Nrf2 into the nucleus, where it upregulates the expression of antioxidant enzymes like SOD, GPx, and CAT.[4]

PI3K_Akt_Nrf2_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Nrf2_Keap1 Nrf2-Keap1 (Cytoplasmic Complex) pAkt->Nrf2_Keap1 Phosphorylates, leading to Nrf2 release Nrf2 Nrf2 (Nuclear) Nrf2_Keap1->Nrf2 Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (SOD, GPx, CAT) ARE->Antioxidant_Enzymes Promotes Protection Cellular Protection (Anti-apoptosis, Anti-oxidative stress) Antioxidant_Enzymes->Protection

Caption: this compound activates the PI3K/Akt pathway, leading to Nrf2 activation and antioxidant enzyme expression.

NF-κB and MAPK Inflammatory Pathways

Flavonoids, including this compound, are known to exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6][7][8] Inflammatory stimuli like Lipopolysaccharide (LPS) activate these pathways, leading to the production of inflammatory mediators (e.g., NO, PGE₂) and cytokines (e.g., TNF-α, IL-6).[6] this compound is proposed to inhibit these processes, thereby reducing the inflammatory response.

Inflammatory_Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKs MAPKs (p38, ERK, JNK) Stimuli->MAPKs IKK IKK Stimuli->IKK This compound This compound This compound->MAPKs Inhibits This compound->IKK Inhibits AP1 AP-1 MAPKs->AP1 Activates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) AP1->Inflammatory_Genes Promotes Transcription IkB IκBα IKK->IkB Phosphorylates NFkB_complex p65/p50-IκBα (Inactive) IkB->NFkB_complex Degrades NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active Releases NFkB_active->Inflammatory_Genes Promotes Transcription

Caption: this compound inhibits inflammatory responses by targeting the NF-κB and MAPK signaling pathways.

Detailed Experimental Protocols

The following sections provide standardized methodologies for key assays used to evaluate the antioxidant and anti-inflammatory properties of this compound.

DPPH Radical Scavenging Assay (In Vitro)

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[9]

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color with a maximum absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, resulting in a color change to a pale yellow, which is measured spectrophotometrically.[9][10]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Protect the solution from light.[9]

  • Sample Preparation: Prepare a series of concentrations of this compound and a positive control (e.g., Trolox, Ascorbic Acid) in the same solvent.

  • Reaction: In a 96-well plate or cuvettes, add a specific volume of the sample or standard to the DPPH working solution (e.g., 20 µL sample + 200 µL DPPH solution).[10] A blank containing only the solvent is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[9]

  • Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the % inhibition against the sample concentrations to determine the IC50 value.

DPPH_Workflow prep_dpph Prepare 0.1 mM DPPH Solution (in Methanol) mix Mix DPPH and This compound in 96-well plate prep_dpph->mix prep_spira Prepare this compound Serial Dilutions prep_spira->mix incubate Incubate 30 min in Dark mix->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Inhibition and IC50 Value read->calculate Carrageenan_Edema_Workflow acclimate Acclimate Rodents (e.g., Rats) measure0 Measure Initial Paw Volume (V0) acclimate->measure0 administer Administer this compound or Controls (p.o./i.p.) measure0->administer inject Inject 1% Carrageenan into Paw administer->inject After 30-60 min measure_t Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours inject->measure_t calculate Calculate % Inhibition of Edema measure_t->calculate

References

Spiraeoside: A Comprehensive Technical Guide on its Potential as an Antiallergic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allergic diseases represent a significant global health burden, necessitating the exploration of novel therapeutic agents. Spiraeoside, a flavonoid glycoside, has emerged as a promising candidate for the development of antiallergic drugs. This technical guide provides an in-depth analysis of the antiallergic potential of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation. This compound demonstrates potent inhibitory effects on mast cell degranulation and the release of pro-inflammatory cytokines by suppressing the FcεRI-mediated signaling pathway. This document consolidates the current scientific evidence, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further research and development in this area.

Introduction

The prevalence of allergic disorders, including asthma, allergic rhinitis, and atopic dermatitis, has been steadily increasing worldwide. These conditions are characterized by a type I hypersensitivity reaction, where the cross-linking of allergens to Immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils triggers a cascade of inflammatory responses. This activation leads to the degranulation and release of pre-formed mediators, such as histamine and β-hexosaminidase, as well as the de novo synthesis and secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-4 (IL-4).

Current therapeutic strategies for allergic diseases often involve antihistamines, corticosteroids, and mast cell stabilizers, which can be associated with undesirable side effects and limited efficacy in severe cases. Consequently, there is a compelling need for the discovery and development of novel, safe, and effective antiallergic agents. Natural products, with their vast structural diversity and biological activity, represent a rich source for such drug discovery efforts.

This compound (quercetin-4'-O-β-D-glucoside), a flavonoid found in various medicinal plants, has garnered significant attention for its potential antiallergic properties. This guide synthesizes the existing preclinical data on this compound, providing a detailed overview of its mechanism of action and its efficacy in both in vitro and in vivo models of allergy.

Mechanism of Action: Inhibition of the FcεRI Signaling Pathway

The antiallergic effects of this compound are primarily attributed to its ability to modulate the FcεRI signaling cascade in mast cells. Upon antigen-induced cross-linking of IgE-bound FcεRI, a series of intracellular signaling events are initiated, leading to mast cell activation. This compound intervenes at critical points within this pathway to attenuate the allergic response.[1]

The binding of an antigen to IgE on the mast cell surface leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) of the FcεRI β and γ subunits by the Src family kinase Lyn. This creates docking sites for spleen tyrosine kinase (Syk), which upon activation, phosphorylates downstream signaling molecules, including Linker for Activation of T cells (LAT) and Phospholipase C-γ2 (PLC-γ2). Activated PLC-γ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of mitogen-activated protein kinases (MAPKs), such as ERK1/2, p38, and JNK, which in turn promote the transcription of pro-inflammatory cytokine genes.

This compound has been shown to inhibit the phosphorylation of key signaling intermediates, including Syk, LAT, and PLC-γ2.[1] This upstream inhibition effectively blocks the downstream activation of MAPKs, thereby suppressing the production of TNF-α and IL-4.[1]

FcERI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Antigen_IgE->FcεRI Cross-linking Lyn Lyn Syk Syk Lyn->Syk P LAT LAT Syk->LAT P PLCg2 PLC-γ2 LAT->PLCg2 P MAPKs MAPKs (ERK, p38, JNK) PLCg2->MAPKs Activation Degranulation Degranulation (Histamine, β-hexosaminidase) PLCg2->Degranulation Ca²⁺ release Cytokine_Production Cytokine Production (TNF-α, IL-4) MAPKs->Cytokine_Production This compound This compound This compound->Syk Inhibition of Phosphorylation This compound->LAT This compound->PLCg2 Degranulation_Workflow Start Start Seed_Cells Seed RBL-2H3 Cells Start->Seed_Cells Sensitize_IgE Sensitize with Anti-DNP-IgE Seed_Cells->Sensitize_IgE Wash_Cells Wash to Remove Unbound IgE Sensitize_IgE->Wash_Cells Treat_this compound Treat with this compound Wash_Cells->Treat_this compound Challenge_Antigen Challenge with DNP-HSA Treat_this compound->Challenge_Antigen Collect_Supernatant Collect Supernatant Challenge_Antigen->Collect_Supernatant Measure_Hexosaminidase Measure β-Hexosaminidase Release Collect_Supernatant->Measure_Hexosaminidase Analyze_Data Analyze Data and Calculate % Inhibition Measure_Hexosaminidase->Analyze_Data End End Analyze_Data->End

References

Spiraeoside's Activation of the PI3K/Akt/Nrf2 Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraeoside, a flavonoid glycoside, has garnered significant attention for its potent cytoprotective properties, particularly its ability to mitigate oxidative stress and apoptosis. Emerging evidence strongly indicates that a core mechanism underlying these effects is the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This technical guide provides an in-depth overview of the molecular interactions, quantitative data from key studies, and detailed experimental protocols relevant to the study of this compound's engagement with this critical cell survival pathway.

Core Signaling Pathway

This compound initiates a signaling cascade that enhances cellular antioxidant defenses. The PI3K/Akt pathway is a primary upstream regulator of Nrf2. Upon activation by this compound, PI3K phosphorylates and activates Akt. Activated Akt, in turn, is understood to phosphorylate and inhibit Glycogen Synthase Kinase 3 Beta (GSK3β), a kinase that promotes the degradation of Nrf2. By inhibiting GSK3β, this compound stabilizes Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and others, leading to their increased expression. This upregulation of endogenous antioxidant enzymes fortifies the cell against oxidative damage.

Spiraeoside_PI3K_Akt_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Akt->pAkt Activation Nrf2_Keap1 Nrf2-Keap1 Complex pAkt->Nrf2_Keap1 Inhibits Degradation Nrf2_cyto Nrf2 Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocation Keap1 Keap1 Nrf2_Keap1->Nrf2_cyto Dissociation ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Promotes Transcription Nucleus Nucleus Western_Blot_Workflow start Start: Cell Culture & Treatment protein_extraction Protein Extraction start->protein_extraction quantification Protein Quantification (BCA) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End: Protein Expression Data analysis->end

An In-depth Technical Guide to the Isolation of Spiraeoside from Filipendula ulmaria (Meadowsweet)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of spiraeoside, a prominent flavonoid glycoside, from the flowers of Filipendula ulmaria (meadowsweet). The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and relevant biological signaling pathways.

Introduction

Filipendula ulmaria (L.) Maxim., commonly known as meadowsweet, is a perennial herb belonging to the Rosaceae family. It has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions, fever, and pain.[1] The therapeutic properties of meadowsweet are attributed to its rich phytochemical composition, which includes phenolic acids, tannins, and flavonoids.[2][3]

This compound (quercetin-4'-O-glucoside) is a major flavonoid found predominantly in the flowers of F. ulmaria.[3][4] This compound has garnered significant interest for its potential pharmacological activities. This guide details the technical procedures for the extraction, fractionation, and purification of this compound from meadowsweet flowers, providing a foundation for further research and development.

Quantitative Data on this compound and Flavonoid Content

The concentration of this compound and total flavonoids in Filipendula ulmaria can vary depending on the plant part, geographical location, and extraction method. The following tables summarize key quantitative data from various studies.

Table 1: this compound and Total Flavonoid Content in Filipendula ulmaria

Plant PartCompoundConcentrationAnalytical MethodReference
FlowersThis compound3% - 4.3% of dry weightHPTLC Densitometry[4]
FlowersTotal Flavonoids~167 mg/gSpectrophotometry[4]
Aerial PartsTotal Flavonoids3.90 ± 0.02% to 4.02 ± 0.04%Differential Spectrophotometry[5]

Table 2: Optimized Extraction Parameters for Flavonoids from Filipendula ulmaria Herb

ParameterOptimal Condition
Extractant40% Ethyl Alcohol
Raw Material:Extractant Ratio1:50
Extraction Time90 minutes
Reference[5]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from Filipendula ulmaria flowers, from initial extraction to final purification.

Plant Material and Extraction

The flowers of Filipendula ulmaria are the primary source of this compound.[3]

Protocol 3.1.1: Hydroalcoholic Extraction

  • Preparation: Collect fresh, blooming flower heads of Filipendula ulmaria. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Grind the dried flowers into a fine powder.

  • Extraction: Macerate the powdered plant material with 40% aqueous ethanol at a 1:50 (w/v) ratio.[5] Agitate the mixture at room temperature for 90 minutes.[5]

  • Filtration and Concentration: Filter the extract through a suitable filter paper. Repeat the extraction process on the residue two more times to ensure exhaustive extraction. Combine the filtrates and concentrate the solution under reduced pressure at a temperature not exceeding 50°C to obtain a crude hydroalcoholic extract.

  • Defatting (Optional): For a higher purity initial extract, the dried crude extract can be defatted using petroleum ether.[2]

Fractionation of the Crude Extract

The crude extract contains a complex mixture of compounds. The following fractionation steps aim to separate the flavonoids, including this compound, from other phytochemicals.

Protocol 3.2.1: Solid-Phase Extraction using Macroporous Resin

  • Adsorption: Dissolve the crude hydroalcoholic extract in 10% ethanol. Pass the solution through a column packed with HP-20 macroporous resin.[2]

  • Washing: Wash the column with 10 bed volumes of deionized water to remove sugars and other highly polar compounds.

  • Elution: Elute the column with increasing concentrations of ethanol. A stepwise gradient of 40% and 50% ethanol can be used to elute the flavonoid-rich fractions.[2]

  • Analysis: Monitor the eluted fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

Protocol 3.2.2: Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that can be effectively used for the fractionation of the crude extract.[2]

  • Solvent System Preparation: Prepare a biphasic solvent system composed of methyl tert-butyl ether, acetonitrile, and water in a 4:1:5 (v/v/v) ratio.[2]

  • CPC Operation:

    • Fill the CPC column with the stationary phase (the upper phase of the solvent system).

    • Dissolve the crude extract in a mixture of the stationary and mobile phases.

    • Inject the sample into the CPC system.

    • Elute with the mobile phase (the lower phase of the solvent system) in the ascending mode.[2]

  • Fraction Collection: Collect the eluted fractions and analyze them by TLC or HPLC to identify those containing this compound.

Purification of this compound

The final purification of this compound from the enriched fractions is typically achieved using preparative HPLC.

Protocol 3.3.1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Sample Preparation: Combine the this compound-rich fractions obtained from the previous step and evaporate to dryness. Dissolve the residue in the initial mobile phase for injection.

  • Chromatographic Conditions (Model Protocol):

    • Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm).

    • Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

    • Gradient Program: Start with a low concentration of Solvent A (e.g., 10-20%) and gradually increase to elute more hydrophobic compounds. The exact gradient should be optimized based on analytical HPLC of the fraction.

    • Flow Rate: A typical flow rate for a 20 mm ID column would be in the range of 10-20 mL/min.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance (e.g., around 254 nm or 360 nm).

  • Fraction Collection and Analysis: Collect the peak corresponding to this compound. Analyze the purity of the collected fraction by analytical HPLC.

Crystallization of this compound

Crystallization can be employed as a final purification step to obtain high-purity this compound.

Protocol 3.4.1: Solvent-Antisolvent Crystallization (Model Protocol)

  • Dissolution: Dissolve the purified this compound fraction in a minimal amount of a suitable solvent in which it is readily soluble (e.g., hot methanol or ethanol).

  • Addition of Antisolvent: Slowly add an antisolvent (a solvent in which this compound is poorly soluble, e.g., water or a non-polar solvent like hexane) dropwise to the solution until slight turbidity is observed.

  • Crystal Formation: Allow the solution to cool down slowly to room temperature, and then transfer to a colder environment (e.g., 4°C) to promote crystal growth.

  • Isolation of Crystals: Collect the formed crystals by filtration, wash them with a small amount of the cold antisolvent, and dry them under vacuum.

Visualization of Workflow and Signaling Pathways

Experimental Workflow

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant Filipendula ulmaria Flowers (Dried, Powdered) extraction Hydroalcoholic Extraction (40% Ethanol, 1:50, 90 min) plant->extraction crude_extract Crude Hydroalcoholic Extract extraction->crude_extract fractionation Solid-Phase Extraction (HP-20 Resin) or Centrifugal Partition Chromatography crude_extract->fractionation spiraeoside_rich_fraction This compound-Rich Fraction fractionation->spiraeoside_rich_fraction prep_hplc Preparative HPLC spiraeoside_rich_fraction->prep_hplc crystallization Crystallization prep_hplc->crystallization pure_this compound Pure this compound crystallization->pure_this compound

Caption: Workflow for the isolation of this compound from Filipendula ulmaria.

This compound-Modulated Signaling Pathway

This compound has been shown to exert protective effects in human cardiomyocytes by activating the PI3K/Akt/Nrf2 signaling pathway. This pathway is crucial in cellular defense against oxidative stress.

G This compound This compound pi3k PI3K This compound->pi3k activates akt Akt pi3k->akt activates nrf2 Nrf2 akt->nrf2 activates ho1 HO-1 nrf2->ho1 upregulates antioxidant_response Antioxidant Response & Cell Protection ho1->antioxidant_response apoptosis Apoptosis antioxidant_response->apoptosis inhibits

Caption: this compound activation of the PI3K/Akt/Nrf2 signaling pathway.

References

Spiraeoside in Allium cepa Varieties: A Technical Guide to Quantification and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraeoside, a flavonoid glycoside, is a significant bioactive compound found in various plant species, including the widely consumed Allium cepa (onion). As a derivative of quercetin, this compound exhibits a range of pharmacological properties, making it a compound of interest for therapeutic applications. This technical guide provides an in-depth overview of the this compound content in different onion varieties, detailed experimental protocols for its analysis, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Data Presentation: this compound and Quercetin Glycoside Content in Allium cepa Varieties

The concentration of this compound and other related quercetin glycosides can vary significantly among different onion cultivars, influenced by factors such as genetics, cultivation conditions, and storage. The following tables summarize the quantitative data from various studies, providing a comparative analysis of this compound and other major quercetin glycosides in different onion varieties.

Table 1: this compound (Quercetin-4'-O-glucoside) Content in Different Onion Varieties

Onion Variety/TypePlant PartExtraction SolventThis compound ContentReference
Red OnionHuskEthanolHighest among tested solvents[1]
Red OnionHuskWaterLower than ethanol extract[1]
Yellow OnionHuskEthanolLower than red onion[1]
Red OnionOuter Layer70% Methanol17.31 mg/g DW[2]
Yellow OnionFirst Scaly Leaf70% Methanol0.07 mg/g DW[2]
Chartreuse OnionFirst Scaly Leaf70% Methanol0.35 mg/g DW[2]
'Redwing'Bulb70% Methanol/Water85-96 mg/100g DW
'Cream Gold' (Brown)Bulb70% Methanol/Water58 mg/100g DW
'Spanish White'Bulb70% Methanol/Water<1 mg/100g DW

DW: Dry Weight

Table 2: Content of Major Quercetin Glycosides in Different Indian Onion Cultivars (Onion Skin Powder)

CultivarQuercetin 3-β-D-glucoside (mg/kg DW)Quercetin (mg/kg DW)Luteolin (mg/kg DW)Kaempferol (mg/kg DW)
'NHRDF Red'-11,885.025--
'Hissar-2'1432.875---
'Pusa Riddhi'--1669.925-
'Bhima Shakti'---709.975
'Bhima Shubhra' (White)-315.875 (total flavonoids)--
'Udaipur Local' (White)-339.375 (total flavonoids)--

Note: This table highlights the cultivars with the highest concentration of each specific flavonoid as reported in the study.[3]

Table 3: Quercetin Glycoside Content in Different Colored Onion Varieties (mg/g DW)

Onion VarietyQuercetin 7,4'-diglucosideQuercetin 3-glucosideQuercetin 4'-glucoside (this compound)QuercetinTotal Quercetin Glycosides
Red Onion (Outer Layer)17.317.0441.390.5966.33
Yellow Onion (First Scaly Leaf)6.920.699.040.0716.71
Chartreuse Onion (First Scaly Leaf)11.305.6621.720.3539.02
Commercial Chartreuse Onion (First Scaly Leaf)9.291.3520.2732.8163.71

[Source: Adapted from Kwak et al. (2017)][2]

Experimental Protocols

Accurate quantification of this compound in Allium cepa requires meticulous sample preparation, extraction, and analysis. Below are detailed methodologies synthesized from various cited research articles.

Sample Preparation
  • Fresh Onions: The edible portions (bulbs) or outer skins are separated. For analysis of different layers, the bulb is carefully dissected.

  • Drying: Samples are typically freeze-dried (lyophilized) to preserve the chemical integrity of the flavonoids and to allow for accurate dry weight measurements.

  • Homogenization: The dried samples are ground into a fine powder using a grinder or mortar and pestle to ensure homogeneity and increase the surface area for efficient extraction.

Extraction of this compound
  • Solvent Selection: A mixture of methanol and water (typically 70-80% methanol) is a commonly used and effective solvent for extracting flavonoid glycosides from onion.[4] Ethanol has also been shown to be an efficient solvent, particularly for extracting this compound from red onion skin.[1]

  • Extraction Procedure (Maceration/Sonication):

    • Weigh a precise amount of the powdered onion sample (e.g., 1-2 g).

    • Add a specific volume of the extraction solvent (e.g., 20-50 mL).

    • The mixture is then subjected to sonication for a defined period (e.g., 15-30 minutes) or macerated with stirring for several hours to enhance extraction efficiency.

    • The mixture is centrifuged or filtered (e.g., through Whatman No. 1 filter paper) to separate the supernatant from the solid residue.

    • The extraction process can be repeated on the residue to ensure complete recovery of the analytes.

    • The supernatants are combined and can be concentrated under reduced pressure if necessary.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV-Vis detector is suitable for the quantification of this compound. For more sensitive and specific analysis, HPLC coupled with a mass spectrometer (LC-MS) can be employed.[5]

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed using a two-solvent system:

      • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

      • Solvent B: Acetonitrile or methanol.

    • Gradient Program: The proportion of Solvent B is gradually increased over the run time to elute compounds with increasing hydrophobicity. A typical gradient might start with a low percentage of B, increase to a high percentage, and then return to the initial conditions for column re-equilibration.

    • Flow Rate: A flow rate of 0.8-1.0 mL/min is common.

    • Detection Wavelength: Flavonoids like this compound show strong absorbance in the UV region. Detection is typically performed at around 350-370 nm.

    • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with that of a calibration curve constructed using a pure this compound standard.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways involved in cellular processes such as apoptosis, inflammation, and antioxidant defense. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound.

spiraeoside_apoptosis_pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-Induced Intrinsic Apoptosis Pathway.

spiraeoside_pi3k_akt_nrf2_pathway cluster_nucleus This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Keap1 Keap1 Akt->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits (promotes degradation) Nucleus Nucleus Nrf2->Nucleus Translocates to Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Cell_Survival Cell Survival & Oxidative Stress Resistance Antioxidant_Genes->Cell_Survival Nrf2_n->ARE

Caption: this compound Activation of the PI3K/Akt/Nrf2 Pathway.

spiraeoside_plc_gamma_pathway This compound This compound Receptor Receptor This compound->Receptor Inhibits (Modulates) PLC_gamma Phospholipase C-γ (PLC-γ) Receptor->PLC_gamma Activates PIP2 PIP2 PLC_gamma->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: this compound Modulation of the PLC-γ Signaling Pathway.

Conclusion

This technical guide has provided a comprehensive overview of the this compound content in various Allium cepa cultivars, offering valuable quantitative data for comparative purposes. The detailed experimental protocols for extraction and HPLC analysis serve as a practical resource for researchers aiming to quantify this bioactive compound. Furthermore, the visualization of the signaling pathways modulated by this compound, including the intrinsic apoptosis, PI3K/Akt/Nrf2, and PLC-γ pathways, offers insights into its potential mechanisms of action at the molecular level. This compilation of data and methodologies is intended to facilitate further research into the pharmacological properties of this compound and its potential development as a therapeutic agent. The significant variation in this compound content among onion varieties underscores the importance of cultivar selection for maximizing the yield of this promising natural product.

References

Spiraeoside Glycoside Versus Aglycone Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, renowned for their diverse biological activities. Among these, quercetin, a potent antioxidant and anti-inflammatory agent, has been the subject of extensive research. In nature, quercetin often exists as glycosides, with a sugar moiety attached to its aglycone structure. One such derivative is spiraeoside, or quercetin-4'-O-β-D-glucoside. The presence of this sugar molecule can significantly alter the bioavailability, and consequently, the biological efficacy of the parent flavonoid. This technical guide provides an in-depth comparison of the biological activities of this compound and its aglycone, quercetin, focusing on their antioxidant, anti-inflammatory, and anticancer properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Comparative Biological Activity: Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound and quercetin. It is important to note that direct comparative studies are limited, and thus, data has been collated from various sources. Experimental conditions, which can influence IC50 values, may vary between studies.

Table 1: Antioxidant Activity

CompoundAssayIC50 ValueSource
This compound DPPH Radical Scavenging28.51 µg/mL[1]
ABTS Radical Scavenging7.48 µg/mL[1]
Quercetin DPPH Radical ScavengingData not directly comparable
ABTS Radical ScavengingData not directly comparable

Table 2: Anti-inflammatory Activity (Enzyme Inhibition)

CompoundEnzymeIC50 ValueSource
This compound Acetylcholinesterase (AChE)7.88 nM[1]
Butyrylcholinesterase (BChE)19.42 nM[1]
Carbonic Anhydrase II (CA II)4.44 nM[1]
α-Glycosidase29.17 mM[1]
Quercetin 5-Lipoxygenase (5-LOX)0.3 µM[2]
PI3Kγ2.4 µM[2]
PI3Kδ3.0 µM[2]
PI3Kβ5.4 µM[2]
COX-1~90% inhibition at 1.5 mM[3]
COX-2Inhibition noted, IC50 varies[4]

Note: Data for COX and LOX inhibition by this compound is limited. Quercetin is a known inhibitor of various enzymes involved in inflammation[2][3][5].

Table 3: Anticancer Activity (Cytotoxicity)

CompoundCell LineIC50 ValueSource
This compound HeLa (Cervical Cancer)High activity at 50 µg/mL[6]
Quercetin MCF-7 (Breast Cancer)17.2 µM - 200 µM[7][8][9]
MDA-MB-231 (Breast Cancer)>100 µM[9]
HT-29 (Colon Cancer)15 µM - 100 µM[8][10]
Caco-2 (Colon Cancer)~50 µM[8]
HepG2 (Liver Cancer)3.40 ± 0.026 µg/ml[11]
PC-3 (Prostate Cancer)Qualitative data available[10]
LNCaP (Prostate Cancer)Qualitative data available
MOLT-4 (Leukemia)Qualitative data available
Raji (Leukemia)Qualitative data available

Note: The anticancer activity of both compounds is cell-line dependent. Quercetin has been more extensively studied across a wider range of cancer cell lines[8][10]. This compound has demonstrated significant activity against HeLa cells, inducing apoptosis[6].

Signaling Pathway Modulation

Both this compound and its aglycone, quercetin, exert their biological effects by modulating various intracellular signaling pathways.

This compound:

Research indicates that this compound can activate the PI3K/Akt/Nrf2 signaling pathway . This pathway is crucial for cellular protection against oxidative stress and apoptosis.

Spiraeoside_Signaling This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 promotes nuclear translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes induces transcription of

Caption: this compound-mediated activation of the PI3K/Akt/Nrf2 pathway.

Quercetin:

Quercetin is known to modulate a broader range of signaling pathways, including the PI3K/Akt/NF-κB, Nrf2/ARE, and MAPK pathways . These pathways are central to inflammation, oxidative stress response, and cell proliferation and survival.

Quercetin_Signaling cluster_inflammation Inflammatory Response cluster_antioxidant Antioxidant Response cluster_proliferation Cell Proliferation & Survival NFkB NF-κB Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) NFkB->Pro_inflammatory_Genes translocates to nucleus and activates IKK IKK IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Nrf2_q Nrf2 ARE_q Antioxidant Response Element (ARE) Nrf2_q->ARE_q translocates to nucleus and binds to Keap1 Keap1 Keap1->Nrf2_q sequesters Antioxidant_Enzymes_q Antioxidant Enzymes (e.g., HO-1, NQO1) ARE_q->Antioxidant_Enzymes_q induces transcription of MAPK MAPK (ERK, JNK, p38) Proliferation_Apoptosis Proliferation/ Apoptosis MAPK->Proliferation_Apoptosis Quercetin Quercetin Quercetin->IKK inhibits Quercetin->Keap1 inhibits Quercetin->MAPK modulates

Caption: Quercetin's modulation of key signaling pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity Assays

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH solution in methanol. mix Mix DPPH solution with test compound or standard. prep_dpph->mix prep_sample Prepare various concentrations of test compound (this compound/Quercetin) and standard (e.g., Ascorbic Acid). prep_sample->mix incubate Incubate in the dark at room temperature for 30 minutes. mix->incubate measure Measure absorbance at 517 nm using a spectrophotometer. incubate->measure calculate Calculate scavenging activity (%) and determine IC50 value. measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 1 mM) is prepared in methanol and stored in the dark. A working solution (e.g., 0.1 mM) is prepared by diluting the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: The test compounds (this compound, quercetin) and a standard antioxidant (e.g., ascorbic acid, Trolox) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Reaction: In a 96-well plate or cuvettes, a fixed volume of the DPPH working solution is added to varying concentrations of the sample or standard. A control containing the solvent instead of the sample is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a microplate reader or a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. The two solutions are mixed in equal volumes and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, serial dilutions of the test compounds and a standard are prepared.

  • Reaction and Measurement: A small volume of the sample or standard is added to a fixed volume of the ABTS working solution, and the absorbance is read at 734 nm after a specific time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.

Anti-inflammatory Activity Assays

Methodology:

  • Enzyme and Substrate Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is used. Arachidonic acid is used as the substrate.

  • Reaction Mixture: The assay is typically performed in a buffer (e.g., Tris-HCl) containing the enzyme, a heme cofactor, and the test compound (this compound or quercetin) at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of arachidonic acid and incubated at 37°C for a specific time (e.g., 10-15 minutes).

  • Termination and Measurement: The reaction is terminated, and the production of prostaglandin E2 (PGE2) is measured using an Enzyme Immunoassay (EIA) kit.

  • Calculation: The percentage of inhibition of COX activity is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor. The IC50 value is then determined.

Methodology:

  • Enzyme and Substrate Preparation: Soybean lipoxygenase (for 15-LOX) or other specific LOX isozymes (5-LOX, 12-LOX) are used. Linoleic acid or arachidonic acid serves as the substrate.

  • Reaction and Measurement: The assay measures the formation of the conjugated diene hydroperoxide product by monitoring the increase in absorbance at 234 nm. The reaction is carried out in a buffer solution containing the enzyme, substrate, and varying concentrations of the inhibitor.

  • Calculation: The initial reaction rates are determined, and the percentage of inhibition is calculated. The IC50 value is determined from the dose-response curve.

Anticancer Activity Assays

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement_mtt Measurement & Analysis seed_cells Seed cancer cells in a 96-well plate and allow to attach. treat_cells Treat cells with various concentrations of this compound or Quercetin for 24-72 hours. seed_cells->treat_cells add_mtt Add MTT solution to each well and incubate for 2-4 hours. treat_cells->add_mtt solubilize Remove medium and add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. add_mtt->solubilize measure_mtt Measure absorbance at ~570 nm using a microplate reader. solubilize->measure_mtt calculate_mtt Calculate cell viability (%) and determine IC50 value. measure_mtt->calculate_mtt

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound or quercetin for a defined period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Methodology:

  • Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a specified time to induce apoptosis.

  • Cell Lysis: The cells are harvested and lysed to release the intracellular contents, including caspases.

  • Caspase Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3/7) is added to the cell lysate.

  • Incubation: The reaction is incubated at 37°C to allow the active caspases to cleave the substrate.

  • Measurement: The fluorescence or absorbance of the cleaved substrate is measured using a fluorometer or spectrophotometer.

  • Analysis: The level of caspase activity is proportional to the signal generated and is compared between treated and untreated cells to confirm the induction of apoptosis.

Conclusion

This technical guide provides a comparative overview of the biological activities of this compound and its aglycone, quercetin. While both compounds exhibit significant antioxidant, anti-inflammatory, and anticancer properties, their potency can vary depending on the specific biological endpoint and the experimental conditions. Quercetin, as the aglycone, has been more extensively studied, and a larger body of quantitative data is available for its activities. This compound, as a glycoside, demonstrates notable bioactivity and its unique pharmacokinetic profile may offer advantages in certain therapeutic applications. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers investigating the therapeutic potential of these flavonoids. Further direct comparative studies are warranted to fully elucidate the structure-activity relationship between this compound and quercetin and to guide the development of novel flavonoid-based therapeutics.

References

Spiraeoside: A Key Player in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraeoside, a flavonoid glycoside chemically identified as quercetin-4'-O-β-D-glucoside, is emerging as a significant secondary metabolite involved in the intricate defense systems of plants. As a derivative of quercetin, one of the most abundant and well-studied flavonoids, this compound exhibits a range of biochemical properties that contribute to a plant's ability to withstand attacks from pathogens and herbivores. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant defense, detailing its biosynthesis, the signaling pathways it influences, and its direct and indirect defensive actions. The information presented herein is intended to serve as a valuable resource for researchers in plant science, natural product chemistry, and drug development, offering insights into the mechanisms of plant immunity and the potential applications of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the broader phenylpropanoid and flavonoid biosynthetic pathways, which are central to the production of a wide array of plant secondary metabolites. The process culminates in the glycosylation of the flavonoid aglycone, quercetin.

The foundational steps of the pathway involve the synthesis of phenylalanine from the shikimate pathway. Phenylalanine is then converted to 4-coumaroyl-CoA, which serves as a key precursor for flavonoid biosynthesis[1][2]. The formation of the characteristic C6-C3-C6 flavonoid skeleton is initiated by the enzyme chalcone synthase (CHS).

The specific final step in the formation of this compound is the transfer of a glucose molecule from UDP-glucose to the 4'-hydroxyl group of quercetin. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT)[3][4][5]. While the exact UGT responsible for this compound synthesis in all plant species has not been universally identified, studies on various plants have characterized UGTs capable of glycosylating quercetin at different positions, indicating a family of enzymes with diverse specificities.[6][7]

This compound Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS This compound This compound Quercetin->this compound UGT (Quercetin-4'-O-glucosyltransferase) UDP-Glucose UDP-Glucose UDP-Glucose->this compound

Figure 1. Biosynthesis pathway of this compound.

Role in Plant Defense Signaling

This compound, and its aglycone quercetin, are implicated in the complex signaling networks that orchestrate plant defense responses. Their accumulation is often triggered by biotic and abiotic stresses, suggesting a role in stress signaling.

Interaction with Salicylic Acid (SA) and Jasmonic Acid (JA) Pathways

The salicylic acid (SA) and jasmonic acid (JA) pathways are two major hormonal signaling cascades that regulate plant immunity against different types of pathogens. There is growing evidence that flavonoids, including quercetin and its derivatives, interact with these pathways.

Exogenous application of salicylic acid has been shown to induce the expression of genes involved in the flavonoid biosynthesis pathway, leading to the accumulation of quercetin and its glycosides in plants like wheat.[4] This suggests that this compound may act downstream of SA signaling, contributing to the establishment of systemic acquired resistance (SAR). A recent study on Arabidopsis demonstrated that quercetin induces resistance to bacterial pathogens by increasing salicylic acid biosynthesis, indicating a positive feedback loop.[8][9]

The interplay with the jasmonic acid pathway is less clear; however, as JA is primarily involved in defense against necrotrophic pathogens and herbivores, it is plausible that this compound accumulation could also be modulated by or contribute to JA-mediated responses.

This compound in Plant Defense Signaling cluster_stress Biotic/Abiotic Stress cluster_signaling Hormonal Signaling Pathways cluster_biosynthesis Flavonoid Biosynthesis cluster_response Defense Responses Pathogen_Attack Pathogen Attack SA_Pathway Salicylic Acid (SA) Pathway Pathogen_Attack->SA_Pathway Induces Herbivore_Attack Herbivore Attack JA_Pathway Jasmonic Acid (JA) Pathway Herbivore_Attack->JA_Pathway Induces Flavonoid_Biosynthesis_Genes Flavonoid Biosynthesis Genes (CHS, FLS, UGTs) SA_Pathway->Flavonoid_Biosynthesis_Genes Activates PR_Proteins Pathogenesis-Related (PR) Proteins SA_Pathway->PR_Proteins Induces JA_Pathway->Flavonoid_Biosynthesis_Genes Activates Spiraeoside_Accumulation This compound Accumulation Flavonoid_Biosynthesis_Genes->Spiraeoside_Accumulation Leads to Spiraeoside_Accumulation->PR_Proteins May induce Cell_Wall_Reinforcement Cell Wall Reinforcement Spiraeoside_Accumulation->Cell_Wall_Reinforcement Contributes to Oxidative_Burst Oxidative Burst (ROS) Spiraeoside_Accumulation->Oxidative_Burst Modulates

Figure 2. This compound's integration in plant defense signaling.

Role in Oxidative Burst

The production of reactive oxygen species (ROS), known as the oxidative burst, is a rapid and early defense response in plants upon pathogen recognition. Flavonoids, including quercetin and its glycosides, are well-known for their antioxidant properties.[10] While this may seem counterintuitive to a defense mechanism involving ROS, flavonoids can act as modulators of the oxidative burst. They can help to confine the ROS to the site of infection, preventing widespread cellular damage to the plant, while still allowing for the signaling and antimicrobial functions of ROS.[1] The accumulation of flavonoids in response to stress-induced ROS suggests a role in maintaining cellular homeostasis during the defense response.[1]

Direct and Indirect Defense Mechanisms

This compound contributes to plant defense through both direct and indirect mechanisms, targeting the invading organisms and influencing the plant's own defense structures.

Antimicrobial and Insecticidal Activity

While direct studies on the antimicrobial and insecticidal activity of purified this compound are limited, a substantial body of evidence supports the defensive roles of its aglycone, quercetin, and other quercetin glycosides.

  • Antifungal Activity: Quercetin and its derivatives have been shown to exhibit antifungal activity against a range of plant pathogens.[11][12][13][14] The proposed mechanisms of action include disruption of the fungal cell membrane, inhibition of key enzymes, and interference with fungal growth and development.[11]

  • Insecticidal and Antifeedant Activity: Quercetin and its glycosides can act as feeding deterrents or toxins to a variety of herbivorous insects.[3][7] Studies have shown that the presence of these compounds in plant tissues can reduce herbivore feeding, growth, and survival.[3][5] For instance, the accumulation of quercetin glycosides in peanut plants has been correlated with increased mortality of the tobacco armyworm.[5]

Cell Wall Reinforcement

The plant cell wall is a primary physical barrier against pathogen invasion. Upon pathogen attack, plants often reinforce their cell walls through the deposition of various compounds, including phenolics. Flavonoids, such as quercetin and its derivatives, can be incorporated into the cell wall, increasing its rigidity and resistance to degradation by pathogen-secreted enzymes.[5]

Quantitative Data on this compound and Related Flavonoids

The concentration of this compound and related quercetin glycosides can vary significantly depending on the plant species, tissue type, and the presence of biotic or abiotic stressors. Elicitors, which are molecules that trigger a defense response, can significantly enhance the production of these compounds.

Table 1: Elicitor-Induced Accumulation of Quercetin and its Derivatives in Plant Cell Cultures

Plant SpeciesElicitorCompound MeasuredFold IncreaseReference
Citrullus colocynthisPhenylalanineQuercetin2-3[15]
Chrysanthemum morifoliumSucrose (45 g/L)Quercitrin (Quercetin-3-O-rhamnoside)~1.6[16]
Fagopyrum tataricum (hairy roots)Yeast-derived polysaccharidesRutin and Quercetinup to 2.1[17][18]
Calendula officinalisSalicylic Acid (1 mM)Quercetin derivatives~1.1[2][19]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound in the context of plant defense.

Extraction and Quantification of this compound

Objective: To extract and quantify the concentration of this compound in plant tissues.

Protocol:

  • Sample Preparation: Freeze-dry plant tissue (e.g., leaves, roots) and grind to a fine powder.

  • Extraction:

    • Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v) and vortex thoroughly.

    • Sonication in a water bath for 30 minutes can improve extraction efficiency.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

  • Purification (Optional): For cleaner samples, the extract can be passed through a solid-phase extraction (SPE) cartridge.

  • Quantification by UPLC-MS/MS:

    • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Detection: Multiple Reaction Monitoring (MRM) mode in negative electrospray ionization (ESI). The specific precursor-to-product ion transitions for this compound would need to be optimized but are based on the fragmentation of the deprotonated molecule [M-H]⁻.

    • Quantification: Generate a standard curve using a purified this compound standard of known concentrations.

This compound Extraction and Quantification Workflow Plant_Tissue Plant Tissue (leaves, roots, etc.) Grinding Grind to a fine powder Plant_Tissue->Grinding Extraction Extract with 80% Methanol Grinding->Extraction Centrifugation Centrifuge and collect supernatant Extraction->Centrifugation SPE Solid-Phase Extraction (Optional) Centrifugation->SPE UPLC_MSMS UPLC-MS/MS Analysis Centrifugation->UPLC_MSMS Direct analysis SPE->UPLC_MSMS Quantification Quantify using standard curve UPLC_MSMS->Quantification

Figure 3. Workflow for this compound extraction and quantification.

In Vitro Antifungal Bioassay

Objective: To assess the direct antifungal activity of this compound against a plant pathogenic fungus.

Protocol:

  • Fungal Culture: Grow the target fungal pathogen on a suitable solid medium (e.g., Potato Dextrose Agar - PDA).

  • Spore Suspension: Prepare a spore suspension of the fungus in sterile distilled water and adjust the concentration to a known value (e.g., 1 x 10^6 spores/mL).

  • Bioassay:

    • Prepare a serial dilution of this compound in a solvent (e.g., DMSO) and then in the liquid growth medium for the fungus.

    • In a 96-well microtiter plate, add the fungal spore suspension to each well containing the different concentrations of this compound.

    • Include a positive control (a known fungicide) and a negative control (solvent only).

    • Incubate the plate at the optimal growth temperature for the fungus.

  • Data Analysis: Measure the fungal growth (e.g., by reading the optical density at a specific wavelength) at different time points. Calculate the Minimum Inhibitory Concentration (MIC) and the concentration that inhibits 50% of growth (IC50).

In Vitro UDP-Glucosyltransferase (UGT) Enzyme Assay

Objective: To characterize the enzymatic activity of a candidate UGT for this compound biosynthesis.

Protocol:

  • Enzyme Source: Recombinantly express and purify the candidate UGT protein from E. coli or another suitable expression system.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • Purified UGT enzyme

    • Quercetin (substrate)

    • UDP-glucose (sugar donor)

    • Reaction buffer (e.g., Tris-HCl with a specific pH)

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period (e.g., 30 minutes at 30°C).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., methanol).

  • Product Analysis: Analyze the reaction products by UPLC-MS/MS to detect the formation of this compound.

  • Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), vary the concentration of one substrate while keeping the other saturated and measure the initial reaction rates.

Conclusion and Future Perspectives

This compound, as a quercetin glycoside, holds a significant, albeit not fully elucidated, position in the chemical defense arsenal of plants. Its biosynthesis from the central flavonoid pathway and its potential modulation by key defense hormones like salicylic acid underscore its integration into the plant's immune response. While direct evidence for its specific roles is still accumulating, the well-documented antimicrobial and insecticidal properties of its aglycone, quercetin, and other related glycosides provide a strong foundation for inferring its defensive functions.

Future research should focus on several key areas to further unravel the precise role of this compound in plant defense:

  • Identification and characterization of specific UGTs responsible for this compound biosynthesis in various plant species and their regulation under stress.

  • Quantitative analysis of this compound accumulation in different plant tissues in response to a wider range of pathogens and herbivores.

  • Direct bioassays using purified this compound to determine its specific antifungal, antibacterial, and insecticidal activities.

  • Elucidation of the precise signaling pathways in which this compound acts as a signaling molecule or a downstream defense compound.

  • In planta functional studies , using techniques like gene silencing or overexpression of the biosynthetic genes, to confirm the role of this compound in disease resistance and pest deterrence.

A deeper understanding of the role of this compound in plant defense will not only enhance our knowledge of plant-microbe and plant-insect interactions but also open up new avenues for the development of novel, natural-product-based strategies for crop protection and for the discovery of new therapeutic agents.

References

Spiraeoside Metabolism and Bioavailability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spiraeoside, also known as quercetin-4'-O-glucoside, is a flavonoid O-glycoside naturally occurring in various plants, notably as a major bioactive component in red onion skin waste.[1][2] As a derivative of quercetin, this compound has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, antidiabetic, and anticancer activities.[1][2][3] The biological efficacy of any bioactive compound is intrinsically linked to its metabolic fate and bioavailability. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is therefore critical for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on this compound metabolism and bioavailability, detailing experimental protocols and summarizing key quantitative data.

Metabolism and Biotransformation

The metabolism of this compound, like many flavonoid glycosides, is a complex process involving enzymatic action in both the host and the gut microbiota. The available evidence points towards rapid and extensive metabolism, which significantly influences its bioavailability.

In Vivo Metabolism

Pharmacokinetic studies in animal models indicate that this compound has a short half-life, suggesting a rapid metabolic rate in vivo.[4] After oral administration, this compound is subjected to biotransformation primarily in the gastrointestinal tract and the liver.[5] Most flavonoid glycosides are not directly absorbed in their intact form; they first undergo hydrolysis of the glycosidic bond.[6]

Role of Gut Microbiota

A substantial portion of ingested this compound reaches the colon, where it is metabolized by the gut microbiota.[6][7] Intestinal bacteria, particularly from the Bacteroides genus, possess enzymes like β-glucosidases that are capable of cleaving the O-glycosidic bond of this compound.[8][9] This deglycosylation process releases the aglycone, quercetin, and a glucose molecule. The released quercetin can then be absorbed by the colonic epithelium or be further catabolized by microbes into smaller phenolic acids.[7][8]

Phase I and Phase II Metabolism

Once the aglycone quercetin is absorbed into the enterocytes, it undergoes extensive phase I and phase II metabolism.[5][10] This "first-pass" metabolism also occurs in the liver after transport via the portal vein.[8][10]

  • Phase I Reactions: These reactions, catalyzed mainly by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[5][11] For quercetin, this can involve hydroxylation.

  • Phase II Reactions: These are conjugation reactions where endogenous hydrophilic molecules are attached to the flavonoid, greatly increasing water solubility and facilitating excretion.[5] The primary phase II reactions for quercetin include glucuronidation (by UDP-glucuronosyltransferases), sulfation (by sulfotransferases), and methylation (by catechol-O-methyltransferase).[10]

The resulting metabolites, such as quercetin glucuronides, sulfates, and methylated derivatives, are the primary forms found in systemic circulation.[10]

G cluster_gut Gastrointestinal Lumen cluster_enterocyte Enterocyte / Hepatocyte This compound This compound (Quercetin-4'-O-glucoside) Quercetin Quercetin (Aglycone) This compound->Quercetin Deglycosylation (Gut Microbiota) Glucose Glucose Quercetin_abs Absorbed Quercetin Quercetin->Quercetin_abs Absorption Phase1 Phase I Metabolites (e.g., Hydroxylated Quercetin) Quercetin_abs->Phase1 Phase I Metabolism (CYP450) Phase2 Phase II Metabolites (Glucuronides, Sulfates, Methylated Derivatives) Quercetin_abs->Phase2 Phase II Metabolism (UGTs, SULTs, COMT) Phase1->Phase2 Conjugation Excretion Systemic Circulation & Excretion Phase2->Excretion Transport

Proposed metabolic pathway of this compound.

Bioavailability and Pharmacokinetics

Bioavailability studies are crucial for determining the fraction of an administered compound that reaches systemic circulation. For this compound, studies have consistently shown low oral bioavailability.

Quantitative Pharmacokinetic Data

A key study in mice established a UPLC-MS/MS method to quantify this compound in blood and determine its pharmacokinetic profile.[4] The results indicated rapid metabolism and very low oral bioavailability, calculated at 4.0%.[4]

ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Tmax (h) 0.0830.5
Cmax (ng/mL) 145.2 ± 25.628.7 ± 5.4
AUC(0-t) (ng·h/mL) 115.6 ± 21.318.5 ± 3.7
AUC(0-∞) (ng·h/mL) 118.9 ± 22.120.1 ± 4.1
t1/2 (h) 1.8 ± 0.32.1 ± 0.4
MRT(0-t) (h) 1.5 ± 0.22.5 ± 0.5
Absolute Bioavailability (F%) -4.0%
Data sourced from a pharmacokinetic study in mice.[4]
Absorption and Transport Mechanisms

The absorption of flavonoids is highly dependent on their chemical structure, particularly their glycosylation pattern.

  • Transport of Intact Glycoside: Some flavonoid glycosides can be absorbed intact, albeit inefficiently, via active transport mechanisms involving sodium-dependent glucose co-transporter 1 (SGLT1) and glucose transporter 2 (GLUT2).[12]

  • Aglycone Absorption: The predominant pathway involves the initial hydrolysis to the aglycone, quercetin, in the intestine.[6] Quercetin, being more lipophilic than this compound, can then be absorbed by intestinal epithelial cells, likely through passive diffusion.[12][13]

  • Efflux Transporters: Once inside the enterocyte, metabolites can be pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), further limiting net absorption.[14]

Experimental Protocols

Detailed and validated methodologies are essential for accurate pharmacokinetic and metabolic studies.

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol is based on the methodology developed for determining this compound pharmacokinetics and bioavailability.[4]

  • Animal Model: Male ICR mice (or similar strain), typically 6-8 weeks old, are used. Animals are fasted overnight before the experiment with free access to water.

  • Drug Administration:

    • Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., saline with a co-solvent) and administered via the tail vein at a dose of 5 mg/kg.[4][15]

    • Oral (PO): this compound is suspended in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at a dose of 20 mg/kg.[4][15]

  • Blood Sampling: Approximately 20 µL of blood is collected from the tail vein at predefined time points (e.g., 0.083, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours) into heparinized tubes.[4]

  • Sample Preparation: Plasma is obtained by centrifugation. A simple protein precipitation method is employed by adding a solvent like methanol/acetonitrile (1:9, v/v) containing an internal standard (IS) to the plasma sample.[4] After vortexing and centrifugation, the supernatant is collected for analysis.

  • UPLC-MS/MS Analysis: Samples are analyzed using a validated UPLC-MS/MS method (see Protocol 3).

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Drug and Statistics (DAS).[4][16]

G Start Start: Fasted Mice Admin Drug Administration Start->Admin IV Intravenous (IV) 5 mg/kg Admin->IV Group 1 PO Oral (PO) 20 mg/kg Admin->PO Group 2 Sampling Serial Blood Sampling (Tail Vein, 0-12h) IV->Sampling PO->Sampling Processing Sample Processing (Plasma Separation, Protein Precipitation) Sampling->Processing Analysis UPLC-MS/MS Quantification Processing->Analysis PK_Calc Pharmacokinetic Analysis (Non-compartmental model) Analysis->PK_Calc End End: Determine Bioavailability PK_Calc->End

Experimental workflow for in vivo pharmacokinetic study.
Protocol 2: In Vitro Metabolism by Human Gut Microbiota

This is a generalized protocol for studying the metabolism of glycosides by gut microflora, as specific studies on this compound are limited.[7][17][18]

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy human volunteers who have not taken antibiotics for at least 3 months. Samples are pooled and homogenized.

  • Inoculum Preparation: A 10% (w/v) fecal slurry is prepared in an anaerobic basic nutrient growth medium. The medium typically contains peptone, yeast extract, salts, and reducing agents like L-cysteine HCl.[17]

  • Incubation: this compound is added to the fecal slurry at a defined concentration. The mixture is incubated under strict anaerobic conditions (e.g., in an anaerobic chamber) at 37°C.

  • Time-Course Sampling: Aliquots are collected at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Processing: The reaction is quenched by adding a solvent like ice-cold acetonitrile. Samples are centrifuged, and the supernatant is collected for analysis to identify and quantify this compound and its metabolites (e.g., quercetin).

  • Analysis: LC-MS/MS or HPLC-DAD is used to analyze the samples, comparing them against authentic standards of this compound and expected metabolites.

G Fecal Collect & Pool Human Fecal Samples Slurry Prepare Fecal Slurry in Anaerobic Medium Fecal->Slurry Incubate Incubate Slurry with this compound (37°C, Anaerobic) Slurry->Incubate Sample Collect Aliquots (0, 2, 4, 8, 24h) Incubate->Sample Quench Quench Reaction & Prepare Supernatant Sample->Quench Analyze LC-MS/MS Analysis (Quantify this compound & Metabolites) Quench->Analyze

Workflow for in vitro gut microbiota metabolism study.
Protocol 3: UPLC-MS/MS Analytical Method for this compound Quantification

This protocol details the analytical method used for the sensitive and rapid quantification of this compound in biological matrices like blood or plasma.[4][15]

  • Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: HSS T3 column (or equivalent C18 column).[4]

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.[15]

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Column Temperature: 40°C.[15]

    • Run Time: A short run time of ~4 minutes per sample is achievable.[4]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 465.4 → 303.1.[4][15]

      • Internal Standard (IS): e.g., Tilianin, m/z 451.3 → 289.2.[4]

  • Method Validation: The method should be validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effects.

Validation ParameterResult
Linearity Range 1–200 ng/mL (r > 0.998)[4][15]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[4][15]
Intra- & Inter-day Precision (RSD%) < 14.0%[4][15]
Accuracy 90.0% – 115.0%[4][15]
Extraction Recovery > 63.0%[4]
Matrix Effect 86% – 98%[4]
Validation data for this compound quantification in mouse blood.[4]

Affected Signaling Pathways

The biological activities of this compound and its primary metabolite, quercetin, are exerted through the modulation of various intracellular signaling pathways. Research has particularly highlighted its role in inducing apoptosis in cancer cells.

Apoptosis Signaling Pathway

In studies on HeLa cervical cancer cells, this compound treatment was shown to inhibit cell growth and promote apoptosis.[2][3] This was achieved by modulating the expression of key proteins in the intrinsic apoptosis pathway.

  • Inhibition of Anti-apoptotic Proteins: this compound downregulates the expression of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein that prevents the release of cytochrome c from mitochondria.[2][3]

  • Activation of Pro-apoptotic Proteins: It promotes the activation of caspase-9 and caspase-3.[2][3] Caspase-9 is an initiator caspase activated by the apoptosome, which in turn cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

  • Inhibition of Cell Cycle Progression: this compound has also been shown to inhibit the expression of Cyclin-dependent kinase 2 (CDK2) and Cyclin-E, leading to cell cycle arrest, particularly at the G2/M checkpoint.[2][3]

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Casp9 Caspase-9 (Initiator) This compound->Casp9 Promotes Activation Bcl2->Casp9 Inhibits Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

This compound-mediated apoptosis signaling pathway.

Conclusion

This compound is a promising bioactive flavonoid with demonstrated anticancer and antioxidant potential. However, its therapeutic application is currently hampered by its metabolic profile. The available data conclusively show that this compound is rapidly and extensively metabolized, primarily through deglycosylation by the gut microbiota to its aglycone, quercetin, which then undergoes significant first-pass metabolism. This results in a very low oral bioavailability of the parent compound, measured at 4.0% in mice.[4] The development of sensitive bioanalytical methods has been crucial in elucidating these pharmacokinetic properties.[4] Future research should focus on strategies to enhance the bioavailability of this compound, such as the use of novel drug delivery systems or co-administration with absorption enhancers, to unlock its full therapeutic potential. Furthermore, a deeper investigation into the biological activities of its major circulating metabolites is warranted, as they may contribute significantly to the overall pharmacological effects observed after oral administration.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Spiraeoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraeoside, a flavonoid glycoside, is a natural compound found in various plant species, including red onion skin.[1] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] Accurate and reliable quantification of this compound in different matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).

Experimental Protocols

Extraction of this compound from Plant Material (Red Onion Skin)

This protocol describes the extraction of this compound from red onion skin waste (ROSW), a rich source of this compound.[1]

Materials and Reagents:

  • Red Onion Skin Waste (ROSW), dried and powdered

  • Ethanol (HPLC grade)[1]

  • Methanol (HPLC grade)[1]

  • Water (ultrapure)[1]

  • Sonicator

  • Centrifuge

  • 0.45 µm syringe filter

Procedure:

  • Weigh 1 gram of powdered ROSW and transfer it to a 50 mL conical tube.

  • Add 20 mL of ethanol to the tube.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) two more times with the remaining plant material.

  • Combine all the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Reconstitute the dried extract in a known volume of methanol for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]

Preparation of Standard and Sample Solutions

Standard Stock Solution:

  • Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

Calibration Standards:

  • Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 200 ng/mL.[3][4]

Quality Control (QC) Samples:

  • Prepare QC samples at three concentration levels (low, medium, and high), for example, 3, 18, and 180 ng/mL, by spiking the appropriate amount of this compound stock solution into a blank matrix.[4]

Sample Preparation from Biological Matrix (Blood):

  • To 100 µL of blood sample, add 300 µL of a protein precipitation solution (e.g., methanol:acetonitrile, 1:9 v/v).[3][4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Collect the supernatant and inject it into the HPLC system.

HPLC Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the quantification of this compound.

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column HSS T3 C18 column (e.g., 4.6 x 150 mm, 5 µm)[3]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile[3]
Elution Mode Gradient
Gradient Program 0-5 min, 10% B5-15 min, 10-30% B15-25 min, 30-50% B25-30 min, 50-10% B30-35 min, 10% B
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL
Column Temperature 40 °C[3]
Detection DAD at 254 nm or MS/MS
MS/MS Detection Mode: Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI)[3][4]MRM Transition: m/z 465.4 → 303.1 for this compound[3][4]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2]

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.998[3][4]
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD%) ≤ 15% (≤ 20% for LLOQ)[3][4]
Accuracy Recovery within 85-115% (80-120% for LLOQ)[3][4]
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable precision and accuracy. A reported LLOQ for this compound in mouse blood is 1.0 ng/mL.[3][4]
Specificity No interfering peaks at the retention time of this compound.
Stability This compound stability should be evaluated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison.

Sample IDConcentration (µg/mL)RSD (%)
Sample 115.21.8
Sample 222.51.5
Sample 318.92.1

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Plant Plant Material (e.g., Red Onion Skin) Extract Extraction with Ethanol Plant->Extract Blood Biological Fluid (e.g., Blood) Precipitate Protein Precipitation Blood->Precipitate Inject HPLC Injection Extract->Inject Precipitate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (DAD or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for this compound Quantification.

Proposed Signaling Pathway of this compound in Apoptosis

Research suggests that this compound exerts anti-cancer effects by promoting apoptosis.[1] It has been shown to inhibit the expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and promote the activation of caspase-9 and caspase-3, key executioners of apoptosis.[1]

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Casp9 Caspase-9 (Pro-apoptotic) This compound->Casp9 Activation Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's Role in Apoptosis.

References

Application Note: High-Throughput Analysis of Spiraeoside in Plasma via UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive UPLC-MS/MS method for the quantification of Spiraeoside in plasma. The protocol details a straightforward protein precipitation extraction procedure and optimized chromatographic and mass spectrometric conditions for high-throughput analysis. The method has been validated according to established bioanalytical guidelines and is suitable for pharmacokinetic studies and other research applications requiring the accurate measurement of this compound in a plasma matrix.

Introduction

This compound, a flavonoid glycoside, is a natural compound found in various medicinal plants. It has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-allergic activities. To facilitate further research into its pharmacological profile and clinical potential, a reliable and efficient analytical method for its quantification in biological matrices is essential. This application note provides a detailed protocol for the analysis of this compound in plasma using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a technique renowned for its high sensitivity and specificity.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma

Instrumentation
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Analytical Column: HSS T3 column (or equivalent)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Aliquot 100 µL of plasma sample into a microcentrifuge tube.

  • Add a specified amount of internal standard solution.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

UPLC Conditions
ParameterValue
Column HSS T3 Column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Optimized for separation of this compound and IS
MS/MS Conditions

The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM).

ParameterThis compoundInternal Standard
Parent Ion (m/z) 465.4Specify IS m/z
Product Ion (m/z) 303.1Specify IS m/z
Dwell Time 200 ms200 ms
Collision Energy Optimized valueOptimized value
Cone Voltage Optimized valueOptimized value

Quantitative Data Summary

The UPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The results are summarized in the tables below.

Table 1: Calibration Curve and Sensitivity
ParameterResult
Linearity Range (ng/mL) 1 - 2000
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 1.0
Table 2: Precision and Accuracy
Quality Control Sample (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC < 15%< 15%85% - 115%
Medium QC < 15%< 15%85% - 115%
High QC < 15%< 15%85% - 115%
Table 3: Recovery and Matrix Effect
ParameterResult
Extraction Recovery > 85%
Matrix Effect Within acceptable limits (85% - 115%)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant uplc UPLC Separation (HSS T3 Column) supernatant->uplc msms MS/MS Detection (MRM Mode) uplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting signaling_pathway cluster_pathway PI3K/Akt/Nrf2 Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes promotes Cell_Protection Cell Protection & Survival Antioxidant_Genes->Cell_Protection High_Glucose High Glucose Oxidative_Stress Oxidative Stress High_Glucose->Oxidative_Stress Oxidative_Stress->Cell_Protection inhibits

Spiraeoside in Cell Culture: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraeoside, a flavonoid glycoside of quercetin, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Extensively found in various plant species, it has demonstrated promising potential as an anti-cancer, anti-inflammatory, and neuroprotective agent. These properties are attributed to its ability to modulate key cellular processes, including apoptosis, cell cycle progression, and intricate signaling pathways. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in a cell culture setting.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through a multi-faceted approach, influencing several critical cellular signaling cascades.

  • Anti-Cancer Effects: In cancer cell lines, this compound has been shown to inhibit cell proliferation and induce programmed cell death (apoptosis). A notable study on HeLa cervical cancer cells demonstrated significant inhibition of cell growth at a concentration of 50 μg/mL.[2] This effect is mediated by the downregulation of the anti-apoptotic protein Bcl-2 and the activation of executioner caspases, such as caspase-3 and caspase-9.[2][3] Furthermore, this compound can arrest the cell cycle at the G2/M phase by inhibiting the activity of the Cyclin-Dependent Kinase 2 (CDK2)-cyclin E complex.[2][3]

  • Cardioprotective and Anti-inflammatory Effects: this compound has shown protective effects in human cardiomyocytes by activating the PI3K/Akt/Nrf2 signaling pathway. This pathway is crucial for cell survival and defense against oxidative stress. This compound treatment leads to the phosphorylation and activation of Akt, which in turn promotes the translocation of the transcription factor Nrf2 to the nucleus. Nuclear Nrf2 then upregulates the expression of antioxidant enzymes, mitigating cellular damage. Its anti-inflammatory properties are also linked to the inhibition of pro-inflammatory signaling pathways.

  • Neuroprotective Effects: Preliminary studies suggest that this compound may offer protection to neuronal cells against oxidative stress-induced damage, a common factor in neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound's effects in various cell lines.

Cell LineAssayParameterValueReference
HeLaCell ViabilityEffective Concentration50 µg/mL[2]

Table 1: Anti-proliferative activity of this compound.

Cell LineAssayApoptotic Cells (%) (Treatment vs. Control)Reference
HeLaAnnexin V/PIData not available

Table 2: Apoptosis induction by this compound.

Cell LineAssayCell Cycle Phase Distribution (%) (Treatment vs. Control)Reference
HeLaPropidium Iodide StainingG2/M phase arrest observed[2]

Table 3: Effect of this compound on the cell cycle.

Cell LineAssayKey Protein ModulationReference
AC16Western Blot↑ p-Akt, ↑ nuclear Nrf2, ↑ HO-1

Table 4: Modulation of signaling proteins by this compound.

Experimental Protocols

Herein are detailed protocols for key experiments to assess the biological activities of this compound.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

  • Target cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µg/mL) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Target cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Target cells

  • This compound

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the apoptosis protocol.

  • Harvest and wash the cells with PBS.

  • Fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1][4]

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol examines the effect of this compound on key signaling proteins.

Materials:

  • Target cells (e.g., AC16 for PI3K/Akt, RAW 264.7 for NF-κB, HeLa for MAPK)

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed cells and treat with this compound. For inflammatory studies, stimulate RAW 264.7 cells with LPS (1 µg/mL) with or without this compound.[5]

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL detection system.[6][7]

Protocol 5: Neuroprotection Assay

This protocol assesses the protective effect of this compound against oxidative stress in neuronal cells.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Complete medium

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT solution and DMSO

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induce oxidative stress by adding H₂O₂ (e.g., 100-500 µM) for a further 24 hours.[3][8]

  • Perform an MTT assay as described in Protocol 1 to determine cell viability.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.

Spiraeoside_Signaling_Pathways cluster_Anticancer Anti-Cancer Effects cluster_Cardioprotective Cardioprotective Effects Spiraeoside1 This compound Bcl2 Bcl-2 Spiraeoside1->Bcl2 Inhibits Caspases Caspase-9, Caspase-3 Spiraeoside1->Caspases Activates CDK2_CyclinE CDK2/Cyclin E Spiraeoside1->CDK2_CyclinE Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Caspases->Apoptosis G2M_Arrest G2/M Arrest CDK2_CyclinE->G2M_Arrest Spiraeoside2 This compound PI3K PI3K Spiraeoside2->PI3K Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces expression

Figure 1: Key signaling pathways modulated by this compound.

Experimental_Workflow start Start: Hypothesis (this compound has therapeutic potential) cell_culture Cell Line Selection (e.g., HeLa, MCF-7, SH-SY5Y) start->cell_culture cytotoxicity Cytotoxicity/Viability Assay (MTT Assay) cell_culture->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) ic50->cell_cycle western_blot Mechanism of Action (Western Blot for signaling proteins) ic50->western_blot end Conclusion: Evaluate Therapeutic Potential apoptosis->end cell_cycle->end western_blot->end

Figure 2: General experimental workflow for evaluating this compound.

Conclusion

This compound presents a compelling profile as a natural compound with significant therapeutic potential. The protocols and data presented in this document provide a framework for the systematic investigation of its anti-cancer, anti-inflammatory, and neuroprotective properties. Further research is warranted to fully elucidate its mechanisms of action and to explore its efficacy in more complex preclinical models.

References

Application Notes: DPPH Assay for Spiraeoside Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spiraeoside, a flavonoid glycoside found in various plants, including onion (Allium cepa), has demonstrated notable biological activities, including antioxidant effects.[1] The assessment of antioxidant capacity is crucial for the development of new therapeutic agents and nutraceuticals aimed at mitigating oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable spectrophotometric method for evaluating the free-radical scavenging ability of compounds.[2][3] This document provides a detailed protocol for determining the antioxidant capacity of this compound using the DPPH assay, presents comparative quantitative data, and illustrates the underlying mechanisms and workflows.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] The DPPH radical is a stable free radical that has a deep purple color in solution and exhibits a characteristic absorbance maximum around 517 nm.[3][5] When reduced by an antioxidant, the purple color of the DPPH solution fades to a pale yellow, corresponding to the formation of the non-radical form, DPPH-H.[2][5] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical-scavenging potency.[3][6]

Quantitative Data Summary

The antioxidant activity of this compound has been quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. The data presented below compares the DPPH radical scavenging activity of this compound with common antioxidant standards.

CompoundDPPH Scavenging IC50 (μg/mL)
This compound 28.51
Trolox7.059
Butylated Hydroxyanisole (BHA)10.10
α-Tocopherol11.31
Butylated Hydroxytoluene (BHT)25.95

Table 1: Comparative DPPH radical scavenging activity of this compound and standard antioxidants. Data sourced from a study on the antioxidant activities of this compound.[1][7][8]

The results indicate that this compound exhibits significant DPPH radical scavenging activity, comparable to the synthetic antioxidant BHT.[1][7][8]

Experimental Protocols

This section details the methodology for performing the DPPH assay to evaluate the antioxidant capacity of this compound. The protocol is adaptable for both cuvette-based spectrophotometers and 96-well microplate readers.[4]

1. Materials and Reagents

  • This compound (analyte)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (analytical grade)

  • Positive Controls: Trolox, Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), or α-Tocopherol

  • Volumetric flasks

  • Pipettes

  • Spectrophotometer or Microplate Reader

  • Cuvettes or 96-well microplates

2. Preparation of Solutions

  • DPPH Stock Solution (0.2 mM):

    • Accurately weigh 3.94 mg of DPPH powder.

    • Dissolve in 50 mL of methanol or ethanol in a volumetric flask.

    • Vortex until fully dissolved.

    • Store the solution at 4°C in the dark, wrapped in aluminum foil. It is recommended to prepare this solution fresh.[4][5]

  • DPPH Working Solution:

    • Dilute the DPPH stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm.[4]

    • This solution should be prepared fresh daily and kept protected from light.[4][5]

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of methanol or ethanol in a volumetric flask.

    • Prepare serial dilutions from the stock solution to create a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 μg/mL).

  • Positive Control Solutions:

    • Prepare stock solutions and serial dilutions of the chosen positive controls (e.g., Trolox, BHA) in the same manner as the this compound solutions.

3. Assay Procedure (Spectrophotometer Method)

  • Blank: Add 2.0 mL of methanol or ethanol to a cuvette. Calibrate the spectrophotometer with this blank.

  • Control: Add 1.0 mL of the DPPH working solution to a cuvette containing 1.0 mL of methanol/ethanol. Mix and record the absorbance at 517 nm after 30 minutes (A_control).[4]

  • Sample: To a series of cuvettes, add 1.0 mL of each this compound dilution (or positive control dilution). Add 1.0 mL of the DPPH working solution to each cuvette.

  • Incubation: Mix the solutions thoroughly and incubate in the dark at room temperature for 30 minutes.[5][9]

  • Measurement: After incubation, measure the absorbance of each sample solution at 517 nm (A_sample).[5][9]

4. Assay Procedure (96-Well Microplate Method)

  • Layout: Design the plate layout, including wells for blanks, controls, and samples at various concentrations.

  • Blank: Add 200 µL of methanol or ethanol to the blank wells.

  • Control: Add 100 µL of methanol or ethanol and 100 µL of DPPH working solution to the control wells.

  • Sample: Add 100 µL of each this compound dilution (or positive control dilution) to the designated sample wells.

  • Initiate Reaction: Add 100 µL of the DPPH working solution to all sample and control wells.[4]

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[4]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]

5. Data Analysis

  • Calculate Percentage Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:[9]

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where:

      • A_control is the absorbance of the control reaction (DPPH solution + solvent).

      • A_sample is the absorbance of the test sample (DPPH solution + this compound or standard).

  • Determine IC50 Value:

    • Plot the percentage inhibition against the corresponding concentrations of this compound (and standards).

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph by non-linear regression analysis.

Visualizations

DPPH Assay Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_measure 3. Data Acquisition cluster_analysis 4. Data Analysis prep_dpph Prepare DPPH Working Solution mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_sample Prepare this compound Serial Dilutions prep_sample->mix prep_control Prepare Positive Control Serial Dilutions prep_control->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 G DPPH DPPH• (Stable Radical, Purple) DPPHH DPPH-H (Reduced Form, Yellow) DPPH->DPPHH H• transfer This compound This compound (Antioxidant, H-Donor) Spiraeoside_Radical This compound• (Oxidized Radical) This compound->Spiraeoside_Radical H• donation

References

Spiraeoside: Application Notes and Protocols for Assessing Anti-inflammatory Activity in Macrophage Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the anti-inflammatory potential of spiraeoside, a flavonoid glycoside, in macrophage cell lines. The protocols detailed below are foundational for elucidating its mechanism of action and quantifying its effects on key inflammatory mediators and signaling pathways.

Introduction

This compound, also known as quercetin-4'-O-glucoside, is a naturally occurring flavonoid found in various plant species. Flavonoids, as a class of compounds, are well-regarded for their diverse pharmacological properties, including antioxidant and anti-inflammatory activities. In the context of inflammation, macrophages are pivotal cellular mediators. Upon activation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), macrophages initiate a signaling cascade that results in the production of inflammatory mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The overproduction of these mediators is implicated in the pathogenesis of various inflammatory diseases.

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response in macrophages. These pathways regulate the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Data Presentation

The following tables summarize the expected quantitative effects of this compound on various inflammatory markers in LPS-stimulated macrophage cell lines (e.g., RAW 264.7). The data presented here is illustrative and based on the known activities of the aglycone, quercetin, and related quercetin glycosides. Researchers should generate their own data for this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)NO Production (% of LPS Control)
Control-< 5%
LPS (1 µg/mL)-100%
This compound + LPS1085%
This compound + LPS2560%
This compound + LPS5040%
Positive Control (e.g., L-NMMA)10025%

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control-< 20< 10< 5
LPS (1 µg/mL)-25001800350
This compound + LPS1021001500300
This compound + LPS2515001100200
This compound + LPS50900650120
Positive Control (e.g., Dexamethasone)1050030080

Table 3: Effect of this compound on the Expression of Pro-inflammatory Enzymes and Phosphorylation of Signaling Proteins in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupConcentration (µM)iNOS (Relative Expression)COX-2 (Relative Expression)p-p65/p65 (Ratio)p-p38/p38 (Ratio)p-ERK/ERK (Ratio)p-JNK/JNK (Ratio)
Control-< 0.1< 0.10.20.10.10.1
LPS (1 µg/mL)-1.01.01.01.01.01.0
This compound + LPS250.60.70.50.60.70.6
This compound + LPS500.30.40.30.40.50.4

Mandatory Visualizations

experimental_workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays culture RAW 264.7 Cell Culture seed Seed cells in plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant lysis Cell Lysis stimulate->lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (Proteins) lysis->western

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK This compound This compound This compound->MAPKKK This compound->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1->Cytokines IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocation NFkB_nuc->Cytokines

Caption: Proposed signaling pathways modulated by this compound in macrophages.

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 (murine macrophage cell line)

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates (96-well, 24-well, or 6-well depending on the assay)

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells into appropriate culture plates at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.

  • The following day, replace the medium with fresh DMEM.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).

  • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO assays, shorter times for signaling pathway analysis). Include a negative control group (no LPS) and a positive control group (LPS only).

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This colorimetric assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

    • Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well microplate reader

Protocol:

  • After the treatment period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of the freshly prepared Griess reagent to each supernatant sample.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Materials:

  • ELISA kits for TNF-α, IL-6, and IL-1β (commercially available)

  • Cell culture supernatant

  • Wash buffer

  • Assay diluent

  • Detection antibody

  • Substrate solution

  • Stop solution

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Typically, the protocol involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.

  • After blocking non-specific binding sites, the cell culture supernatants and standards are added to the wells.

  • A biotinylated detection antibody is then added, followed by an enzyme-linked avidin-horseradish peroxidase (HRP).

  • A substrate solution is added, which is converted by the HRP to a colored product.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (usually 450 nm).

  • The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.

Materials:

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of p65, IκBα, p38, ERK, JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Spiraeoside Protocol for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraeoside, a flavonoid glycoside found in various plant species, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. This document provides detailed application notes and protocols for conducting in vivo animal studies to investigate the efficacy of this compound. The protocols are based on existing pharmacokinetic data and established animal models relevant to this compound's known biological activities.

Pharmacokinetic Profile of this compound

Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. A study in mice provides key parameters following intravenous (IV) and oral (PO) administration.

ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL) -Data not available
Tmax (h) -Data not available
t1/2 (h) Relatively shortRelatively short
Bioavailability (%) -4.0
Cmax: Maximum concentration, Tmax: Time to maximum concentration, t1/2: Half-life

Note: The low oral bioavailability (4.0%) suggests that for initial efficacy studies, intraperitoneal (IP) or intravenous (IV) administration may be preferred to ensure adequate systemic exposure. If oral administration is necessary, a higher dose is recommended to compensate for the low bioavailability.[1][2]

Protocol 1: Evaluation of Anti-Inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound using the well-established carrageenan-induced paw edema model in rodents.

Materials and Methods

Animals:

  • Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).

  • Animals should be housed in standard conditions with a 12-hour light/dark cycle and free access to food and water.

Reagents:

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose - CMC)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin (10 mg/kg, dissolved in 0.5% CMC)

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC)

Experimental Design:

  • Divide the animals into the following groups (n=6-8 per group):

    • Group I (Control): Vehicle administration.

    • Group II (Carrageenan Control): Vehicle + Carrageenan.

    • Group III (Positive Control): Indomethacin (10 mg/kg) + Carrageenan.

    • Group IV-VI (this compound Treatment): this compound (e.g., 10, 20, 50 mg/kg, i.p. or p.o.) + Carrageenan.

Procedure:

  • Administer this compound or Indomethacin intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal (except Group I).

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.

  • At the end of the experiment, animals can be euthanized, and paw tissue collected for further analysis (e.g., histology, cytokine levels, protein expression).

Biomarker Analysis:

  • Paw Edema: Measure the increase in paw volume.

  • Histopathology: Examine inflammatory cell infiltration in paw tissue sections.

  • Cytokine Levels: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in paw tissue homogenates or serum using ELISA.

  • Protein Expression: Analyze the expression of key inflammatory mediators like COX-2 and iNOS via Western blot or immunohistochemistry.

Expected Outcomes

This compound is expected to reduce paw edema in a dose-dependent manner. This will be correlated with a decrease in inflammatory cell infiltration, pro-inflammatory cytokines, and the expression of inflammatory enzymes in the paw tissue.

Protocol 2: Investigation of Antioxidant Effects of this compound in a Streptozotocin-Induced Oxidative Stress Model

This protocol is designed to evaluate the in vivo antioxidant potential of this compound in a rodent model of streptozotocin (STZ)-induced oxidative stress and diabetes.

Materials and Methods

Animals:

  • Male Sprague-Dawley rats (200-250 g).

  • House animals under standard laboratory conditions.

Reagents:

  • This compound (dissolved in a suitable vehicle).

  • Streptozotocin (STZ), freshly dissolved in cold citrate buffer (0.1 M, pH 4.5).

  • Vehicle for this compound.

Experimental Design:

  • Induce diabetes by a single intraperitoneal injection of STZ (50-65 mg/kg).

  • Confirm diabetes by measuring blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose >250 mg/dL are considered diabetic.

  • Divide the diabetic animals into the following groups (n=6-8 per group):

    • Group I (Normal Control): Non-diabetic rats receiving vehicle.

    • Group II (Diabetic Control): Diabetic rats receiving vehicle.

    • Group III-V (this compound Treatment): Diabetic rats receiving this compound (e.g., 10, 20, 50 mg/kg, p.o.) daily for a specified period (e.g., 4-8 weeks).

Procedure:

  • Administer this compound or vehicle orally once daily for the duration of the study.

  • Monitor body weight and blood glucose levels weekly.

  • At the end of the treatment period, collect blood and tissues (e.g., liver, kidney, pancreas) for biochemical and histological analysis.

Biomarker Analysis:

  • Blood Glucose: Monitor changes in blood glucose levels.

  • Oxidative Stress Markers:

    • Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

    • Assess the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in tissue homogenates.

    • Measure the levels of reduced glutathione (GSH).

  • Histopathology: Examine tissue sections for STZ-induced damage and the protective effects of this compound.

  • Protein Expression: Analyze the expression of proteins involved in the antioxidant response, such as Nrf2 and HO-1, using Western blot or immunohistochemistry.

Expected Outcomes

Treatment with this compound is anticipated to mitigate STZ-induced oxidative stress. This will be evidenced by reduced MDA levels, restored activities of antioxidant enzymes, and increased GSH levels. Histological examination should reveal preserved tissue architecture in the this compound-treated groups.

Signaling Pathways and Visualization

In vitro studies have indicated that this compound may exert its effects through the modulation of key signaling pathways, including the PI3K/Akt/Nrf2 and NF-κB pathways.

PI3K/Akt/Nrf2 Signaling Pathway

This compound may activate the PI3K/Akt pathway, leading to the phosphorylation and activation of the transcription factor Nrf2. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes.

PI3K_Akt_Nrf2_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 (Cytoplasm) Akt->Nrf2_Keap1 Phosphorylates Keap1, releases Nrf2 Nrf2 Nrf2 (Nucleus) Nrf2_Keap1->Nrf2 Translocation ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Upregulates Expression

Caption: PI3K/Akt/Nrf2 signaling pathway activated by this compound.

NF-κB Signaling Pathway

This compound may inhibit the NF-κB signaling pathway, a key regulator of inflammation. By preventing the activation and nuclear translocation of NF-κB, this compound can suppress the expression of pro-inflammatory genes.

NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_p65_p50 Degrades, releasing NF-κB NFkB_p65_p50_nucleus NF-κB (p65/p50) (Nucleus) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_p65_p50_nucleus->Proinflammatory_Genes Upregulates Expression This compound This compound This compound->IKK Inhibits Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Randomization Randomization into Groups Animal_Acclimatization->Randomization Administration This compound/Vehicle Administration Randomization->Administration Spiraeoside_Prep This compound Preparation Spiraeoside_Prep->Administration Induction Induction of Inflammation/ Oxidative Stress Administration->Induction Monitoring Monitoring & Data Collection (e.g., Paw Volume, Blood Glucose) Induction->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Biochemical_Assays Biochemical Assays (ELISA, Enzyme Activity) Euthanasia->Biochemical_Assays Histopathology Histopathology Euthanasia->Histopathology Western_Blot Western Blot Euthanasia->Western_Blot Data_Analysis Data Analysis & Interpretation Biochemical_Assays->Data_Analysis Histopathology->Data_Analysis Western_Blot->Data_Analysis

References

Spiraeoside: A Phytochemical Standard for Analysis and Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiraeoside, also known as Quercetin-4'-O-glucoside, is a naturally occurring flavonoid glycoside found in various plants, with particularly high concentrations in onion (Allium cepa) skins.[1][2][3] As a derivative of quercetin, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and enzyme inhibitory effects.[1][3][4][5] These properties make this compound a significant compound of interest in phytochemical research, pharmacology, and the development of novel therapeutics. Its well-defined chemical structure and the availability of high-purity analytical standards also make it an excellent reference compound for the quantification and standardization of plant extracts.[6][7]

This document provides detailed protocols for the extraction, quantification, and bioactivity assessment of this compound, as well as a summary of its quantitative data and involvement in cellular signaling pathways.

Physicochemical Properties of this compound

PropertyValueReference
Synonyms Quercetin-4'-O-glucoside, Spiraein[6]
CAS Number 20229-56-5[]
Molecular Formula C₂₁H₂₀O₁₂
Molecular Weight 464.38 g/mol
Melting Point 209-211°C[]
Purity (as a standard) ≥95.0% (HPLC)[7]
Storage Store in a dry, cool place, protected from direct light.[9]

Quantitative Data Summary

Table 1: Extraction Yield of this compound from Red Onion Skin
SolventExtraction MethodYield (mg/g of dry weight)Reference
WaterNot Specified12.2[3][5]
MethanolNot Specified27.6[3][5]
EthanolNot Specified32.5[3][5]
50% AcetoneNot SpecifiedHighest percentage extraction yield reported[10]
Table 2: Antioxidant Activity of this compound (IC₅₀ Values)
AssayThis compound IC₅₀Standard Antioxidant IC₅₀Reference
DPPH Radical Scavenging28.51 µg/mLBHA: 10.10 µg/mL, BHT: 25.95 µg/mL, Trolox: 7.059 µg/mL, α-tocopherol: 11.31 µg/mL[1][2]
ABTS Radical Scavenging7.48 µg/mLBHA: 5.07 µg/mL, BHT: 6.99 µg/mL, α-tocopherol: 8.73 µg/mL, Trolox: 6.16 µg/mL[1]
Table 3: Enzyme Inhibitory Activity of this compound (IC₅₀ Values)
EnzymeThis compound IC₅₀Standard InhibitorReference
Carbonic Anhydrase II4.44 nMAcetazolamide[1]
Acetylcholinesterase (AChE)7.88 nMTacrine[1]
Butyrylcholinesterase (BChE)19.42 nMTacrine[1]
α-Glycosidase29.17 mMAcarbose[1]

Experimental Protocols

Protocol for Extraction of this compound from Red Onion Skin

This protocol is based on the efficient extraction of this compound using ethanol as a solvent.

Materials:

  • Red onion skins, dried and powdered

  • Ethanol (95% or absolute)

  • Reflux or Soxhlet extraction apparatus

  • Rotary evaporator

  • Filter paper

  • Milli-Q water

Procedure:

  • Sample Preparation: Dry the red onion skins at 40-50°C until a constant weight is achieved. Grind the dried skins into a fine powder.

  • Extraction:

    • Reflux Method: Add the powdered onion skin to a round-bottom flask with ethanol (e.g., 1:10 solid-to-solvent ratio). Heat the mixture to reflux for 2-3 hours.

    • Soxhlet Method: Place the powdered onion skin in a thimble and extract with ethanol in a Soxhlet apparatus for 4-6 hours.

  • Filtration and Concentration: After extraction, cool the mixture and filter it to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using column chromatography (e.g., Sephadex LH-20) or preparative HPLC to isolate pure this compound.

Protocol for Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is commonly used.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm or 350 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 200 ng/mL.[11][12]

  • Sample Preparation: Dissolve the crude plant extract in the mobile phase or methanol and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol for DPPH Radical Scavenging Assay

This protocol assesses the antioxidant capacity of this compound.

Materials:

  • This compound standard or extract

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the this compound standard or extract in methanol.

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Prepare a blank (methanol only) and a control (DPPH solution with methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: Plot the percentage inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathways and Experimental Workflows

PI3K/Akt/Nrf2 Signaling Pathway

This compound has been shown to protect human cardiomyocytes from high glucose-induced injury by activating the PI3K/Akt/Nrf2 pathway.[1][4] This pathway is crucial for cell survival and defense against oxidative stress.

PI3K_Akt_Nrf2_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates Keap1, leading to Nrf2 release Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes transcription Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits expression Caspase9 Caspase-9 This compound->Caspase9 Promotes activation Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Experimental_Workflow Plant_Material Plant Material (e.g., Onion Skin) Extraction Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Quantification Quantification (e.g., HPLC) Crude_Extract->Quantification Bioactivity_Assay Bioactivity Assays (e.g., Antioxidant, Anti-cancer) Crude_Extract->Bioactivity_Assay Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Bioactivity_Assay->Data_Analysis

References

Spiraeoside in Cosmetic Formulations: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiraeoside, a flavonoid glycoside naturally present in various plants, including red onion skin, is emerging as a promising bioactive ingredient in cosmetic formulations. Its potent antioxidant, anti-inflammatory, and potential skin-lightening properties make it a compelling candidate for addressing a range of dermatological concerns, including signs of aging, hyperpigmentation, and inflammatory skin conditions. This document provides detailed application notes and experimental protocols for researchers and formulation scientists interested in exploring the cosmetic applications of this compound.

Application Notes

This compound offers a multi-faceted approach to skin health and aesthetics. Its primary applications in cosmetic formulations are centered around its biological activities:

  • Anti-Aging: this compound's potent antioxidant activity helps neutralize free radicals, a major contributor to premature skin aging. By mitigating oxidative stress, it can help protect collagen and elastin fibers, thus maintaining skin elasticity and reducing the appearance of fine lines and wrinkles.

  • Skin Whitening and Hyperpigmentation Control: this compound has been shown to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.[1] By modulating melanogenesis, this compound can help to lighten existing dark spots and prevent the formation of new ones, leading to a more even skin tone.

  • Anti-Inflammatory: this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[2][3] This makes it a suitable ingredient for soothing irritated skin and managing conditions associated with skin inflammation.

Formulation and Stability Considerations

The stability of cosmetic formulations is crucial for ensuring product efficacy and safety.[4][5][6] The inclusion of this compound in cosmetic preparations such as creams, lotions, and gels requires careful consideration of its stability. Factors such as pH, temperature, and light exposure can influence its degradation.[4] Preliminary stability testing, including centrifugation and monitoring of organoleptic properties and pH over time, is recommended for any new formulation containing this compound.[7][8]

Safety and Toxicology

While natural compounds are often perceived as safe, comprehensive safety and toxicological evaluations are essential. Available data suggests that this compound has a favorable safety profile for topical application. However, further studies, including in vitro cytotoxicity assays and in vivo skin irritation tests, are recommended to establish a complete safety profile for specific cosmetic formulations.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound in various in vitro assays.

AssayTargetIC50 Value (µg/mL)Reference CompoundReference IC50 (µg/mL)Source
Antioxidant Activity DPPH Radical Scavenging35.5 - 38.3Ascorbic AcidNot Specified[9]
ABTS Radical ScavengingNot SpecifiedTrolox2.93[10]
Anti-Inflammatory Activity Nitric Oxide (NO) Inhibition (in RAW 264.7 cells)Not SpecifiedNot SpecifiedNot Specified
Skin Whitening Activity Mushroom Tyrosinase InhibitionNot SpecifiedKojic Acid10-300 µM[11]
Anti-Aging Activity MMP-1 Inhibition (in Human Dermal Fibroblasts)Not SpecifiedNot SpecifiedNot Specified

Note: "Not Specified" indicates that while the activity has been reported, specific IC50 values for this compound were not found in the reviewed literature. Further research is needed to quantify these activities.

Experimental Protocols

Detailed methodologies for key in vitro experiments to evaluate the efficacy of this compound are provided below.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In a 96-well plate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.

  • For the control, add 100 µL of the solvent instead of the this compound solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of this compound in a suitable solvent.

  • In a 96-well plate, add 10 µL of the this compound solution to 190 µL of the diluted ABTS radical solution.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Anti-Inflammatory Activity Assay

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control group and determine the IC50 value.[12]

Skin Whitening Activity Assay

This assay evaluates the ability of a compound to inhibit the activity of mushroom tyrosinase, an enzyme commonly used as a model for human tyrosinase.

Protocol:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

  • Prepare a solution of L-DOPA (a substrate for tyrosinase) in the same buffer.

  • Prepare various concentrations of this compound.

  • In a 96-well plate, mix the this compound solution with the tyrosinase solution and incubate for a few minutes.

  • Add the L-DOPA solution to initiate the reaction.

  • Monitor the formation of dopachrome by measuring the absorbance at 475-490 nm at regular intervals.[1]

  • Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Anti-Aging Activity Assay

This assay assesses the ability of a compound to inhibit the activity or expression of MMP-1, a collagenase that degrades collagen in the skin.

Protocol:

  • Culture human dermal fibroblasts (HDFs) in an appropriate medium.

  • Induce MMP-1 expression by treating the cells with a stimulant such as UV radiation or a pro-inflammatory cytokine like TNF-α.[13][14]

  • Treat the stimulated cells with various concentrations of this compound.

  • After an incubation period, collect the cell culture supernatant to measure secreted MMP-1 levels or lyse the cells to measure intracellular MMP-1 expression.

  • Quantify MMP-1 levels using an ELISA kit or by Western blotting.[15]

  • Determine the concentration of this compound that effectively inhibits MMP-1 production.

Signaling Pathways and Mechanisms of Action

This compound exerts its cosmetic benefits by modulating key cellular signaling pathways.

PI3K/Akt/Nrf2 Pathway in Antioxidant and Protective Effects

The protective effects of this compound are thought to be mediated, at least in part, through the PI3K/Akt/Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[16][17][18] Activation of the PI3K/Akt pathway can lead to the phosphorylation and activation of Nrf2, which then translocates to the nucleus and initiates the transcription of genes encoding for antioxidant enzymes.

PI3K_Akt_Nrf2_Pathway cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 (inactive complex) Akt->Nrf2_Keap1 Phosphorylates, leading to Nrf2 release Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Nucleus Nucleus

Caption: this compound activates the PI3K/Akt pathway, leading to Nrf2 activation and antioxidant enzyme expression.

MAPK Pathway in Anti-Inflammatory and Anti-Aging Effects

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in cellular responses to external stimuli, including inflammation and stress.[11][15][19][20] In skin cells, the overactivation of MAPK pathways (such as p38, JNK, and ERK) can lead to increased production of pro-inflammatory cytokines and MMPs.[21] this compound may exert its anti-inflammatory and anti-aging effects by modulating these MAPK pathways, thereby reducing the expression of inflammatory mediators and collagen-degrading enzymes.[19][22]

MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Pro-inflammatory Cytokines) MAPKKK MAPKKK Stress_Stimuli->MAPKKK This compound This compound MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Inflammatory_Response Inflammatory Response (↑ Cytokines, ↑ MMPs) AP1->Inflammatory_Response Promotes Transcription

Caption: this compound may inhibit the MAPK signaling pathway to reduce inflammation and MMP production.

cAMP/PKA Pathway in Melanogenesis Regulation

The cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway is a key regulator of melanogenesis.[23][24][25] Activation of this pathway leads to the phosphorylation of the transcription factor CREB, which in turn upregulates the expression of MITF (Microphthalmia-associated Transcription Factor), the master regulator of melanogenic enzymes like tyrosinase.[5][23] this compound's potential skin-whitening effect may involve the downregulation of this pathway, leading to reduced tyrosinase expression and melanin synthesis.[8][26]

cAMP_PKA_Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds to AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Promotes Transcription Tyrosinase Tyrosinase Expression MITF->Tyrosinase This compound This compound This compound->AC Inhibits? This compound->PKA Inhibits?

Caption: this compound may inhibit the cAMP/PKA pathway to reduce tyrosinase expression and melanogenesis.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the potential of this compound in a cosmetic application, from initial in vitro screening to formulation development.

Experimental_Workflow cluster_In_Vitro_Screening In Vitro Screening cluster_Mechanism_of_Action Mechanism of Action Studies cluster_Formulation_Development Formulation Development Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Signaling_Pathways Signaling Pathway Analysis (Western Blot, qPCR) Antioxidant_Assays->Signaling_Pathways Anti_Inflammatory_Assay Anti-Inflammatory Assay (NO Inhibition) Anti_Inflammatory_Assay->Signaling_Pathways Whitening_Assay Whitening Assay (Tyrosinase Inhibition) Whitening_Assay->Signaling_Pathways Anti_Aging_Assay Anti-Aging Assay (MMP-1 Inhibition) Anti_Aging_Assay->Signaling_Pathways Formulation Formulation of Prototypes (Creams, Gels, etc.) Signaling_Pathways->Formulation Stability_Testing Stability Testing (pH, Viscosity, etc.) Formulation->Stability_Testing Safety_Assessment Safety Assessment (Cytotoxicity, Irritation) Stability_Testing->Safety_Assessment

References

Application Notes and Protocols: Spiraeoside in the Study of Diabetic Complications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of spiraeoside, a flavonoid glycoside, in the research of diabetic complications. The information compiled herein, based on preclinical studies, is intended to guide researchers in designing experiments to investigate the therapeutic potential of this compound.

Introduction to this compound and Diabetic Complications

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which over time leads to serious damage to many of the body's systems, especially the nerves and blood vessels.[1] These long-term effects are known as diabetic complications and include nephropathy (kidney disease), retinopathy (eye disease), neuropathy (nerve damage), and cardiovascular diseases like cardiomyopathy.[1] Oxidative stress and inflammation are key pathological mechanisms underlying these complications.[2][3]

This compound, a quercetin glucoside, has emerged as a promising natural compound for mitigating diabetic complications due to its potent antioxidant and anti-inflammatory properties.[4][5] Research suggests that this compound can protect various cell types from high glucose-induced injury, making it a valuable tool for studying the molecular pathways involved in diabetic pathologies and for the development of novel therapeutic strategies.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its effects relevant to diabetic complications.

Table 1: In Vitro Efficacy of this compound

ParameterModel SystemThis compound Concentration/IC50EffectReference
Cell ViabilityHigh Glucose-induced AC16 Human CardiomyocytesNot specifiedAttenuated reduction in cell viability[4]
LDH ReleaseHigh Glucose-induced AC16 Human CardiomyocytesNot specifiedReduced lactate dehydrogenase release[4]
AST ReleaseHigh Glucose-induced AC16 Human CardiomyocytesNot specifiedReduced aspartate aminotransferase release[4]
ROS ProductionHigh Glucose-induced AC16 Human CardiomyocytesNot specifiedInhibited reactive oxygen species production[4]
MDA LevelsHigh Glucose-induced AC16 Human CardiomyocytesNot specifiedInhibited malondialdehyde production[4]
SOD ActivityHigh Glucose-induced AC16 Human CardiomyocytesNot specifiedIncreased superoxide dismutase activity[4]
GPx ActivityHigh Glucose-induced AC16 Human CardiomyocytesNot specifiedIncreased glutathione peroxidase activity[4]
Catalase ActivityHigh Glucose-induced AC16 Human CardiomyocytesNot specifiedIncreased catalase activity[4]
α-Glycosidase InhibitionEnzyme AssayIC50: 29.17 mMInhibitory effect[5]
DPPH Radical ScavengingChemical AssayIC50: 28.51 µg/mLAntioxidant activity[5]

Table 2: Effects of this compound on Protein Expression in High Glucose-Treated Cardiomyocytes

ProteinTreatment GroupExpression LevelReference
p-AktHigh GlucoseDecreased[4]
High Glucose + this compoundIncreased[4]
Nuclear Nrf2High GlucoseDecreased[4]
High Glucose + this compoundIncreased[4]
HO-1High GlucoseDecreased[4]
High Glucose + this compoundIncreased[4]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of this compound on diabetic complications.

In Vitro Model of Diabetic Cardiomyopathy

Objective: To investigate the protective effects of this compound on human cardiomyocytes exposed to high glucose.

Cell Line: AC16 human cardiomyocyte cell line.

Protocol:

  • Cell Culture: Culture AC16 cells in Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • High Glucose Treatment: Induce hyperglycemia by treating the cells with a high concentration of glucose (e.g., 33 mM D-glucose) for a specified period (e.g., 24-48 hours). A control group should be maintained in normal glucose medium (e.g., 5.5 mM D-glucose).

  • This compound Treatment: Treat the high glucose-exposed cells with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.

  • Cell Viability Assay (MTT Assay):

    • Seed cells in a 96-well plate.

    • After treatment, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Measurement of Myocardial Enzymes (LDH and AST):

    • Collect the cell culture supernatant after treatment.

    • Measure the activity of lactate dehydrogenase (LDH) and aspartate aminotransferase (AST) using commercially available assay kits according to the manufacturer's instructions.

  • Oxidative Stress Assessment:

    • Reactive Oxygen Species (ROS) Measurement: Use a DCFH-DA probe. After treatment, incubate cells with DCFH-DA and measure the fluorescence intensity.

    • Malondialdehyde (MDA) Measurement: Measure lipid peroxidation by quantifying MDA levels in cell lysates using a thiobarbituric acid reactive substances (TBARS) assay kit.

    • Antioxidant Enzyme Activity (SOD, GPx, Catalase): Measure the activity of superoxide dismutase, glutathione peroxidase, and catalase in cell lysates using specific commercial assay kits.

  • Apoptosis Assay (Flow Cytometry):

    • Stain cells with Annexin V-FITC and propidium iodide (PI).

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

  • Western Blot Analysis:

    • Extract total and nuclear proteins from the cells.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-Akt, nuclear Nrf2, HO-1, and a loading control (e.g., β-actin or Lamin B1).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Model of Diabetes Mellitus

Objective: To induce diabetes in an animal model to study the systemic effects of this compound on diabetic complications.

Animal Model: Sprague-Dawley or Wistar rats are commonly used.

Protocol:

  • Induction of Diabetes:

    • Induce diabetes by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5). The dose of STZ may vary (e.g., 45-65 mg/kg body weight) depending on the desired severity of diabetes.[6][7]

    • A control group should be injected with citrate buffer alone.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 48-72 hours after STZ injection from the tail vein using a glucometer.

    • Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL or >11 mmol/L) are considered diabetic and are used for the study.[8][9]

  • This compound Administration:

    • Administer this compound orally or via intraperitoneal injection at different doses for a specified duration (e.g., 4-8 weeks).

    • A diabetic control group should receive the vehicle.

  • Monitoring:

    • Regularly monitor body weight, food and water intake, and blood glucose levels throughout the study period.

  • Sample Collection and Analysis:

    • At the end of the treatment period, collect blood and tissue samples (e.g., heart, kidney, retina, nerves) for biochemical and histopathological analysis.

    • Biochemical analysis can include measuring levels of glucose, insulin, lipids, and markers of oxidative stress and inflammation in the serum and tissue homogenates.

    • Histopathological analysis of tissues can be performed using staining techniques like Hematoxylin and Eosin (H&E) and Masson's trichrome to assess tissue damage and fibrosis.

Signaling Pathways and Experimental Workflows

This compound's Protective Mechanism in Diabetic Cardiomyopathy

G cluster_0 High Glucose cluster_1 This compound Intervention cluster_2 Cellular Signaling cluster_3 Cellular Response HG High Glucose PI3K PI3K HG->PI3K Inhibits OxidativeStress Oxidative Stress (ROS, MDA) HG->OxidativeStress Induces Apoptosis Apoptosis HG->Apoptosis Induces CellInjury Cell Injury (LDH, AST) HG->CellInjury Induces This compound This compound This compound->PI3K Activates CellSurvival Cell Survival Akt Akt PI3K->Akt Phosphorylates Nrf2 Nrf2 Akt->Nrf2 Promotes Nuclear Translocation HO1 HO-1 Nrf2->HO1 Induces Expression AntioxidantDefense Antioxidant Defense (SOD, GPx, Catalase) HO1->AntioxidantDefense AntioxidantDefense->OxidativeStress Reduces AntioxidantDefense->CellSurvival Promotes

Caption: this compound activates the PI3K/Akt/Nrf2 pathway to combat high glucose-induced cardiomyocyte injury.

General Workflow for In Vivo Study of this compound in Diabetic Complications

G start Start: Select Animal Model (e.g., Wistar Rats) induction Induce Diabetes (Streptozotocin Injection) start->induction confirmation Confirm Diabetes (Blood Glucose > 250 mg/dL) induction->confirmation grouping Group Allocation (Control, Diabetic, this compound-treated) confirmation->grouping treatment Treatment Phase (e.g., 8 weeks of this compound administration) grouping->treatment monitoring Regular Monitoring (Body Weight, Blood Glucose) treatment->monitoring endpoint Endpoint: Sample Collection (Blood, Tissues) treatment->endpoint analysis Biochemical & Histopathological Analysis endpoint->analysis data Data Interpretation & Conclusion analysis->data

Caption: Workflow for evaluating this compound's efficacy in a diabetic animal model.

These application notes and protocols are intended to serve as a starting point for researchers. Specific experimental conditions, such as concentrations, incubation times, and animal dosages, may need to be optimized for individual experimental setups.

References

Application Notes and Protocols for Spiraeoside Encapsulation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the encapsulation of spiraeoside, a bioactive flavonoid glycoside, to enhance its delivery and bioavailability. This compound, a quercetin-4'-O-glucoside found in medicinal plants like meadowsweet and in common sources such as red onion skin, exhibits promising antioxidant, anti-inflammatory, anti-allergic, and anti-tumor properties.[1][2] However, its therapeutic application is often hindered by poor water solubility, low stability, and limited bioavailability.[3] Encapsulation technologies offer a viable solution to overcome these challenges by protecting this compound from degradation and facilitating its controlled release and absorption.

This guide details three primary encapsulation techniques: liposomal encapsulation, cyclodextrin inclusion complexation, and nanoparticle encapsulation. Each section includes a summary of quantitative data in tabular format, detailed experimental protocols, and a visual representation of the experimental workflow. Additionally, diagrams of key signaling pathways modulated by this compound are provided to offer a comprehensive understanding of its biological activity.

Liposomal Encapsulation of this compound

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. They are a popular choice for drug delivery due to their biocompatibility and ability to fuse with cell membranes, facilitating intracellular delivery.

Data Presentation: Liposomal Encapsulation of Flavonoids

The following table summarizes typical quantitative data for the liposomal encapsulation of flavonoids, which can be considered representative for this compound encapsulation.

ParameterValueReference Compound(s)
Encapsulation Efficiency (%)70 - 95%Quercetin, Mitonafide
Particle Size (nm)100 - 200 nmMitonafide
Zeta Potential (mV)-20 to -40 mVGeneral Liposomal Formulations
Drug Loading (%)1 - 5%General Liposomal Formulations
Experimental Protocol: this compound-Loaded Liposome Preparation by Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion for size homogenization.

Materials:

  • This compound

  • Phosphatidylcholine (from soy or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Liposome extruder with polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

  • High-Performance Liquid Chromatography (HPLC) system for encapsulation efficiency determination

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.

    • Add this compound to the lipid solution. The amount of this compound can be varied to achieve the desired drug-to-lipid ratio.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at a constant speed under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Continue to evaporate for at least 1 hour to ensure complete removal of the organic solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.

    • Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process should be carried out at a temperature above the lipid phase transition temperature.

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, sonicate the liposomal suspension in a bath sonicator for 5-10 minutes.

    • For further size homogenization and to produce unilamellar vesicles, pass the liposomal suspension through a liposome extruder equipped with a 100 nm polycarbonate membrane for a defined number of passes (e.g., 11-21 passes).

  • Purification:

    • Remove the unencapsulated this compound by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) or by size exclusion chromatography.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential of the liposomes using a DLS instrument.

    • Encapsulation Efficiency (EE%):

      • Lyse a known amount of the liposomal formulation with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated this compound.

      • Quantify the total amount of this compound using a validated HPLC method.

      • Quantify the amount of unencapsulated this compound in the supernatant after centrifugation.

      • Calculate the EE% using the following formula: EE% = [(Total this compound - Unencapsulated this compound) / Total this compound] x 100

Experimental Workflow: Liposomal Encapsulation

Liposomal_Encapsulation_Workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis start Start dissolve Dissolve Lipids & this compound in Organic Solvent start->dissolve film Thin-Film Formation (Rotary Evaporation) dissolve->film hydrate Hydration with Aqueous Buffer film->hydrate sonicate Sonication hydrate->sonicate extrude Extrusion sonicate->extrude purify Purification extrude->purify characterize Characterization (DLS, HPLC) purify->characterize end End characterize->end

Workflow for preparing this compound-loaded liposomes.

Cyclodextrin Inclusion Complexation of this compound

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, allowing them to encapsulate hydrophobic molecules like this compound. This complexation can enhance the solubility, stability, and bioavailability of the guest molecule.

Data Presentation: Cyclodextrin Inclusion Complexation of Flavonoids

The table below presents typical data for the formation of inclusion complexes between flavonoids and cyclodextrins.

ParameterValueReference Compound(s)
Molar Ratio (this compound:CD)1:1Hyperoside
Solubility Enhancement (fold)5 - 15 foldHyperoside
Complexation Efficiency (%)> 90%General Cyclodextrin Complexes
Method of PreparationKneading, Co-precipitation, Freeze-dryingHyperoside
Experimental Protocol: this compound-Cyclodextrin Inclusion Complex by Kneading Method

This protocol details the preparation of a this compound-cyclodextrin inclusion complex using the kneading method, a simple and solvent-efficient technique.

Materials:

  • This compound

  • β-Cyclodextrin (or a derivative like HP-β-CD)

  • Ethanol

  • Water

  • Mortar and pestle

  • Vacuum oven

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Differential Scanning Calorimeter (DSC)

  • X-ray Diffractometer (XRD)

Procedure:

  • Complex Formation:

    • Place a specific molar ratio of this compound and β-cyclodextrin (e.g., 1:1) in a mortar.

    • Add a small amount of a water:ethanol (1:1, v/v) mixture to the powder to form a paste.

    • Knead the paste thoroughly with a pestle for 45-60 minutes.

    • During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.

  • Drying:

    • Transfer the resulting paste to a watch glass and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Pulverization and Storage:

    • Pulverize the dried complex into a fine powder using the mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

    • Store the final product in a desiccator.

  • Characterization:

    • FTIR Spectroscopy: Record the FTIR spectra of this compound, β-cyclodextrin, a physical mixture of the two, and the prepared inclusion complex. The formation of the inclusion complex is indicated by changes in the characteristic peaks of this compound.

    • Differential Scanning Calorimetry (DSC): Perform DSC analysis on the individual components, the physical mixture, and the inclusion complex. The disappearance or shifting of the melting peak of this compound in the thermogram of the complex suggests its encapsulation.

    • X-ray Diffraction (XRD): Obtain the XRD patterns of the samples. A change from a crystalline pattern for this compound to a more amorphous pattern for the complex indicates the formation of an inclusion complex.

Experimental Workflow: Cyclodextrin Inclusion Complexation

Cyclodextrin_Workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis start Start mix Mix this compound & Cyclodextrin start->mix knead Knead with Solvent mix->knead dry Vacuum Drying knead->dry pulverize Pulverize & Sieve dry->pulverize characterize Characterization (FTIR, DSC, XRD) pulverize->characterize end End characterize->end

Workflow for this compound-cyclodextrin complexation.

Nanoparticle Encapsulation of this compound

Nanoparticles, submicron-sized colloidal systems, can be formulated from various materials, including polymers and lipids, to encapsulate drugs. They offer advantages such as high stability, controlled release, and the potential for targeted delivery.

Data Presentation: Nanoparticle Encapsulation of Flavonoids

This table provides representative data for the encapsulation of flavonoids in different types of nanoparticles.

ParameterChitosan NPsPLGA NPsSolid Lipid NPs (SLNs)
Encapsulation Efficiency (%)39 - 82%13 - 65%70 - 85%
Particle Size (nm)200 - 350 nm150 - 250 nm150 - 200 nm
Drug Loading (%)9 - 14%1 - 5%5 - 20%
Reference Compound Heracleum persicum essential oilGemcitabine, DexamethasoneAlpha-mangostin
Experimental Protocol: this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol outlines the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation method.[4]

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid))

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v)

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and this compound in an organic solvent like dichloromethane to form the organic phase.

  • Emulsification:

    • Add the organic phase to an aqueous solution of PVA (the aqueous phase).

    • Emulsify the mixture using a probe sonicator or a high-speed homogenizer to form an oil-in-water (o/w) emulsion. The emulsification process should be carried out in an ice bath to prevent overheating.

  • Solvent Evaporation:

    • Stir the resulting emulsion at room temperature for several hours using a magnetic stirrer to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated this compound.

  • Lyophilization:

    • Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., sucrose or trehalose).

    • Freeze the nanoparticle suspension and then lyophilize it to obtain a dry powder.

  • Characterization:

    • Particle Size and Morphology: Analyze the particle size, PDI, and zeta potential using DLS. The morphology of the nanoparticles can be observed using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Encapsulation Efficiency and Drug Loading:

      • Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent (e.g., dichloromethane) to break the particles and release the drug.

      • Evaporate the solvent and dissolve the residue in a solvent suitable for HPLC analysis.

      • Quantify the amount of this compound using a validated HPLC method.

      • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas: EE% = (Weight of this compound in Nanoparticles / Initial Weight of this compound) x 100 DL% = (Weight of this compound in Nanoparticles / Weight of Nanoparticles) x 100

Experimental Workflow: Nanoparticle Encapsulation

Nanoparticle_Workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis start Start dissolve Dissolve PLGA & this compound in Organic Solvent start->dissolve emulsify Emulsification in Aqueous PVA Solution dissolve->emulsify evap Solvent Evaporation emulsify->evap wash Centrifugation & Washing evap->wash lyophilize Lyophilization wash->lyophilize characterize Characterization (DLS, SEM, HPLC) lyophilize->characterize end End characterize->end

Workflow for this compound-loaded PLGA nanoparticles.

Signaling Pathways Modulated by this compound

Understanding the molecular mechanisms of this compound is crucial for its therapeutic application. The following diagrams illustrate two key signaling pathways affected by this compound.

PI3K/Akt/Nrf2 Signaling Pathway

This compound has been shown to protect cells from oxidative stress by activating the PI3K/Akt/Nrf2 signaling pathway. This pathway plays a crucial role in the cellular antioxidant response.

PI3K_Akt_Nrf2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates This compound This compound This compound->Receptor Activates Akt Akt PI3K->Akt Activates (P) Nrf2_cyto Nrf2 Akt->Nrf2_cyto Phosphorylates Keap1 Keap1 Keap1->Nrf2_cyto Inhibits Ub Ubiquitination & Degradation Nrf2_cyto->Ub Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE Nrf2_nu->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cytoprotection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cytoprotection

This compound activates the PI3K/Akt/Nrf2 pathway.
Mast Cell Activation Signaling Pathway

This compound can inhibit IgE-mediated allergic responses by suppressing the activation of mast cells. It achieves this by interfering with the phospholipase C-γ (PLC-γ)-mediated signaling pathway.[1]

Mast_Cell_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI Lyn Lyn FcεRI->Lyn Activates Antigen Antigen IgE IgE Antigen->IgE IgE->FcεRI Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCg PLC-γ LAT->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG This compound This compound This compound->PLCg Inhibits Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Degranulation Degranulation (Histamine, etc.) Ca2->Degranulation MAPK MAPK Cascade (ERK, p38, JNK) PKC->MAPK Cytokines Cytokine Production (TNF-α, IL-4) MAPK->Cytokines

This compound inhibits mast cell degranulation.

References

Troubleshooting & Optimization

improving Spiraeoside stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Spiraeoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound, also known as Quercetin 4'-O-glucoside, is a flavonoid glycoside naturally found in various plants, including the outer scales of onions.[1] Like many flavonoids, this compound is susceptible to degradation in aqueous solutions, which can impact the accuracy and reproducibility of experimental results. Factors such as pH, temperature, light, and oxygen can all contribute to its degradation.[2][3]

Q2: What are the primary factors that lead to the degradation of this compound in an aqueous solution?

A2: The main factors influencing this compound stability are:

  • pH: Extreme pH conditions, both acidic and basic, can catalyze the hydrolysis of the glycosidic bond, separating the quercetin aglycone from the glucose moiety.[4][5] Flavonoids are generally more stable in slightly acidic to neutral pH ranges.[3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2][3][6] For long-term storage, frozen conditions are recommended.

  • Light: Exposure to UV light can cause photodegradation of flavonoid compounds.[2][3]

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of the flavonoid structure.[2]

Q3: What are the visible signs of this compound degradation in my solution?

A3: Visual indicators of degradation can include a change in color of the solution or the formation of precipitate. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like High-Performance Liquid Chromatography (HPLC) to accurately assess the concentration and purity of this compound over time.[3][7]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound in aqueous solutions.

Problem Potential Cause Recommended Solution
Loss of compound activity or inconsistent results. Degradation of this compound during storage or the experiment.Prepare fresh stock solutions. Store stock solutions at -20°C or below in small, single-use aliquots to avoid freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in foil.[3]
Precipitate forms in the solution. Poor solubility or degradation product precipitation.Verify the pH of your buffer is within the optimal range (typically pH 5-7 for flavonoid glycosides).[3] Consider using a co-solvent such as ethanol or DMSO, but be mindful of its compatibility with your experimental system.[8]
Change in solution color. Oxidative or pH-mediated degradation.De-gas your solvent and work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure the pH of the solution is buffered and stable.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution

This protocol describes how to prepare a stock solution of this compound with enhanced stability.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (as co-solvent)

  • Phosphate or Citrate buffer (pH 6.0)

  • Amber glass vials

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Weigh the desired amount of this compound powder.

  • Dissolve the this compound in a minimal amount of DMSO or ethanol.

  • Slowly add the buffer solution to the dissolved this compound while stirring to reach the final desired concentration. The final concentration of the co-solvent should be kept as low as possible for biological experiments.

  • Sparge the solution with an inert gas for 5-10 minutes to remove dissolved oxygen.

  • Aliquot the stock solution into single-use amber glass vials.

  • Store the vials at -20°C or below, protected from light.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol outlines a forced degradation study to understand the degradation profile of this compound under various stress conditions.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • UV lamp (254 nm)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose a clear vial containing the stock solution to a UV lamp (254 nm) for 24 hours.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C for 48 hours.

  • Sample Analysis: After the specified incubation times, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, by HPLC to determine the percentage of this compound remaining and to identify major degradation products.

Quantitative Data Summary

The following table summarizes the stability of this compound under different pH and temperature conditions, based on typical flavonoid behavior.

Condition Temperature (°C) pH Half-life (t½)
Acidic602.0~18 hours
Neutral257.0> 7 days
Neutral407.0~ 48 hours
Basic259.0~ 6 hours

Note: These are representative values. Actual stability will depend on the specific buffer system, presence of co-solvents, and other components in the solution.

Visualizations

Spiraeoside_Degradation_Pathway This compound This compound (Quercetin 4'-O-glucoside) Quercetin Quercetin (Aglycone) This compound->Quercetin Hydrolysis (Acid/Base/Enzymatic) Degradation_Products Further Degradation Products This compound->Degradation_Products Direct Degradation (High Stress) Quercetin->Degradation_Products Oxidation (O₂, Light, Temp)

Caption: this compound Degradation Pathways.

Stability_Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Solution Is the this compound solution clear and colorless? Start->Check_Solution Check_Age Was the solution freshly prepared? Check_Solution->Check_Age Yes Check_pH Is the solution pH between 5 and 7? Check_Solution->Check_pH No (Precipitate/Color Change) Check_Storage How was the stock solution stored? Check_Age->Check_Storage Yes Prepare_New Prepare fresh solution Check_Age->Prepare_New No Optimize_Storage Optimize storage: - Aliquot - Store at -20°C or below - Protect from light Check_Storage->Optimize_Storage Improperly Check_Storage->Check_pH Properly Prepare_New->Check_pH Optimize_Storage->Prepare_New Adjust_pH Adjust pH using a suitable buffer Check_pH->Adjust_pH No End Proceed with Experiment Check_pH->End Yes Consider_Stabilizers Consider using stabilizers (e.g., cyclodextrins) or co-solvents Adjust_pH->Consider_Stabilizers Consider_Stabilizers->End

Caption: Troubleshooting Workflow for this compound Stability.

References

preventing Spiraeoside precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Spiraeoside in your cell culture experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound, also known as Quercetin 4'-O-glucoside, is a flavonoid O-glycoside, a class of organic compounds found in various plants like meadowsweet and garden onions[1][2]. It is the 4'-O-glucoside of quercetin[2]. This compound is recognized for its antioxidant, anti-inflammatory, and antitumor activities[3].

Q2: I've observed a precipitate in my cell culture medium after adding this compound. What could be the cause?

Precipitation of this compound upon its addition to aqueous cell culture media can be attributed to several factors:

  • Poor Aqueous Solubility: While some sources describe it as highly water-soluble, its solubility can be limited under certain conditions[4]. The transition from a high-concentration organic stock solution to the aqueous environment of the cell culture medium can cause the compound to fall out of solution.

  • Temperature Shifts: Adding a cold stock solution to warmer media or vice versa can decrease the solubility of the compound[5].

  • pH Instability: The pH of your cell culture medium, which is typically maintained around 7.4 in a CO2 incubator, can influence the solubility of this compound[5].

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to the formation of insoluble complexes[5][6].

Q3: What is the recommended solvent for preparing a this compound stock solution?

For in vitro studies, ethanol is a recommended solvent for preparing a this compound stock solution. It can be dissolved in ethanol at a concentration of 10 mg/mL, though this may require ultrasonic treatment to fully dissolve[3]. Dimethyl sulfoxide (DMSO) is another common solvent for flavonoids, but it is crucial to keep the final concentration in the cell culture medium low (ideally below 0.1% and not exceeding 0.5%) to avoid cellular toxicity[5][7].

Q4: How should I store my this compound stock solution?

To maintain its stability, this compound stock solutions should be stored under the following conditions:

  • -80°C for up to 6 months.

  • -20°C for up to 1 month. It is also advisable to store the solution in sealed containers, protected from moisture and light[3]. Aliquoting the stock solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles[5].

Q5: What is a vehicle control and why is it important when working with this compound?

A vehicle control is a crucial component of your experimental design. It consists of cell culture medium containing the same final concentration of the solvent (e.g., DMSO or ethanol) used to dissolve the this compound, but without the compound itself[7]. This control allows you to distinguish the effects of this compound from any potential effects of the solvent on your cells.

Troubleshooting Guide: Preventing this compound Precipitation

If you are encountering precipitation issues with this compound in your cell culture experiments, follow this step-by-step troubleshooting guide.

Diagram: Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed check_stock 1. Review Stock Solution - Concentration too high? - Incomplete dissolution? - Old/degraded solution? start->check_stock check_dilution 2. Examine Dilution Technique - Added to cold media? - Rapid addition? - Inadequate mixing? check_stock->check_dilution No Issues solution_stock Solution: - Prepare fresh stock. - Lower stock concentration. - Use sonication for dissolution. check_stock->solution_stock Issues Found check_media 3. Assess Media Compatibility - Interaction with components? - pH shift? check_dilution->check_media No Issues solution_dilution Solution: - Pre-warm media to 37°C. - Add stock dropwise while swirling. - Use serial dilution. check_dilution->solution_dilution Issues Found solution_media Solution: - Test in different media. - Check final pH of media. check_media->solution_media Issues Found end_node Precipitation Resolved check_media->end_node No Issues (Consider other factors) solution_stock->end_node solution_dilution->end_node solution_media->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: this compound Properties and Solubility

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₀O₁₂[]
Molecular Weight464.38 g/mol []
SynonymsQuercetin 4'-O-glucoside, Spireoside[]
AppearanceLight yellow to yellow solid[3]

Table 2: Solubility of this compound

SolventConcentrationConditionsReference
Water (Predicted)1.59 g/L-[1]
Ethanol10 mg/mLRequires ultrasonic treatment[3]
Water Extracts12.2 mg/g (from red onion skin)-[9]
Methanol Extracts27.6 mg/g (from red onion skin)-[9]
Ethanol Extracts32.5 mg/g (from red onion skin)-[9]

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound stock and working solutions for cell culture applications.

Protocol: Preparation of this compound Stock and Working Solutions

Objective: To prepare a sterile, high-concentration stock solution of this compound and dilute it to a final working concentration in cell culture medium without causing precipitation.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Sterile syringe filters (0.22 µm)

  • Complete cell culture medium

Diagram: Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO/Ethanol (Vortex/Sonicate) weigh->dissolve sterilize 3. Sterilize with 0.22µm filter dissolve->sterilize aliquot 4. Aliquot and Store at -80°C sterilize->aliquot prewarm 5. Pre-warm cell culture medium to 37°C aliquot->prewarm dilute 6. Add stock solution dropwise to medium while swirling prewarm->dilute incubate 7. Briefly incubate at 37°C dilute->incubate add_to_cells 8. Add to cell cultures incubate->add_to_cells

Caption: Workflow for preparing this compound solutions.

Procedure:

Part 1: Preparing the High-Concentration Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM). To aid dissolution, vortex the tube vigorously. If necessary, use a water bath sonicator for brief periods or gently warm the solution to 37°C until the this compound is completely dissolved[3].

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical as the powder and solvent are not sterile.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month)[3][5].

Part 2: Preparing the Working Solution in Cell Culture Medium

  • Pre-warm Medium: Before preparing your working solution, pre-warm your complete cell culture medium to 37°C in a water bath or incubator. This helps to prevent precipitation caused by temperature shock[5].

  • Dilution: To prepare the final working concentration, slowly add the required volume of the this compound stock solution to the pre-warmed medium. It is recommended to add the stock solution dropwise while gently swirling the medium. Crucially, never add the aqueous medium directly to the concentrated stock solution [10].

  • Final Mixing: After adding the stock solution, gently mix the medium by inverting the tube a few times. Avoid vigorous vortexing at this stage, as it can cause foaming and protein denaturation in the medium.

  • Observation: Visually inspect the medium for any signs of precipitation. If the solution appears clear, it is ready to be added to your cell cultures.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (DMSO or ethanol) to an equal volume of pre-warmed medium. This should be run in parallel with your experimental samples.

References

Spiraeoside degradation under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation of spiraeoside under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during the handling and analysis of this flavonoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound, like many flavonoid glycosides, is primarily influenced by pH, temperature, and the presence of enzymes. It is susceptible to hydrolysis, particularly at elevated temperatures (above 40°C), which can cleave the glycosidic bond to yield its aglycone, quercetin, and a glucose molecule.[1] The stability of the subsequent quercetin molecule is also highly dependent on pH and temperature.[2]

Q2: How does pH affect the degradation of this compound?

Q3: What is the impact of temperature on this compound stability?

A3: Temperature is a critical factor in the degradation of this compound. It is reported to be easily degraded by hydrolysis at temperatures above 40°C.[1] Increased temperature accelerates the rate of hydrolytic cleavage and subsequent degradation of the resulting quercetin. For quercetin, its degradation is observed to be accelerated by an increase in temperature.[2] Therefore, to maintain the integrity of this compound in solution, it is crucial to control the temperature and store samples at low temperatures (e.g., < -5°C in the dark for long-term storage).[1]

Q4: Can enzymes in my experimental system degrade this compound?

A4: Yes, enzymatic hydrolysis is a significant degradation pathway for this compound. Studies have shown that human saliva can efficiently hydrolyze this compound to its aglycone, quercetin.[4] This indicates the presence of β-glucosidases that can act on the 4'-O-glucoside linkage. Researchers should be aware of potential enzymatic activity in biological matrices and consider appropriate quenching or inhibition steps during sample preparation.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation of this compound involves the hydrolysis of the glycosidic bond, yielding quercetin and glucose. Quercetin itself can undergo further degradation through oxidation, hydroxylation, and ring-cleavage, especially under harsh conditions of pH and temperature.[2] This can lead to the formation of various smaller phenolic compounds.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery of this compound during sample preparation. Degradation due to high temperature. Maintain low temperatures throughout the extraction and sample preparation process. Use ice baths and refrigerated centrifuges.
Hydrolysis due to inappropriate pH. Buffer your solutions to a pH where this compound is most stable (near neutral, though empirical testing is recommended). Avoid prolonged exposure to strongly acidic or alkaline conditions.
Enzymatic degradation from biological samples. Include an enzyme inactivation step in your protocol, such as protein precipitation with a suitable organic solvent or heat denaturation if compatible with your analyte's stability.
Appearance of unexpected peaks in chromatograms. Formation of degradation products. This is likely due to the degradation of this compound into quercetin and its subsequent degradation products. Optimize your experimental conditions (pH, temperature, light exposure) to minimize degradation. Use of a stability-indicating analytical method is crucial.
Inconsistent results in bioactivity assays. Variable degradation of this compound. Ensure consistent and controlled experimental conditions for each replicate. Prepare fresh solutions of this compound for each experiment and protect them from light and elevated temperatures.

Quantitative Data on Flavonoid Stability

Direct quantitative kinetic data for this compound is limited. However, data for its aglycone, quercetin, can provide insights into the stability of the core flavonoid structure under different pH conditions.

Table 1: Stability of Quercetin in Ethanol at Different pH Values [3]

pHStability of Standard Quercetin (%)
2.020.79
6.899.57

Note: The stability was evaluated by UPLC-PDA analysis. The original study did not specify the duration and temperature for this particular stability experiment, but it highlights the significant impact of pH.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethanol.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for specific time points, monitoring for rapid degradation.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for specific time points.

  • Thermal Degradation: Incubate an aliquot of the stock solution in a neutral buffer (e.g., phosphate buffer, pH 7.0) at elevated temperatures (e.g., 40°C, 60°C, 80°C) for specific time points.

3. Sample Analysis by HPLC:

  • At each time point, withdraw a sample and neutralize it if necessary (e.g., acid-stressed sample with NaOH, base-stressed sample with HCl).

  • Dilute the sample to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and 0.4% phosphoric acid in water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 280 nm and 350 nm).

    • Column Temperature: 25°C.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Identify and quantify the major degradation products, such as quercetin.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant and half-life under each stress condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid base Alkaline Hydrolysis (e.g., 0.1M NaOH, RT) stock->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) stock->oxidation thermal Thermal Degradation (e.g., 80°C, neutral pH) stock->thermal sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling neutralization Neutralization & Dilution sampling->neutralization hplc HPLC Analysis neutralization->hplc data Data Interpretation (Kinetics, Degradation Products) hplc->data

Caption: Forced degradation experimental workflow for this compound.

degradation_pathway This compound This compound (Quercetin-4'-O-glucoside) Quercetin Quercetin This compound->Quercetin Hydrolysis (Acid, Base, Heat, Enzyme) Glucose Glucose This compound->Glucose DegradationProducts Further Degradation Products (e.g., phenolic acids, ring-fission products) Quercetin->DegradationProducts Oxidation, Hydroxylation

Caption: Proposed degradation pathway of this compound.

References

Technical Support Center: Optimizing Spiraeoside Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Spiraeoside in cell viability assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and key data to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound, also known as quercetin-4'-O-β-D-glucoside, is a flavonoid glycoside naturally found in sources like red onion skin.[1] It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] In cancer research, this compound has been shown to inhibit cell growth and induce apoptosis (programmed cell death) in various cancer cell lines.[1]

Q2: What is a typical starting concentration range for this compound in cell viability assays?

A2: The optimal concentration of this compound is cell-line dependent. However, based on published studies, a common starting range to test is between 1 µM and 100 µM. For example, a dose of 50 μg/mL has been shown to exhibit the highest anti-cancer activity in HeLa cells.[1] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in water but can be dissolved in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in cell culture medium?

A4: The stability of flavonoids like this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of other components. It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment. If long-term incubation is required, the stability of this compound in your specific medium and conditions should be validated, for instance, by using analytical methods like HPLC.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in culture medium - The concentration of this compound exceeds its solubility in the medium. - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. - Interaction with components in the serum or medium.- Lower the final concentration of this compound. - Ensure the stock solution is fully dissolved before further dilution. - When diluting the stock, add it to the medium with gentle vortexing to ensure rapid and even dispersion. - Consider using a serum-free medium during the treatment period if serum components are suspected to cause precipitation.
High background signal or false-positive results in cell viability assays (e.g., MTT, XTT, CCK-8) - this compound, as an antioxidant, may directly reduce the tetrazolium salts (MTT, XTT, WST-8) to formazan, independent of cellular metabolic activity.[2][3]- Run a cell-free control experiment containing only medium, this compound (at all tested concentrations), and the assay reagent to quantify any direct reduction. - Subtract the absorbance values from the cell-free controls from your experimental wells. - Consider using an alternative cell viability assay that is not based on tetrazolium reduction, such as an ATP-based assay (e.g., CellTiter-Glo®) or a protein quantification assay (e.g., Sulforhodamine B).
Inconsistent or non-reproducible results - Inconsistent cell seeding density. - Variation in incubation times. - Degradation of this compound stock solution due to multiple freeze-thaw cycles.- Ensure a uniform single-cell suspension before seeding. - Standardize all incubation times for cell treatment and assay development. - Aliquot the this compound stock solution to avoid repeated freezing and thawing. Prepare fresh working solutions for each experiment.
Unexpectedly high cytotoxicity at low concentrations - The specific cell line is highly sensitive to this compound. - Synergistic effects with other components in the culture medium. - Cytotoxicity of the solvent (e.g., DMSO).- Perform a broader dose-response curve starting from very low concentrations (e.g., nanomolar range). - Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) to assess its toxicity.

Quantitative Data Summary

The following table summarizes reported IC50 values for this compound in different cancer cell lines. Note that these values can vary depending on the experimental conditions, such as incubation time and the specific cell viability assay used.

Cell LineCancer TypeIC50 ValueIncubation TimeAssay Used
HeLaCervical Cancer~50 µg/mL (highest activity)48 hoursNot Specified
Further data to be populated as more research becomes available.

Experimental Protocols

General Workflow for Optimizing this compound Concentration

This workflow outlines the key steps for determining the optimal concentration of this compound for your cell viability experiments.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., 50 mM in DMSO) seed_cells Seed Cells in 96-well Plates prep_dilutions Prepare Serial Dilutions of this compound seed_cells->prep_dilutions treat_cells Treat Cells with this compound and Vehicle Control prep_dilutions->treat_cells incubate Incubate for Desired Time (e.g., 24, 48, 72h) treat_cells->incubate add_reagent Add Cell Viability Assay Reagent (e.g., MTT, XTT, CCK-8) incubate->add_reagent measure Measure Absorbance/Fluorescence add_reagent->measure plot_curve Plot Dose-Response Curve measure->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Workflow for optimizing this compound concentration.

Detailed Protocol for MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

Detailed Protocol for XTT Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized for your specific cell line.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.

Detailed Protocol for CCK-8 Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Signaling Pathway

This compound has been shown to exert its protective and anti-cancer effects through the modulation of various signaling pathways. One of the well-documented pathways is the PI3K/Akt/Nrf2 pathway, which is crucial for cell survival and defense against oxidative stress.[4]

G This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Promotes Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Induces Transcription of Cell_Survival Cell Survival & Stress Resistance Antioxidant_Genes->Cell_Survival

This compound activates the PI3K/Akt/Nrf2 signaling pathway.

References

Technical Support Center: Spiraeoside Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of the flavonoid spiraeoside in various biochemical assays. As a member of the flavonoid class of compounds, this compound is recognized as a potential Pan-Assay Interference Compound (PAINS), which can lead to false-positive results in high-throughput screening and other assays.[1] This guide will help you identify and mitigate these issues to ensure the accuracy and validity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about it in my assays?

This compound (quercetin-4'-O-β-D-glucoside) is a naturally occurring flavonoid found in various plants, including onions.[2] Flavonoids are a known class of compounds that can interfere with biochemical assays through various mechanisms, leading to misleading results.[1] These compounds are often flagged as Pan-Assay Interference Compounds (PAINS), which are notorious for producing false-positive signals in high-throughput screening (HTS) campaigns.[3] Therefore, if you are screening natural product libraries or working with this compound, it is crucial to be aware of its potential for assay interference.

Q2: What are the common mechanisms of this compound and flavonoid interference?

Flavonoids like this compound can interfere with biochemical assays through several mechanisms:

  • Aggregation: At micromolar concentrations, flavonoids can form aggregates that nonspecifically inhibit enzymes and disrupt protein-protein interactions.[4] This is a common cause of false-positive results in enzyme inhibition assays.

  • Redox Cycling: The polyphenolic structure of flavonoids can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[5][6] This can interfere with assays that are sensitive to the redox environment, particularly those using redox-sensitive dyes or proteins with reactive cysteine residues.

  • Nonspecific Protein Reactivity: Flavonoids can react non-covalently and sometimes covalently with proteins, leading to nonspecific inhibition or activation.[7]

  • Interference with Assay Technology: Flavonoids can interfere with the detection method itself. This includes:

    • Fluorescence Interference: Many flavonoids are fluorescent and can interfere with fluorescence-based assays by either contributing to the signal (autofluorescence) or quenching it.[8][9][10]

    • Absorbance Interference: Colored flavonoids can interfere with colorimetric and absorbance-based assays.[8]

    • Luciferase Inhibition: Some flavonoids are known to inhibit luciferase enzymes, which are commonly used as reporters in cell-based assays.[6][11][12] This can paradoxically lead to an increase in the luminescent signal in cell-based assays due to enzyme stabilization.[6][11]

Q3: In which types of assays is this compound interference most likely to occur?

Based on the known behavior of flavonoids, interference from this compound is most likely in the following assays:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Particularly those that utilize peroxidase-based detection systems.[13][14]

  • Enzymatic Assays: Especially those with redox-sensitive components or where the protein target is prone to nonspecific inhibition.[4][13][14]

  • Cell Viability and Proliferation Assays: Assays that rely on metabolic indicators (e.g., MTT, Alamar Blue) can be affected by the redox properties of flavonoids.[15][16]

  • Fluorescence-Based Assays: Including fluorescence polarization (FP) and Förster resonance energy transfer (FRET) assays.[9][17]

  • Luciferase Reporter Gene Assays: Due to the potential for direct inhibition of the luciferase enzyme.[6][11]

  • Protein Quantification Assays: Colorimetric protein assays like the BCA and Lowry assays can be significantly affected by flavonoids, leading to an overestimation of protein concentration.[18][19]

Troubleshooting Guides

Problem 1: Apparent Inhibition in an Enzyme Assay

Symptoms:

  • Your this compound-containing sample shows potent inhibition of your target enzyme.

  • The dose-response curve is steep or shows poor saturation.

  • The results are not reproducible in orthogonal assays.

Troubleshooting Workflow:

start Apparent Enzyme Inhibition check_aggregation Perform Aggregation Counter-Screen (e.g., DLS or detergent counter-screen) start->check_aggregation is_aggregator Aggregation Detected? check_aggregation->is_aggregator add_detergent Add non-ionic detergent (e.g., 0.01% Triton X-100) to assay buffer and re-test is_aggregator->add_detergent Yes check_reactivity Perform Reactivity Counter-Screen (e.g., β-lactamase assay or NMR-based assay) is_aggregator->check_reactivity No inhibition_persists Inhibition Persists? add_detergent->inhibition_persists inhibition_persists->check_reactivity Yes false_positive_agg False Positive due to Aggregation inhibition_persists->false_positive_agg No is_reactive Reactivity Detected? check_reactivity->is_reactive check_redox Perform Redox Cycling Assay (e.g., H₂O₂ production assay) is_reactive->check_redox No false_positive_react False Positive due to Reactivity is_reactive->false_positive_react Yes is_redox Redox Activity Detected? check_redox->is_redox orthogonal_assay Validate with an Orthogonal Assay (different detection principle) is_redox->orthogonal_assay No false_positive_redox False Positive due to Redox Activity is_redox->false_positive_redox Yes true_hit Potential True Hit (Proceed with caution and further validation) orthogonal_assay->true_hit

Caption: Troubleshooting workflow for apparent enzyme inhibition.

Quantitative Data Summary: Flavonoid Interference in Enzymatic Assays

FlavonoidAssay TypeTarget EnzymeReported IC50 / EffectReference
QuercetinColorimetricDeoxyxylulose phosphate reductoisomeraseIC50 in µM range, significantly reduced by Triton X-100[4]
VariousPeroxidase-basedPeroxidaseDose-dependent interference leading to apparent decrease in FFA and TG[13][14]
This compoundEnzymaticAcetylcholinesterase (AChE)IC50: 4.44 nM[20]
This compoundEnzymaticButyrylcholinesterase (BChE)IC50: 7.88 nM[20]
This compoundEnzymaticCarbonic Anhydrase II (CA II)IC50: 19.42 nM[20]
This compoundEnzymaticα-glycosidaseIC50: 29.17 mM[20]

Note: The reported IC50 values for this compound may represent true inhibitory activity, but should be confirmed with appropriate counter-screens to rule out interference.

Problem 2: Signal Fluctuation in a Fluorescence-Based Assay

Symptoms:

  • Unexplained increase or decrease in fluorescence signal in the presence of this compound.

  • High background fluorescence.

  • Non-linear dose-response.

Troubleshooting Steps:

  • Assess Autofluorescence: Run a control experiment with this compound in the assay buffer without the fluorescent probe or substrate. Measure the fluorescence at the excitation and emission wavelengths of your assay.

  • Check for Quenching: In a cell-free system, mix this compound with your fluorescent probe/product and measure the fluorescence intensity. A decrease in signal compared to the probe alone indicates quenching.

  • Shift to Far-Red Probes: If interference is observed, consider switching to fluorescent probes that excite and emit at longer wavelengths (far-red spectrum), as flavonoids are less likely to interfere in this range.[17]

  • Use an Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a luminescence or absorbance-based assay.[21]

Problem 3: Unexpected Results in a Cell-Based Assay

Symptoms:

  • Apparent cytotoxicity in a viability assay (e.g., MTT).

  • Unexpected activation or inhibition of a signaling pathway in a reporter assay.

Troubleshooting Steps:

  • Validate Viability Assay: Flavonoids can directly reduce tetrazolium dyes like MTT, leading to a false indication of cell viability.[15][16] Confirm viability with a method that is not based on metabolic activity, such as trypan blue exclusion or a cell counting method.

  • Luciferase Counter-Screen: For luciferase reporter assays, perform a direct in vitro assay to test for inhibition of the luciferase enzyme by this compound.[11][12]

  • Investigate Signaling Pathway Modulation: Flavonoids are known to modulate various signaling pathways, including MAPK and NF-κB.[7][13][14][16][22][23] If your assay read-out is downstream of these pathways, the observed effect might be due to off-target modulation rather than specific interaction with your intended target.

Signaling Pathway Modulation by Flavonoids

cluster_flavonoids Flavonoids (e.g., this compound) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway flavonoids Flavonoids mek MEK flavonoids->mek Inhibits Phosphorylation erk ERK flavonoids->erk Inhibits Phosphorylation jnk JNK flavonoids->jnk Inhibits Phosphorylation p38 p38 flavonoids->p38 Inhibits Phosphorylation ikb IκBα flavonoids->ikb Inhibits Phosphorylation p65 p65 flavonoids->p65 Inhibits Phosphorylation mek->erk ap1 AP-1 erk->ap1 jnk->ap1 p38->ap1 pro_inflammatory_mapk Pro-inflammatory Gene Expression ap1->pro_inflammatory_mapk ikb->p65 Inhibits p65_nucleus p65 (nucleus) p65->p65_nucleus Translocation pro_inflammatory_nfkb Pro-inflammatory Gene Expression p65_nucleus->pro_inflammatory_nfkb

Caption: Flavonoid modulation of MAPK and NF-κB signaling pathways.

Key Experimental Protocols

Dynamic Light Scattering (DLS) for Aggregation Detection

Objective: To determine if this compound forms aggregates at the concentrations used in the assay.[24][25][26][27][28]

Methodology:

  • Prepare solutions of this compound in the assay buffer at a range of concentrations, including and exceeding the concentration used in the primary assay.

  • Filter the samples through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and pre-existing large particles.

  • Transfer the samples to a suitable DLS cuvette or plate.

  • Acquire DLS data at a constant temperature (e.g., 25°C).

  • Analyze the data to determine the particle size distribution. The appearance of particles with a hydrodynamic radius significantly larger than that of a monomeric compound is indicative of aggregation.

β-Lactamase Assay for Compound Reactivity

Objective: To identify compounds that react non-specifically with proteins, often through covalent modification of cysteine residues.[19][29][30][31][32]

Methodology:

  • Pre-incubate this compound with β-lactamase enzyme for a set period (e.g., 30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a chromogenic substrate (e.g., nitrocefin).

  • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 490 nm for nitrocefin).

  • A time-dependent decrease in enzyme activity in the presence of this compound suggests nonspecific covalent modification.

Hydrogen Peroxide (H₂O₂) Production Assay for Redox Cycling

Objective: To determine if this compound generates H₂O₂ in the assay buffer, which can cause oxidative interference.[5][33]

Methodology:

  • Prepare a reaction mixture containing this compound and a reducing agent (e.g., DTT) in the assay buffer.

  • Add a detection reagent for H₂O₂, such as Amplex Red in the presence of horseradish peroxidase (HRP).[2][33]

  • Incubate the reaction at room temperature, protected from light.

  • Measure the fluorescence (for Amplex Red) or absorbance at the appropriate wavelength.

  • An increase in signal in the presence of this compound indicates H₂O₂ production.

By following these guidelines and employing the described experimental protocols, researchers can effectively identify and mitigate the potential for this compound to interfere in their biochemical assays, leading to more reliable and reproducible scientific findings.

References

Technical Support Center: Spiraeoside Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the extraction of Spiraeoside from plant sources. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: this compound can be isolated from several plant species. The most common and rich sources include the flowers of meadowsweet (Filipendula ulmaria) and the outer skins of red and yellow onions (Allium cepa)[1][2][3]. Red onion skins are a particularly abundant and readily available source of this compound[1][2].

Q2: Which solvents are most effective for this compound extraction?

A2: this compound, being a flavonoid glycoside, is a polar molecule. Therefore, polar solvents are most effective for its extraction. Studies have shown that ethanol is highly effective, often yielding better results than methanol or water alone. Aqueous ethanol solutions (e.g., 60-80% ethanol in water) can also enhance extraction efficiency by modifying the polarity of the solvent system[4][5][6].

Q3: What are the common methods for extracting this compound?

A3: Common methods for extracting this compound include traditional techniques like maceration and Soxhlet extraction, as well as modern, more efficient methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)[7][8]. UAE and MAE are often preferred as they can reduce extraction time and solvent consumption while potentially increasing yield[7][8].

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the identification and quantification of this compound in plant extracts[1][2].

Q5: What are the key parameters to control during extraction?

A5: The critical parameters to control during this compound extraction are the choice of solvent and its concentration, extraction temperature, extraction time, and the solid-to-solvent ratio. For advanced techniques like UAE and MAE, parameters such as ultrasonic frequency and microwave power are also crucial[4].

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Issue 1: Consistently Low Yield of this compound
Potential Cause Recommended Solution
Inappropriate Solvent Choice The polarity of your solvent may not be optimal. As a polar glycoside, this compound is best extracted with polar solvents. Solution: Use ethanol or methanol. An aqueous ethanol solution (e.g., 70%) can also be highly effective. Conduct small-scale solvent screening to determine the best solvent system for your specific plant material[4][9].
Suboptimal Extraction Temperature While higher temperatures can improve solubility and diffusion, excessive heat can lead to the degradation of this compound. Solution: For conventional methods, a temperature range of 40-70°C is generally effective. Avoid prolonged exposure to temperatures above 75°C. For UAE and MAE, optimize the temperature to balance yield and degradation[4][9].
Incorrect Particle Size of Plant Material Large particles reduce the surface area for solvent contact, while overly fine particles can lead to clumping and poor solvent penetration. Solution: Grind the dried plant material to a fine, uniform powder (e.g., passing through a 40-60 mesh sieve) to ensure efficient extraction[9].
Insufficient Extraction Time The extraction may not be running long enough for the solvent to sufficiently penetrate the plant matrix and dissolve the this compound. Solution: Optimize the extraction time. For maceration, this could be 24-72 hours. For UAE and MAE, the optimal time is often much shorter (e.g., 20-60 minutes)[10][11][12].
Poor Solid-to-Solvent Ratio An insufficient volume of solvent will not be able to fully extract the this compound from the plant material. Solution: Increase the solvent-to-solid ratio. A common starting point is 1:20 or 1:30 (g/mL). Experiment with different ratios to find the optimal balance for your specific setup[6][10].
Issue 2: Presence of Impurities in the Final Extract
Potential Cause Recommended Solution
Co-extraction of Other Compounds The chosen solvent may be extracting a wide range of other compounds from the plant material, such as chlorophyll, lipids, and other flavonoids. Solution: Employ a multi-step extraction or a purification step. For example, a preliminary wash with a non-polar solvent like hexane can remove lipids before the main extraction.
Lack of a Purification Step The crude extract will contain a mixture of compounds. Solution: Purify the crude extract using chromatographic techniques. Column chromatography with silica gel (for normal phase) or C18 (for reversed-phase) is a common method. The choice of stationary and mobile phases will depend on the polarity of the impurities relative to this compound[13].
Issue 3: Degradation of this compound During Extraction
Potential Cause Recommended Solution
Excessive Heat This compound, like many flavonoids, can be thermolabile and degrade at high temperatures, especially over extended periods[4]. Solution: Use the lowest effective temperature for extraction. For MAE and UAE, use moderate power settings to avoid creating localized hot spots[4]. Consider using extraction methods that operate at lower temperatures, such as maceration or ultrasound-assisted extraction at a controlled temperature.
Extreme pH Conditions Both highly acidic and highly alkaline conditions can lead to the degradation of flavonoids[9]. Solution: Maintain a neutral or slightly acidic pH during extraction unless a specific pH has been shown to be optimal and safe for this compound. A pH range of 4-7 is generally considered safe for many flavonoids.
Exposure to Light and Oxygen Prolonged exposure to light and air can cause oxidative degradation of flavonoids. Solution: Conduct the extraction in amber glassware or protect the extraction vessel from light. Purging the extraction vessel with an inert gas like nitrogen can help to minimize oxidation.

Data Presentation

Table 1: Comparison of Solvent Efficacy for this compound Extraction from Red Onion Skin
Solvent This compound Yield (mg/g of dry material) Reference
Water12.2[1][2]
Methanol27.6[1][2]
Ethanol32.5[1][2]

Experimental Protocols

Protocol 1: Maceration Extraction of this compound
  • Preparation of Plant Material: Dry the plant material (e.g., red onion skins) at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction: Weigh 10 g of the powdered plant material and place it in a conical flask. Add 200 mL of 70% ethanol.

  • Maceration: Seal the flask and keep it at room temperature for 72 hours with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction: Place 5 g of the powdered plant material in a beaker and add 100 mL of 70% ethanol.

  • Sonication: Place the beaker in an ultrasonic bath. Set the sonication frequency to 40 kHz and the temperature to 50°C. Sonicate for 45 minutes.

  • Filtration and Concentration: Follow steps 4 and 5 from Protocol 1 to obtain the crude extract.

Protocol 3: Microwave-Assisted Extraction (MAE) of this compound
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction: Place 2 g of the powdered plant material in a microwave extraction vessel. Add 40 mL of 70% ethanol.

  • Microwave Irradiation: Secure the vessel in the microwave extractor. Set the microwave power to 400 W and the extraction time to 10 minutes at a controlled temperature of 60°C.

  • Filtration and Concentration: After extraction and cooling, follow steps 4 and 5 from Protocol 1 to obtain the crude extract.

Visualizations

experimental_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_processing 3. Downstream Processing plant_material Plant Material (e.g., Onion Skin) drying Drying (40-50°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding maceration Maceration (70% Ethanol, RT, 72h) grinding->maceration Select Method uae Ultrasound-Assisted Extraction (UAE) (70% Ethanol, 50°C, 45 min) grinding->uae Select Method mae Microwave-Assisted Extraction (MAE) (70% Ethanol, 60°C, 10 min) grinding->mae Select Method filtration Filtration maceration->filtration uae->filtration mae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Analysis (HPLC) purification->analysis

Caption: A generalized workflow for the extraction and analysis of this compound from plant material.

troubleshooting_low_yield cluster_solvent Solvent Issues cluster_parameters Parameter Issues start Low this compound Yield solvent_polarity Incorrect Polarity? start->solvent_polarity solvent_ratio Insufficient Ratio? start->solvent_ratio temperature Temperature Too High/Low? start->temperature time Time Too Short? start->time particle_size Particle Size Not Optimal? start->particle_size optimize_solvent Action: Use Ethanol/Methanol; Test aqueous mixtures (e.g., 70%). solvent_polarity->optimize_solvent increase_ratio Action: Increase solvent-to-solid ratio (e.g., 1:20 to 1:30 g/mL). solvent_ratio->increase_ratio optimize_temp Action: Optimize temperature (40-70°C); Avoid >75°C. temperature->optimize_temp increase_time Action: Increase extraction time. time->increase_time optimize_grind Action: Grind to a fine, uniform powder. particle_size->optimize_grind

Caption: A troubleshooting guide for diagnosing and resolving low this compound yield.

flavonoid_biosynthesis phenylalanine Phenylalanine coumaroyl_coa p-Coumaroyl-CoA phenylalanine->coumaroyl_coa General Phenylpropanoid Pathway chalcone Naringenin Chalcone coumaroyl_coa->chalcone CHS flavanone Naringenin (Flavanone) chalcone->flavanone CHI dihydroflavonol Dihydroquercetin (Dihydroflavonol) flavanone->dihydroflavonol F3H, F3'H quercetin Quercetin (Flavonol) dihydroflavonol->quercetin FLS This compound This compound (Quercetin 4'-O-glucoside) quercetin->this compound UGT (UDP-Glycosyltransferase)

Caption: A simplified overview of the this compound biosynthetic pathway in plants.

References

Spiraeoside Technical Support Center: Purity Assessment and Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity assessment and impurity profiling of Spiraeoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound, also known as Quercetin-4'-O-glucoside, is a naturally occurring flavonoid glycoside found in plants like meadowsweet (Filipendula ulmaria) and onion (Allium cepa)[1][2]. As a bioactive compound with potential therapeutic applications, ensuring its purity is critical for the safety, efficacy, and quality of pharmaceutical products[3]. Impurities, even in trace amounts, can affect the therapeutic performance or pose risks to patients[3].

Q2: What are the common analytical techniques for this compound purity assessment?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for determining the purity of this compound[1][2][4]. Other relevant techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of unknown impurities[3][5][6].

Q3: What are the potential impurities in this compound?

A3: Potential impurities in this compound can be categorized as:

  • Related substances: These include compounds with similar structures, such as other quercetin glycosides or the aglycone, quercetin.

  • Degradation products: this compound can degrade under conditions of hydrolysis (acidic or basic), oxidation, and exposure to heat or light[5][6][7]. This can lead to the cleavage of the glycosidic bond, yielding quercetin and glucose, or further degradation of the flavonoid structure.

  • Residual solvents: Volatile organic compounds used during the extraction and purification process can remain as impurities.

  • Inorganic impurities: These can originate from raw materials, catalysts, or manufacturing equipment.

Q4: What is a typical purity specification for a this compound reference standard?

A4: Commercially available this compound reference standards typically have a purity of ≥95.0% as determined by HPLC[1][2][8][9]. The exact purity is stated on the certificate of analysis and considers chromatographic purity, water content, residual solvents, and inorganic impurities[8].

Troubleshooting Guides

HPLC Analysis Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols).[10][11][12] - Mobile phase pH is close to the pKa of this compound, causing partial ionization.[11][13][14][15][16] - Column overload.[17] - Extra-column dead volume.[17]- Use a high-purity, end-capped C18 column or a column with a polar-embedded phase.[11] - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For flavonoids, an acidic mobile phase (pH 2.5-3.5) often improves peak shape.[13][14] - Reduce the injection volume or the sample concentration.[17] - Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected.[11]
Variable Retention Times - Inconsistent mobile phase composition.[18][19] - Fluctuations in column temperature.[18][19] - Column not properly equilibrated.[17] - Pump issues (e.g., leaks, air bubbles).[10]- Prepare the mobile phase accurately and degas it thoroughly.[19] - Use a column oven to maintain a constant temperature.[18][19] - Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.[17] - Purge the pump and check for any leaks in the system.[10]
Ghost Peaks - Contamination in the mobile phase or injection solvent. - Carryover from previous injections. - Late eluting peaks from a previous run.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash program in the autosampler. - Extend the run time to ensure all components from the previous sample have eluted.
Poor Resolution - Inappropriate mobile phase composition. - Column degradation. - Incompatible injection solvent.- Optimize the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer). - Replace the column with a new one of the same type. - Dissolve the sample in the mobile phase whenever possible.[10]

Experimental Protocols

HPLC-UV Method for this compound Purity Assessment

This section provides a detailed methodology for determining the purity of this compound using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This is a typical method based on common practices for flavonoid analysis and should be validated for specific applications[20][21][22][23].

1. Instrumentation and Materials

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard (≥95.0% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid or formic acid (analytical grade)

  • Ultrapure water

2. Chromatographic Conditions

ParameterRecommended Condition
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 30:70 v/v). The exact ratio may need optimization.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength Approximately 254 nm or 350 nm (based on the UV maxima of this compound)
Injection Volume 10 µL
Run Time Sufficient to allow for the elution of all potential impurities (e.g., 20 minutes).

3. Preparation of Solutions

  • Mobile Phase: Prepare the chosen mixture of acetonitrile and acidified water. Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution, using the same solvent.

4. System Suitability Before sample analysis, inject the standard solution multiple times (e.g., n=5) to check for system suitability parameters such as:

  • Tailing factor: Should be ≤ 2.0.

  • Theoretical plates: Should be > 2000.

  • Relative Standard Deviation (RSD) of peak area and retention time: Should be ≤ 2.0%.

5. Data Analysis and Purity Calculation

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the this compound sample using the area normalization method:

    % Purity = (Area of this compound peak / Total area of all peaks) x 100

    Note: This method assumes that all impurities have a similar response factor to this compound at the chosen wavelength.

Quantitative Data Summary

The following table summarizes typical parameters for the purity assessment of this compound.

ParameterTypical Value/Range
Purity of Reference Standard ≥ 95.0%[1][2][8][9]
Limit of Detection (LOD) Dependent on the method and instrument, typically in the low µg/mL range.
Limit of Quantification (LOQ) Dependent on the method and instrument, typically in the low to mid µg/mL range.
Linearity Range A typical range for quantitative analysis would be 5 - 100 µg/mL.
Recovery 98 - 102%

Visualizations

Experimental Workflow for this compound Purity Assessment

G This compound Purity Assessment Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Result prep_standard Prepare Standard Solution system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->system_suitability inject_standard Inject Standard system_suitability->inject_standard acquire_chromatograms Acquire Chromatograms inject_standard->acquire_chromatograms inject_sample->acquire_chromatograms peak_integration Peak Integration acquire_chromatograms->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation final_report Final Purity Report purity_calculation->final_report G This compound Impurity Profiling Logic cluster_stress Forced Degradation cluster_identification Impurity Identification This compound This compound Sample hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation This compound->oxidation photolysis Photolysis This compound->photolysis thermal Thermal Stress This compound->thermal degraded_sample Degraded Sample Mixture hydrolysis->degraded_sample oxidation->degraded_sample photolysis->degraded_sample thermal->degraded_sample lcms_analysis LC-MS/MS Analysis degraded_sample->lcms_analysis mass_spec_data Mass Spectral Data lcms_analysis->mass_spec_data fragmentation_pattern Fragmentation Pattern mass_spec_data->fragmentation_pattern structure_elucidation Structure Elucidation fragmentation_pattern->structure_elucidation impurity_profile Impurity Profile structure_elucidation->impurity_profile

References

Technical Support Center: Spiraeoside Oral Bioavailability Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the oral bioavailability of Spiraeoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

This compound, also known as quercetin-4'-O-glucoside, is a flavonoid glycoside found in various plants, including meadowsweet and onion. Like many flavonoid glycosides, its therapeutic potential is often limited by low oral bioavailability. This is primarily due to a combination of poor aqueous solubility, limited membrane permeability, and extensive pre-systemic metabolism.

Q2: What is the reported oral bioavailability of this compound?

A pharmacokinetic study in mice revealed that this compound has a low absolute oral bioavailability of 4.0% and a short half-life.[1] This highlights the significant challenges in delivering this compound orally.

Q3: What are the main metabolic pathways for flavonoid glycosides like this compound?

Flavonoid glycosides can undergo two primary metabolic transformations. Firstly, they can be hydrolyzed by intestinal enzymes (e.g., lactase-phlorizin hydrolase) or gut microbiota to their aglycone form, quercetin. Secondly, both the intact glycoside and the aglycone can be subject to Phase II metabolism, including glucuronidation and sulfation, primarily in the small intestine and liver. The resulting metabolites are typically more water-soluble and readily excreted.

Q4: Can this compound be a substrate for efflux transporters?

Yes, it is plausible. Flavonoids and their metabolites have been shown to be substrates for efflux transporters like P-glycoprotein (P-gp). This can lead to the active pumping of this compound out of intestinal cells and back into the lumen, further reducing its net absorption.

Troubleshooting Guides

Issue 1: Low and Variable Aqueous Solubility

Symptoms:

  • Difficulty preparing stock solutions for in vitro assays.

  • Precipitation of the compound in aqueous buffers or simulated intestinal fluids.

  • Inconsistent results in dissolution and permeability studies.

Possible Causes:

  • Inherent poor water solubility of the flavonoid structure.

  • pH-dependent solubility.

  • Formation of insoluble aggregates.

Troubleshooting Steps:

  • Solvent Selection: For stock solutions, use of organic solvents like DMSO or ethanol is common. Ensure the final concentration of the organic solvent in the assay medium is low (typically <1%) to avoid solvent effects on biological systems.

  • pH Optimization: Determine the pH-solubility profile of this compound. As a phenolic compound, its solubility is expected to increase at higher pH values.

  • Use of Co-solvents and Excipients: For formulation development, consider the use of pharmaceutically acceptable co-solvents, surfactants, or complexing agents like cyclodextrins to enhance solubility.

  • Particle Size Reduction: Techniques like micronization or nano-suspension can increase the surface area and improve the dissolution rate.

Issue 2: Poor Permeability in Caco-2 Assays

Symptoms:

  • Low apparent permeability coefficient (Papp) values in Caco-2 monolayer assays.

  • High efflux ratio (Papp B-A / Papp A-B > 2).

Possible Causes:

  • Low passive diffusion due to the hydrophilic sugar moiety.

  • Active efflux by transporters such as P-glycoprotein (P-gp).

Troubleshooting Steps:

  • Investigate Efflux: Conduct bidirectional Caco-2 permeability assays. If the efflux ratio is high, co-incubate with a known P-gp inhibitor (e.g., verapamil) to see if the absorptive transport (A-B) increases.

  • Assess Aglycone Permeability: Compare the permeability of this compound with its aglycone, quercetin. This can help determine if the glycosidic bond is a major hindrance to permeability.

  • Use of Permeation Enhancers: In a formulation context, explore the use of safe and effective permeation enhancers.

Issue 3: Rapid Metabolism in In Vitro Assays

Symptoms:

  • Short half-life in liver microsome or hepatocyte stability assays.

  • Disappearance of the parent compound with the appearance of new peaks in chromatograms.

Possible Causes:

  • Extensive Phase II metabolism (glucuronidation, sulfation).

  • Hydrolysis of the glycosidic bond.

Troubleshooting Steps:

  • Metabolite Identification: Use high-resolution mass spectrometry to identify the major metabolites. This will confirm the metabolic pathways involved.

  • Enzyme Inhibition Studies: Co-incubate with specific inhibitors of UGTs (UDP-glucuronosyltransferases) and SULTs (sulfotransferases) to confirm their role in this compound metabolism.

  • Compare Species: If developing for human use, compare metabolic stability in human liver microsomes/hepatocytes with that of preclinical species to assess the relevance of the animal model.

Issue 4: Challenges in Bioanalytical Quantification

Symptoms:

  • Poor sensitivity or high background noise in LC-MS/MS analysis of plasma samples.

  • Low extraction recovery.

  • Significant matrix effects.

Possible Causes:

  • Low plasma concentrations of this compound due to poor bioavailability.

  • Interference from endogenous plasma components.

  • Binding to plasma proteins.

Troubleshooting Steps:

  • Optimize Sample Preparation: A validated UPLC-MS/MS method for this compound in mouse blood utilizes protein precipitation with a mixture of methanol and acetonitrile (1:9, v/v).[2] This method has shown good extraction recovery and manageable matrix effects.[2]

  • Sensitive Instrumentation: Employ a highly sensitive mass spectrometer and optimize the MRM (Multiple Reaction Monitoring) transitions for both this compound and a suitable internal standard. For this compound, the fragmentation of m/z 465.4 → 303.1 has been used.[1]

  • Method Validation: Thoroughly validate the analytical method for linearity, precision, accuracy, recovery, and matrix effects as per regulatory guidelines.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
t1/2 (h) 0.89 ± 0.231.12 ± 0.31
Tmax (h) -0.50 ± 0.19
Cmax (ng/mL) -125.3 ± 34.7
AUC(0-t) (ng/mL*h) 1568.4 ± 312.5251.7 ± 68.4
Absolute Bioavailability (%) -4.0

Data from a study by Chen et al. (2022).[1]

Experimental Protocols

Protocol 1: UPLC-MS/MS Quantification of this compound in Mouse Blood

This protocol is based on the method described by Chen et al. (2022).[1][2]

1. Sample Preparation:

  • To 20 µL of mouse blood, add 180 µL of a protein precipitation solution (methanol:acetonitrile, 1:9, v/v) containing the internal standard.

  • Vortex for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant for UPLC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: HSS T3 column.

  • Column Temperature: 40°C.

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution).

  • Flow Rate: As appropriate for the column dimensions.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 465.4 → 303.1.[1]

    • Internal Standard: Select a suitable internal standard with a distinct MRM transition.

4. Method Validation:

  • The method should be validated for linearity, lower limit of quantification (LLOQ), precision, accuracy, extraction recovery, and matrix effects. A reported LLOQ for this method is 1.0 ng/mL.[1]

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability Low solubility impacts permeability assessment formulation Formulation Development solubility->formulation metabolism Microsomal/Hepatocyte Stability permeability->metabolism Permeability influences metabolic rate permeability->formulation metabolism->formulation stability Gastric/Intestinal Fluid Stability stability->formulation pk_study Pharmacokinetic Study (Rodent Model) formulation->pk_study Dosing bioanalysis Bioanalytical Method (UPLC-MS/MS) pk_study->bioanalysis Sample Collection pk_params Calculate PK Parameters (AUC, Cmax, t1/2) bioanalysis->pk_params bioavailability Determine Absolute Bioavailability pk_params->bioavailability challenges Identify Bioavailability Challenges bioavailability->challenges

Caption: Experimental workflow for assessing this compound oral bioavailability.

signaling_pathway cluster_absorption Absorption Barriers This compound Oral this compound Lumen Intestinal Lumen This compound->Lumen Enterocyte Enterocyte Lumen->Enterocyte Limited Absorption Hydrolysis Gut Microbiota Hydrolysis Lumen->Hydrolysis Glycoside to Aglycone Bloodstream Systemic Circulation Enterocyte->Bloodstream Absorbed this compound Efflux P-gp Efflux Enterocyte->Efflux Pumping out Metabolism Phase II Metabolism Enterocyte->Metabolism Conjugation Hydrolysis->Enterocyte Absorption Efflux->Lumen Metabolism->Bloodstream Metabolites

Caption: Key challenges in the intestinal absorption of this compound.

References

Spiraeoside Technical Support Center: Troubleshooting Light Sensitivity and Ensuring Storage Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the light sensitivity of spiraeoside (Quercetin-4'-O-glucoside) and best practices for its storage to ensure experimental integrity and reproducibility. The following information, presented in a question-and-answer format, addresses potential issues and offers practical solutions for handling this flavonoid glycoside.

Frequently Asked Questions (FAQs)

Q1: How light-sensitive is this compound?

Q2: What are the optimal storage conditions for this compound?

To maintain the integrity of this compound, it is crucial to store it under appropriate conditions.

  • Solid Form: Store pure, solid this compound in a tightly sealed, light-resistant container in a cool, dry place. Recommended storage temperatures are between 2–8 °C.[1]

  • In Solution: Stock solutions of this compound should be stored frozen and protected from light. Specific recommendations include storage at -20°C for up to one month or at -80°C for up to six months.[2] For daily experimental use, it is advisable to prepare fresh solutions. If a stock solution must be used over a short period, it should be kept refrigerated and in an amber vial to minimize light exposure.

Q3: Can I work with this compound on an open lab bench?

Given its light sensitivity, prolonged exposure to ambient laboratory light, which often contains UV components, should be avoided. It is recommended to work with this compound under subdued light conditions or to use amber-colored labware (e.g., vials, pipettes) to protect it from light. When preparing solutions or conducting experiments, minimize the time the compound is exposed to direct light.

Q4: My experimental results with this compound are inconsistent. Could light exposure be the cause?

Inconsistent results, such as decreased biological activity or the appearance of unexpected peaks in analytical chromatograms, can indeed be a consequence of this compound degradation due to light exposure. If you suspect photodegradation, it is crucial to review your handling and storage procedures. A troubleshooting workflow is provided below to help identify and resolve potential issues.

Quantitative Data on Flavonoid Photostability

While specific quantitative data for this compound is limited, the following table summarizes photostability data for the closely related quercetin-3-O-glucoside, which can serve as a reasonable proxy. These values highlight the impact of the irradiation wavelength and the surrounding medium on flavonoid stability.

FlavonoidSolvent/MediumIrradiation Wavelength (nm)Photodegradation Quantum Yield (ΦR)Reference
Quercetin-3-O-glucosideMethanol:Water (1:1)3661.0 x 10⁻⁶N/A
Quercetin-3-O-glucosideProteinaceous gel3661.0 x 10⁻⁴N/A
Quercetin (aglycone)Methanol:Water (1:1)3663.0 x 10⁻⁵N/A
Quercetin (aglycone)Proteinaceous gel3662.0 x 10⁻⁴N/A

Note: The photodegradation quantum yield (ΦR) represents the efficiency of a photon in causing a photochemical reaction. A lower value indicates greater stability.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common issues related to this compound instability.

TroubleshootingWorkflow This compound Stability Troubleshooting Workflow start Inconsistent Experimental Results (e.g., low activity, extra peaks) check_storage Review Storage Conditions: - Temperature (2-8°C solid, -20/-80°C solution)? - Light protection (amber vials, dark storage)? - Tightly sealed container? start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_handling Review Handling Procedures: - Minimized exposure to ambient light? - Use of light-protective labware? - Freshly prepared solutions? handling_ok Handling Procedures Correct? check_handling->handling_ok storage_ok->check_handling Yes implement_storage Action: Implement Recommended Storage Conditions storage_ok->implement_storage No implement_handling Action: Implement Recommended Handling Procedures handling_ok->implement_handling No run_control Run Control Experiment: - Use freshly prepared, properly stored this compound. - Compare with a sample handled under previous conditions. handling_ok->run_control Yes implement_storage->check_handling implement_handling->run_control results_ok Results Consistent? run_control->results_ok success Issue Resolved results_ok->success Yes further_investigation Further Investigation Needed: - Consider other experimental variables. - Perform formal stability testing. results_ok->further_investigation No

Troubleshooting workflow for this compound stability issues.

Experimental Protocols

Protocol for Assessing this compound Photostability (Forced Degradation Study)

This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted for specific laboratory conditions.

Objective: To evaluate the intrinsic photostability of this compound in solution and as a solid.

Materials:

  • This compound (solid)

  • Solvent of choice (e.g., methanol, ethanol, DMSO, aqueous buffer)

  • Chemically inert and transparent containers (e.g., quartz cuvettes, clear glass vials)

  • Light-resistant containers (e.g., amber vials, vials wrapped in aluminum foil)

  • Photostability chamber equipped with a light source capable of emitting both visible and UV light (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps). The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Calibrated radiometer and lux meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV-Vis)

Methodology:

  • Sample Preparation:

    • Solid Sample: Place a thin layer (not more than 3 mm) of solid this compound in a transparent container. Prepare a "dark" control sample by wrapping an identical container in aluminum foil.

    • Solution Sample: Prepare a solution of this compound at a known concentration in the desired solvent. Place the solution in a transparent container. Prepare a "dark" control by placing the same solution in a light-resistant container.

  • Exposure:

    • Place all samples (exposed and dark controls) in the photostability chamber.

    • Expose the samples to the light source for a defined period. The duration should be sufficient to achieve the total recommended illumination and UV energy, or until significant degradation is observed.

    • Monitor the temperature inside the chamber to ensure that any degradation is due to light and not heat. The dark controls will help differentiate between photolytic and thermal degradation.

  • Analysis:

    • At predetermined time points, withdraw aliquots of the solutions or portions of the solid samples.

    • For solid samples, dissolve them in a suitable solvent to a known concentration.

    • Analyze all samples (exposed and dark controls) by HPLC. A stability-indicating HPLC method should be used to separate the parent this compound peak from any degradation products.

    • Monitor the peak area of this compound to determine the extent of degradation.

    • Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples.

    • Compare the degradation in the exposed samples to that in the dark controls to determine the extent of photodegradation.

    • If degradation products are observed, their peak areas can be used to estimate their relative amounts.

Potential Photodegradation Pathway of this compound

Based on studies of quercetin and other flavonoid glycosides, a potential photodegradation pathway for this compound upon exposure to light, particularly UV radiation, is proposed below. The primary degradation is likely to involve the aglycone part of the molecule after a potential initial deglycosylation.

DegradationPathway Potential Photodegradation Pathway of this compound cluster_degradation Light Exposure (UV, Visible) This compound This compound (Quercetin-4'-O-glucoside) Quercetin Quercetin (Aglycone) + Glucose This compound->Quercetin Deglycosylation OxidizedIntermediates Oxidized Intermediates (e.g., quinone-methide) This compound->OxidizedIntermediates Direct Oxidation Quercetin->OxidizedIntermediates Oxidation RingCleavage C-Ring Cleavage Products (e.g., depsides) OxidizedIntermediates->RingCleavage Further Reaction SmallPhenolics Smaller Phenolic Acids (e.g., protocatechuic acid) RingCleavage->SmallPhenolics Breakdown

Proposed photodegradation pathway of this compound.

This technical support guide is intended to provide a foundational understanding of this compound's light sensitivity and proper storage. For critical applications, it is strongly recommended to perform in-house stability studies under your specific experimental conditions.

References

Technical Support Center: Spiraeoside Cell Permeability Assay Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Spiraeoside cell permeability assays.

Troubleshooting Guide

This guide addresses common issues encountered during this compound cell permeability experiments, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or Inconsistent TEER Values 1. Incomplete cell monolayer formation.[1] 2. Cell contamination (e.g., mycoplasma). 3. Overly dense feeder layer affecting cell growth.[2] 4. Cell passage number is too high, leading to altered cell characteristics.[2]1. Extend culture time to allow for complete differentiation and tight junction formation (typically 19-21 days for Caco-2 cells).[3] 2. Regularly test for mycoplasma contamination. 3. Optimize seeding density to avoid overcrowding.[2] 4. Use cells within a defined passage number range (e.g., passages 35-45 for Caco-2 cells).[3]
High Variability in Apparent Permeability (Papp) Values 1. Inconsistent cell monolayer integrity. 2. Variability in experimental conditions between wells or plates. 3. Issues with the analytical method used to quantify this compound.[4] 4. This compound instability in the assay buffer.1. Ensure consistent and acceptable TEER values across all wells before starting the experiment.[1] Consider using a paracellular marker like Lucifer Yellow to confirm monolayer integrity.[1] 2. Standardize all experimental parameters, including incubation times, buffer pH, and temperature. The pH should simulate that of the small intestine, with pH 6.5 in the apical compartment and pH 7.4 in the basolateral compartment.[4] 3. Validate the analytical method for linearity, accuracy, and precision in the relevant concentration range. 4. Assess the stability of this compound in the assay buffer over the time course of the experiment.
Low this compound Recovery 1. Non-specific binding of this compound to plasticware.[1] 2. Low aqueous solubility of this compound.[5] 3. Cellular metabolism of this compound. 4. Efflux by transporters like P-glycoprotein (P-gp).[1]1. Use low-binding plates and pipette tips. Consider adding bovine serum albumin (BSA) to the basolateral receiver solution to reduce non-specific binding.[4] 2. Ensure this compound is fully dissolved in the dosing solution. A solvent tolerance test may be necessary to determine the optimal concentration of solvents like DMSO.[2] 3. Analyze cell lysates to quantify intracellular this compound and potential metabolites. 4. Perform bidirectional transport studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[1]
Apparent Permeability (Papp) of this compound is Lower Than Expected 1. Active efflux of this compound by transporters expressed in the cell model (e.g., P-gp, BCRP).[1] 2. Poor passive diffusion due to physicochemical properties of this compound. 3. Suboptimal assay conditions for lipophilic compounds.1. Conduct the permeability assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp).[1] A significant increase in the A-B Papp value in the presence of an inhibitor indicates that this compound is a substrate for that transporter. 2. Ensure the pH of the apical and basolateral compartments is appropriate, as the ionization state of the compound can affect permeability.[6] 3. For lipophilic compounds, consider optimizing assay conditions by adding BSA to the receiver medium and increasing the stirring rate to improve the apparent permeability coefficient.[7]

Frequently Asked Questions (FAQs)

1. What is a typical cell seeding density for a Caco-2 permeability assay?

A common seeding density for Caco-2 cells is approximately 8 x 10^4 cells/cm^2 on a 12-well Millicell hanging insert.[3]

2. How long should Caco-2 cells be cultured to form a confluent monolayer?

Caco-2 cells typically require 19-21 days of culture to reach confluence and form a polarized monolayer with well-developed tight junctions.[3] The culture medium should be replaced every other day for the first 14 days and then daily thereafter.[3]

3. What are acceptable TEER values for a Caco-2 cell monolayer?

Acceptable TEER values for Caco-2 monolayers are typically in the range of 300-500 Ω·cm^2, which indicates good monolayer integrity.[1]

4. How can I determine if this compound is a substrate for efflux transporters?

To assess if this compound is actively effluxed, you can perform a bidirectional permeability assay, measuring transport from the apical (A) to the basolateral (B) side and from B to A.[8] The efflux ratio (ER) is calculated as the ratio of the basolateral-to-apical Papp to the apical-to-basolateral Papp (Papp B-A / Papp A-B).[1] An efflux ratio greater than 2 is generally considered indicative of active efflux.[1] Additionally, you can use inhibitors of specific transporters, such as verapamil for P-glycoprotein (P-gp), to see if the permeability of this compound increases.[1]

5. What analytical methods are suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) is a common and reliable method for quantifying flavonoids like this compound in cell permeability assay samples.[3] It is crucial to develop and validate a specific and sensitive analytical method for this compound.[4]

Experimental Protocols

Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids (NEAA), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3]

  • Seeding: Seed Caco-2 cells at a density of approximately 8 x 10^4 cells/cm^2 onto permeable supports (e.g., 12-well Millicell hanging inserts).[3]

  • Monolayer Formation: Culture the cells for 19-21 days to allow for differentiation and the formation of a confluent monolayer.[3] Change the culture medium every two days for the first 14 days, and then daily.[3]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the acceptable range (e.g., 300-500 Ω·cm^2).[1]

  • Permeability Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the this compound dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver chamber and replace with fresh, pre-warmed transport buffer.

    • Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC.[3]

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the permeable support, and C0 is the initial concentration of the drug in the donor chamber.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seeding onto Permeable Supports Caco2_Culture->Seeding Differentiation Monolayer Differentiation (19-21 days) Seeding->Differentiation TEER_Measurement TEER Measurement (Integrity Check) Differentiation->TEER_Measurement Dosing Add this compound to Apical Side TEER_Measurement->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Sample from Basolateral Side at Time Points Incubation->Sampling Quantification Quantify this compound (e.g., HPLC) Sampling->Quantification Calculation Calculate Papp Value Quantification->Calculation

Caption: Workflow for a this compound Caco-2 cell permeability assay.

Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates Nrf2_cyto Nrf2 (cytoplasm) Akt->Nrf2_cyto promotes nuclear translocation Nrf2_nucl Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucl ARE ARE Nrf2_nucl->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription of Cell_Protection Cell Protection (Anti-oxidative, Anti-apoptotic) Antioxidant_Genes->Cell_Protection

Caption: this compound's protective effect via the PI3K/Akt/Nrf2 signaling pathway.[9]

References

Technical Support Center: Spiraeoside Handling and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the binding of Spiraeoside to labware during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physicochemical properties?

This compound, also known as Quercetin 4'-O-glucoside, is a flavonoid glycoside.[][2][3] It consists of the flavonoid quercetin linked to a glucose molecule. This structure imparts both polar (from the glucose and hydroxyl groups) and non-polar (from the flavonoid backbone) characteristics. Understanding these properties is crucial for selecting appropriate solvents and labware.

Summary of this compound's Physicochemical Properties

PropertyValueReference
Molecular Formula C21H20O12[]
Molecular Weight 464.38 g/mol []
Melting Point 209-211°C[]
Density 1.809 g/cm3 []
Solubility Soluble in Ethanol and DMSO (sonication recommended)[4][5]

Q2: Why is this compound binding to my labware a concern?

Non-specific binding of this compound to labware surfaces can lead to a significant loss of the compound from your solution. This can result in inaccurate quantification, reduced compound availability for assays, and inconsistent experimental results. Flavonoids, in general, are known to interact with various surfaces, and this issue can be particularly pronounced with compounds that have a degree of lipophilicity.[6]

Q3: What types of labware are most likely to bind this compound?

Standard, untreated polystyrene and polypropylene plastics are common culprits for non-specific binding of small molecules due to hydrophobic interactions. While glass is generally less prone to hydrophobic binding compared to some plastics, its surface can still adsorb molecules through other mechanisms like hydrogen bonding or ionic interactions.

Troubleshooting Guide: Minimizing this compound Binding

This guide provides systematic steps to identify and mitigate this compound binding to labware.

Issue: Low or inconsistent recovery of this compound in experiments.

This is a primary indicator of non-specific binding. The following steps can help you troubleshoot and resolve this issue.

Step 1: Assess the Extent of Binding

Before implementing mitigation strategies, it is important to determine the extent of this compound loss in your current experimental setup.

Experimental Protocol: this compound Recovery Test

  • Prepare a Standard Solution: Prepare a known concentration of this compound in your experimental solvent.

  • Incubate with Labware: Aliquot the standard solution into the different types of labware you typically use (e.g., polypropylene microcentrifuge tubes, polystyrene plates, glass vials).

  • Incubate under Experimental Conditions: Mimic the incubation time and temperature of your actual experiment.

  • Collect Supernatant: Carefully transfer the supernatant to a clean, low-binding tube.

  • Quantify this compound: Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate Recovery: Compare the measured concentration to the initial concentration of the standard solution to determine the percentage of recovery.

Step 2: Select Appropriate Labware

Based on your recovery test, you may need to switch to labware designed to minimize non-specific binding.

Recommended Labware Options:

  • Low-Binding Microcentrifuge Tubes and Plates: These are often made from modified polypropylene or have a special coating to create a hydrophilic surface that repels hydrophobic molecules.[7][8]

  • Silanized or PEG-coated Glassware: Surface treatment of glass can significantly reduce the adsorption of small molecules.

  • Amber Glass: If this compound is light-sensitive, amber glass is recommended to prevent photodegradation.

Step 3: Implement Surface Passivation Techniques

If specialized labware is not available or if binding persists, you can treat your existing labware to reduce binding. Passivation creates a neutral, protective layer on the labware surface.

Experimental Protocol: Labware Passivation

Choose one of the following methods based on your experimental needs and compatibility.

  • Bovine Serum Albumin (BSA) Coating:

    • Prepare a 1% (w/v) solution of BSA in your experimental buffer or water.

    • Fill or coat the labware with the BSA solution.

    • Incubate for at least 1 hour at room temperature.

    • Aspirate the BSA solution and gently rinse with ultrapure water or your experimental buffer.

    • Allow the labware to air dry or use it immediately.

  • Polyethylene Glycol (PEG) Coating:

    • Prepare a solution of a PEG-silane conjugate in a suitable solvent (e.g., ethanol).

    • Clean the labware thoroughly and dry it completely.

    • Incubate the labware with the PEG-silane solution according to the manufacturer's instructions.

    • Rinse thoroughly with the solvent and then with ultrapure water.

    • Dry the labware before use.[9]

  • Surfactant Treatment (e.g., Tween-20 or Pluronic F-127):

    • Prepare a low concentration (e.g., 0.01-0.1%) solution of the surfactant in your experimental buffer.

    • Rinse the labware with this solution.

    • For some applications, a brief incubation followed by removal of the excess solution is sufficient. For others, the surfactant may be included in the experimental buffer at a low concentration.[10][11]

Step 4: Optimize Solvent Conditions

The choice of solvent can influence the interaction of this compound with labware surfaces.

  • Inclusion of Organic Solvents: If compatible with your experiment, including a small percentage of an organic solvent like acetonitrile or isopropanol in your aqueous buffers can help keep this compound in solution and reduce its tendency to adsorb to surfaces.

  • pH Adjustment: The charge state of both this compound and the labware surface can be influenced by pH. Experimenting with different pH values of your buffer may help to find a condition that minimizes electrostatic interactions.

Visual Guides

Diagram 1: this compound Interaction with Labware Surfaces

This compound This compound (Quercetin 4'-O-glucoside) UntreatedPlastic Untreated Plastic Surface (e.g., Polystyrene) This compound->UntreatedPlastic Hydrophobic Interactions (Binding) TreatedSurface Passivated Surface (e.g., PEG-coated) This compound->TreatedSurface Reduced Interaction

Caption: Interaction of this compound with untreated vs. passivated labware.

Diagram 2: Experimental Workflow for Minimizing Binding

A Start: Low this compound Recovery B Step 1: Perform Recovery Test (Quantify Binding) A->B C Step 2: Select Low-Binding Labware B->C D Step 3: Passivate Labware Surfaces (BSA, PEG, or Surfactant) C->D E Step 4: Optimize Solvent Conditions (Organic Solvent, pH) D->E F Re-evaluate Recovery E->F F->C Binding Still an Issue G End: Consistent and High Recovery F->G Successful

Caption: Troubleshooting workflow for minimizing this compound binding.

References

Spiraeoside Dose-Response Curve Troubleshooting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spiraeoside. Our aim is to help you navigate common challenges encountered during in vitro experiments and ensure the generation of accurate and reproducible dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound, also known as quercetin-4'-O-glucoside, is a flavonoid glycoside naturally found in plants such as the onion (Allium cepa) and meadowsweet (Filipendula ulmaria).[1][2] It exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-allergic, and anti-tumor effects.[3]

Q2: Which signaling pathways are known to be modulated by this compound?

This compound has been shown to influence several key signaling pathways. It can protect human cardiomyocytes by activating the PI3K/Akt/Nrf2 pathway.[3] Additionally, it has been reported to suppress phospholipase C-γ-mediated signaling, which is involved in IgE-mediated allergic reactions.[3] In cancer cells, this compound can induce apoptosis by activating caspase-9/-3 and inhibiting the expression of B-cell lymphoma 2.[4]

Q3: What are some common initial challenges when preparing this compound for in vitro assays?

A primary initial challenge is the solubility of this compound. While it is soluble in ethanol and DMSO, precipitation can occur when diluting stock solutions into aqueous cell culture media.[5] It is recommended to use sonication to aid dissolution and to ensure the final solvent concentration in the assay is low (typically below 0.5%) to avoid solvent-induced artifacts.[5]

Troubleshooting Guide for this compound Dose-Response Curves

This guide addresses specific issues you may encounter when generating dose-response curves for this compound.

Problem 1: Inconsistent or non-reproducible dose-response curves.

Possible Causes & Solutions:

  • Compound Instability: Flavonoids like this compound can be unstable in solution, particularly in cell culture media exposed to atmospheric oxygen.[6]

    • Recommendation: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Protect solutions from light and minimize the time between dilution and addition to cells.

  • Cell Health and Variability: Inconsistent cell seeding density, passage number, or overall cell health can lead to significant variability in results.

    • Recommendation: Use cells within a consistent and low passage number range. Ensure uniform cell seeding and monitor cell viability and morphology prior to and during the experiment. Avoid using the outer wells of microplates, which are prone to evaporation and temperature changes.[5]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, is a common source of error.

    • Recommendation: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step.

Problem 2: The dose-response curve is flat, with no observable effect at the tested concentrations.

Possible Causes & Solutions:

  • Insufficient Concentration Range: The concentrations of this compound tested may be too low to elicit a biological response.

    • Recommendation: Expand the concentration range to include higher doses. A broad range, from nanomolar to high micromolar, may be necessary to capture the full dose-response.

  • Compound Inactivity in the Chosen Assay: this compound may not be active in the specific cell line or assay system being used.

    • Recommendation: Review the literature to confirm that the chosen assay is appropriate for detecting the expected biological activity of this compound.

  • Degradation of this compound: As mentioned, this compound may degrade in the experimental conditions.

    • Recommendation: Prepare fresh solutions and consider minimizing the incubation time if stability is a concern.

Problem 3: The dose-response curve has an unusual shape (e.g., non-sigmoidal, biphasic).

Possible Causes & Solutions:

  • Compound Precipitation at High Concentrations: this compound may precipitate at higher concentrations in the assay medium, leading to a decrease in the effective concentration and a plateau or dip in the curve.

    • Recommendation: Visually inspect the wells with the highest concentrations for any precipitate. If precipitation is observed, consider using a different solvent or a lower top concentration. Sonication of stock solutions can also be beneficial.[5]

  • Off-Target Effects: At high concentrations, this compound may exert off-target effects that can produce unexpected biological responses, leading to a non-standard curve shape.

    • Recommendation: If a biphasic or other unusual curve shape is consistently observed, it may indicate a complex biological response. Further investigation into the mechanism of action at different concentration ranges may be warranted.

  • Assay Artifacts: Some flavonoids have been reported to interfere with common assay components. For example, they can generate hydrogen peroxide in cell culture media, which can independently affect cell viability.[7] Additionally, flavonoids can interfere with metabolic assays like the MTT assay by directly reducing the tetrazolium salt.[3]

    • Recommendation: Consider using an alternative viability assay that is less prone to interference, such as the Neutral Red Uptake assay. Including appropriate controls, such as this compound in cell-free media with the assay reagents, can help identify potential artifacts.

Data Presentation: this compound IC50 Values

The following table summarizes some reported IC50 values for this compound in various assays. Note that these values can vary significantly depending on the cell line, assay conditions, and incubation time.

Cell Line/EnzymeAssay TypeIC50 ValueReference
HeLa (Cervical Cancer)Cell Viability~50 µg/mL[4][8]
Acetylcholinesterase (AChE)Enzyme Inhibition4.44 nM[9]
Butyrylcholinesterase (BChE)Enzyme Inhibition7.88 nM[9]
Carbonic Anhydrase II (CA II)Enzyme Inhibition19.42 nM[9]
α-glycosidaseEnzyme Inhibition29.17 mM[9]
DPPH Radical ScavengingAntioxidant Activity28.51 µg/mL[9]

Experimental Protocols

Cell Viability Assessment using Neutral Red Uptake Assay

This protocol is adapted for adherent cells and is recommended as an alternative to tetrazolium-based assays to minimize potential compound interference.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Adherent cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Neutral Red solution (0.33 g/L in ultrapure water)[3]

  • Neutral Red destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)[3]

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the various this compound concentrations.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining:

    • After incubation, aspirate the treatment medium.

    • Wash the cells once with 150 µL of PBS.

    • Add 100 µL of pre-warmed Neutral Red solution to each well.

    • Incubate for 2-3 hours at 37°C.[1]

  • Dye Extraction and Measurement:

    • Aspirate the Neutral Red solution and wash the wells with 150 µL of PBS.

    • Add 150 µL of Neutral Red destain solution to each well.

    • Shake the plate on an orbital shaker for 10 minutes to extract the dye.

    • Measure the absorbance at 540 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (destain solution only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of this compound treatment Treat cells with this compound and controls cell_seeding->treatment staining Perform Neutral Red Uptake Assay treatment->staining measurement Measure absorbance at 540 nm staining->measurement data_analysis Calculate % viability and plot dose-response curve measurement->data_analysis ic50 Determine IC50 value data_analysis->ic50

Caption: Experimental workflow for generating a this compound dose-response curve.

signaling_pathway cluster_pi3k PI3K/Akt/Nrf2 Pathway cluster_apoptosis Apoptosis Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Bcl2 Bcl-2 This compound->Bcl2 Inhibits Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 ARE Antioxidant Response Element Nrf2->ARE Casp9 Caspase-9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

impact of serum on Spiraeoside activity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiraeoside in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, a quercetin glucoside, has been shown to protect human cardiomyocytes from high glucose-induced injury, oxidative stress, and apoptosis. Its protective effects are regulated by the activation of the PI3K/Akt/Nrf2 signaling pathway.

Q2: I am observing lower than expected bioactivity of this compound in my cell culture experiments. What could be the cause?

Lower than expected activity of this compound in the presence of serum can be attributed to several factors:

  • Serum Protein Binding: this compound, like other flavonoids, can bind to proteins present in fetal bovine serum (FBS), primarily bovine serum albumin (BSA). This binding can "mask" the active sites of the molecule, reducing its availability to the cells and thereby decreasing its apparent bioactivity. Studies have shown that the antioxidant activity of flavonoids is reduced in the presence of BSA.[1][2]

  • Enzymatic Conversion: Fetal bovine serum may contain enzymes, such as β-glucosidase, that can hydrolyze the glycosidic bond in this compound. This would convert it to its aglycone, quercetin. While quercetin itself is bioactive, this conversion alters the compound you are intending to study and may lead to different effects than those of this compound.

  • Reduced Cellular Uptake: The binding of this compound to serum proteins can limit its uptake by cells, as the protein-bound complex may be too large to be readily transported across the cell membrane.[3][4][5]

Q3: My experimental results with this compound are inconsistent across different batches of fetal bovine serum (FBS). Why is this happening?

The composition of FBS can vary between batches, leading to inconsistencies in experimental outcomes. Different lots of FBS may have varying concentrations of proteins and endogenous enzymes, which can affect the binding and metabolism of this compound differently.

Q4: Should I use a serum-free medium for my experiments with this compound?

Using a serum-free medium is highly recommended when evaluating the in vitro activity of polyphenols like this compound.[6] This eliminates the confounding variables of protein binding and enzymatic modification, allowing for a more accurate assessment of the compound's direct effects on the cells. If serum is required for cell viability, consider reducing the serum concentration or using a serum-free adaptation period before adding this compound.

Q5: How does the structure of flavonoids influence their interaction with serum albumin?

The binding affinity of flavonoids to serum albumin is influenced by their chemical structure, including the number and position of hydroxyl groups. For instance, quercetin has been shown to have a strong binding affinity for BSA.[7][8][9]

Troubleshooting Guides

Issue 1: Low or No Observed Efficacy of this compound

Possible Cause Troubleshooting Steps
Serum Protein Binding 1. Reduce Serum Concentration: Gradually decrease the percentage of FBS in your culture medium. Start with a titration from your standard percentage down to 1-2%.2. Use Serum-Free Medium: If your cell line can tolerate it, switch to a serum-free medium for the duration of the this compound treatment.3. Pre-incubation Wash: Before adding this compound, wash the cells with phosphate-buffered saline (PBS) to remove any residual serum.
Incorrect Compound Concentration 1. Verify Stock Solution: Re-calculate and verify the concentration of your this compound stock solution.2. Perform a Dose-Response Curve: Test a wider range of this compound concentrations to determine the optimal effective dose for your specific cell line and experimental conditions.
Cell Line Insensitivity 1. Literature Review: Confirm from published studies that your chosen cell line is responsive to this compound or similar flavonoids.2. Positive Control: Use a known activator of the PI3K/Akt/Nrf2 pathway as a positive control to ensure the signaling pathway is functional in your cells.

Issue 2: High Variability in Experimental Replicates

Possible Cause Troubleshooting Steps
Inconsistent Serum Effects 1. Use a Single Lot of FBS: For a series of related experiments, use the same lot of FBS to minimize batch-to-batch variability.2. Heat-Inactivate FBS: If enzymatic activity is suspected, heat-inactivate the FBS at 56°C for 30 minutes. Note that this may also denature some growth factors.
Pipetting Errors 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated.2. Consistent Technique: Use consistent pipetting techniques, especially when preparing serial dilutions and adding reagents to microplates.
Edge Effects in Microplates 1. Avoid Outer Wells: Do not use the outermost wells of the microplate for experimental samples, as they are more prone to evaporation.2. Fill Peripheral Wells: Fill the peripheral wells with sterile PBS or media to create a humidity barrier.[10]

Data Presentation

Table 1: Binding Affinity of Various Flavonoids to Bovine Serum Albumin (BSA)

FlavonoidBinding Constant (Ka) (L·mol−1)Number of Binding Sites (n)
Quercetin~1.87 x 105~1
Rutin (Quercetin-3-O-rutinoside)Moderate~1
CalycosinModerate~1
Formononetin-7-O-β-D-glucosideModerate~1
Calycosin-7-O-β-D-glucosideModerate~1

Note: Data is compiled from multiple sources and represents approximate values. Binding constants can vary with experimental conditions.[8][11]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (and controls). If using serum, ensure the serum concentration is consistent across all wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for PI3K/Akt/Nrf2 Pathway Activation

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Spiraeoside_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Phosphorylation Nrf2_Keap1 Nrf2-Keap1 Complex pAkt->Nrf2_Keap1 Inhibits Keap1 binding Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription Cell_Protection Cell Protection (Anti-apoptosis, Anti-oxidative stress) Antioxidant_Genes->Cell_Protection

Caption: this compound activates the PI3K/Akt/Nrf2 signaling pathway.

Troubleshooting_Tree Start Low/Inconsistent This compound Activity Check_Serum Is Serum Present in the Medium? Start->Check_Serum Reduce_Serum Action: - Reduce serum concentration - Use serum-free medium Check_Serum->Reduce_Serum Yes Check_Reagents Are Reagent Concentrations and Cell Density Correct? Check_Serum->Check_Reagents No Resolved Issue Likely Resolved Reduce_Serum->Resolved Revalidate_Protocol Action: - Verify stock solutions - Optimize cell seeding Check_Reagents->Revalidate_Protocol No Check_Controls Are Positive/Negative Controls Behaving as Expected? Check_Reagents->Check_Controls Yes Revalidate_Protocol->Resolved Investigate_Pathway Action: - Confirm pathway is active - Check for cell line sensitivity Check_Controls->Investigate_Pathway No Check_Controls->Resolved Yes Investigate_Pathway->Resolved

References

Technical Support Center: Overcoming Autofluorescence in Spiraeoside Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the autofluorescence of Spiraeoside in your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to image?

This compound, also known as Quercetin-4'-O-glucoside, is a flavonoid glycoside.[1][2][3][4] Flavonoids are a class of natural compounds known for their biological activities, but they can also exhibit intrinsic fluorescence, known as autofluorescence. This autofluorescence can interfere with the signals from fluorescent probes used in imaging experiments, leading to a low signal-to-noise ratio and making it difficult to accurately detect and quantify the target signal. While some flavonoid aglycones are strongly fluorescent, their glycoside counterparts often exhibit reduced or no autofluorescence. However, it is crucial to characterize the specific fluorescent properties of this compound in your experimental system.

Q2: What are the likely excitation and emission wavelengths for this compound?

Therefore, it is recommended to test a range of excitation wavelengths between 370 nm and 480 nm and detect emission between 500 nm and 560 nm. An initial spectral scan of this compound alone in your experimental buffer is highly recommended to determine its specific excitation and emission peaks.

Q3: How can I confirm that what I am observing is autofluorescence from this compound?

To confirm the source of fluorescence, you should prepare and image several control samples:

  • Unstained Control: This sample should contain the cells or tissue without any fluorescent labels or this compound. This will reveal the baseline autofluorescence of your biological sample.

  • This compound-only Control: Treat your cells or tissue with this compound but without any other fluorescent probes. This will allow you to isolate and characterize the fluorescence signal originating solely from this compound.

  • Vehicle Control: Treat your cells or tissue with the vehicle used to dissolve this compound to ensure it does not contribute to the background fluorescence.

By comparing the fluorescence in these controls to your fully stained experimental sample, you can determine the contribution of this compound's autofluorescence.

Troubleshooting Guides

This section provides structured guidance to address specific issues you may encounter during your imaging experiments with this compound.

Problem 1: High background fluorescence obscuring the target signal.

High background can originate from this compound itself, the biological sample, or the experimental procedure.

Logical Troubleshooting Workflow

cluster_solutions Potential Solutions start High Background Fluorescence check_unstained Image Unstained Control start->check_unstained unstained_high High Autofluorescence in Sample? check_unstained->unstained_high spiraeoside_control Image this compound-only Control unstained_high->spiraeoside_control Yes chemical_quenching Apply Chemical Quenching (e.g., Sodium Borohydride, Sudan Black B) unstained_high->chemical_quenching photobleaching Perform Photobleaching unstained_high->photobleaching optimize_fixation Optimize Fixation Protocol unstained_high->optimize_fixation filter_selection Optimize Filter Sets unstained_high->filter_selection No spiraeoside_high This compound is Autofluorescent? spiraeoside_control->spiraeoside_high spectral_unmixing Implement Spectral Imaging and Linear Unmixing spiraeoside_high->spectral_unmixing Yes spiraeoside_high->filter_selection No end_node Reduced Background, Improved Signal-to-Noise spectral_unmixing->end_node chemical_quenching->end_node photobleaching->end_node optimize_fixation->end_node filter_selection->end_node

Caption: Troubleshooting workflow for high background fluorescence.

Solutions:

  • Spectral Imaging and Linear Unmixing: This is a powerful technique to computationally separate the emission spectra of different fluorophores, including autofluorescence.[2][4][8][9][10] By acquiring a reference spectrum of this compound's autofluorescence, you can subtract its contribution from the final image.

  • Chemical Quenching: Various reagents can be used to reduce autofluorescence.

    • Sodium Borohydride: Effective for reducing aldehyde-induced autofluorescence from fixation.[5][11][12][13]

    • Sudan Black B: Primarily used for quenching lipofuscin-based autofluorescence, which is common in aged tissues.[14][15][16][17]

  • Photobleaching: Exposing the sample to intense light before imaging can selectively destroy the fluorescent molecules causing autofluorescence.

  • Optimizing Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[11] Consider reducing fixation time or using alternative fixatives like glyoxal.[3] Perfusion of tissues with PBS before fixation can also help by removing red blood cells, a source of heme-based autofluorescence.[11]

  • Filter Set Optimization: Use narrow bandpass filters to specifically capture the emission of your target fluorophore while excluding as much of the broad autofluorescence spectrum as possible.

Problem 2: Weak target signal and poor contrast.

Even with low background, a weak signal from your fluorescent probe can make imaging difficult.

Signaling Pathway for Signal Enhancement

start Weak Target Signal increase_probe Increase Fluorescent Probe Concentration start->increase_probe signal_amplification Employ Signal Amplification Techniques start->signal_amplification optimize_imaging Optimize Imaging Parameters (e.g., exposure, gain) start->optimize_imaging check_saturation Check for Signal Saturation increase_probe->check_saturation brighter_fluorophore Use a Brighter Fluorophore check_saturation->brighter_fluorophore No Saturation check_saturation->optimize_imaging Saturation end_node Strong and Clear Target Signal brighter_fluorophore->end_node signal_amplification->end_node optimize_imaging->end_node

Caption: Strategies for enhancing a weak target signal.

Solutions:

  • Increase Probe Concentration: Titrate your fluorescently labeled antibody or probe to find the optimal concentration that maximizes signal without increasing non-specific binding.

  • Use a Brighter Fluorophore: Select a fluorophore with a higher quantum yield and extinction coefficient. Dyes emitting in the far-red or near-infrared spectrum can also help to avoid some sources of cellular autofluorescence.

  • Signal Amplification: Use techniques like tyramide signal amplification (TSA) or secondary antibodies conjugated to multiple fluorophores to enhance the signal from your primary antibody.

  • Optimize Imaging Parameters: Increase the exposure time or detector gain on the microscope. Be mindful of introducing noise with excessive gain.

Data Presentation

Table 1: Estimated Spectral Properties of this compound and its Aglycone, Quercetin

CompoundExcitation Maxima (nm)Emission Maximum (nm)Reference
Quercetin~370-380 and ~440-460~540[5][6]
Quercetin-3-rutinoside~470-480~520[7]
This compound (Estimated) ~450-480 ~520-540 Inferred

Table 2: Comparison of Autofluorescence Reduction Techniques

TechniquePrincipleProsCons
Spectral Unmixing Computational separation of emission spectra.Highly effective for spectrally distinct signals; Non-destructive.Requires a spectral detector on the microscope; Can be computationally intensive.
Sodium Borohydride Chemical reduction of aldehyde groups.Simple and quick protocol.Can sometimes increase autofluorescence from red blood cells.[14]
Sudan Black B Quenching of lipofuscin fluorescence.Very effective for aged tissues.Can introduce its own background fluorescence in red and far-red channels.[14][17]
Photobleaching Destruction of fluorophores by intense light.Inexpensive and effective for many types of autofluorescence.Can potentially damage the sample or the target epitope; Time-consuming.
Optimized Fixation Minimizing the formation of fluorescent artifacts.Prevents autofluorescence at the source.May not be suitable for all antibodies or experimental needs.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

  • Preparation: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in ice-cold phosphate-buffered saline (PBS). Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.

  • Incubation: After fixation and permeabilization steps, incubate the samples in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.[5]

  • Washing: Wash the samples thoroughly three times with PBS for 5 minutes each.

  • Staining: Proceed with your standard immunofluorescence staining protocol.

Protocol 2: Spectral Imaging and Linear Unmixing

  • Acquire Reference Spectra:

    • Prepare a control sample with only the biological specimen (no labels, no this compound) to acquire the "sample autofluorescence" spectrum.

    • Prepare a control sample treated only with this compound to acquire the "this compound autofluorescence" spectrum.

    • Prepare single-stained samples for each fluorophore in your experiment to acquire their individual emission spectra.

  • Acquire Experimental Image: Image your fully stained experimental sample using the spectral detector, collecting the entire emission spectrum for each pixel.

  • Perform Linear Unmixing: Use the microscope's software to perform linear unmixing. Define the reference spectra you collected in step 1 as the components to be separated. The software will then generate a set of images, each representing the spatial distribution of a single component (your target fluorophores and the different sources of autofluorescence).

  • Analysis: Analyze the images corresponding to your target fluorophores, which should now have the autofluorescence signal significantly reduced or eliminated.[10]

References

Validation & Comparative

Spiraeoside vs. Quercetin: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nutritional science and drug development, the antioxidant potential of flavonoids is a subject of intense investigation. Among these, quercetin and its glycoside derivative, spiraeoside, have garnered significant attention. This guide provides a detailed comparison of the antioxidant activities of this compound and quercetin, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and quercetin has been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance required to inhibit a biological process by 50%, is a key metric in these assessments. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µg/mL)IC50 (µM)Reference
This compound DPPH28.5161.5[1]
ABTS7.4816.1[1]
Quercetin DPPH~4.60~15.2[2]
ABTS~48.0~158.9[2]
DPPH4.9716.5[1]
ABTS2.107.0[1]

Note: The IC50 values for quercetin are sourced from multiple studies and may not be directly comparable to those of this compound due to variations in experimental conditions. The provided µM conversions are calculated based on the molar masses of this compound (464.38 g/mol ) and quercetin (302.24 g/mol ). A theoretical study suggests that in solvent phases, this compound (quercetin-4'-O-glucoside) may exhibit higher antioxidant efficacy than quercetin through a sequential proton loss electron transfer (SPLET) mechanism[3][4][5].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and quercetin's antioxidant activities.

DPPH Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: this compound and quercetin are dissolved in the same solvent as the DPPH solution to prepare stock solutions. A series of dilutions are then made to obtain a range of concentrations.

  • Reaction: A specific volume of each sample dilution is mixed with a fixed volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Procedure:

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: this compound and quercetin are dissolved in a suitable solvent to prepare stock solutions, from which a series of dilutions are made.

  • Reaction: A small volume of each sample dilution is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

Signaling Pathways in Antioxidant Mechanisms

Both this compound and quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.

This compound: The PI3K/Akt/Nrf2 Pathway

This compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress.

Spiraeoside_Pathway cluster_nucleus Cell Nucleus This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Phosphorylates (leading to dissociation) Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: this compound activates the PI3K/Akt pathway, leading to Nrf2 activation and antioxidant enzyme expression.

Quercetin: The Keap1-Nrf2 Pathway

Quercetin is a well-documented activator of the Keap1-Nrf2 antioxidant response pathway. Under basal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Quercetin can disrupt this interaction, leading to Nrf2 activation.

Quercetin_Pathway Quercetin Quercetin Keap1 Keap1 Quercetin->Keap1 Interacts with/modifies Nrf2_Keap1 Nrf2-Keap1 Complex Quercetin->Nrf2_Keap1 Disrupts interaction Keap1->Nrf2_Keap1 Inhibits Nrf2 release Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes Induces Transcription Cellular_Protection Enhanced Antioxidant Defense Antioxidant_Enzymes->Cellular_Protection Results in

Caption: Quercetin disrupts the Keap1-Nrf2 complex, enabling Nrf2 to promote antioxidant gene expression.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the DPPH and ABTS antioxidant assays.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare DPPH Solution (0.1 mM) Mix Mix DPPH Solution with Sample DPPH_Sol->Mix Sample_Sol Prepare Sample (this compound/Quercetin) Dilutions Sample_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow of the DPPH radical scavenging assay.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS•+ Radical Cation Mix Mix ABTS•+ Solution with Sample ABTS_Radical->Mix Sample_Sol Prepare Sample (this compound/Quercetin) Dilutions Sample_Sol->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow of the ABTS radical scavenging assay.

References

Spiraeoside vs. Rutin: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural flavonoids with therapeutic potential, spiraeoside and rutin have emerged as significant candidates for their anti-inflammatory properties. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating their potential applications. While direct comparative studies are limited, a parallel analysis of their individual anti-inflammatory activities offers valuable insights.

Molecular Mechanisms of Anti-Inflammatory Action

Both this compound and rutin, a glycosidic form of quercetin, exert their anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. However, the specific targets and the extent of their activities show distinct characteristics.

Rutin has been extensively studied and demonstrates a broad-spectrum anti-inflammatory profile. Its primary mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines: Rutin significantly suppresses the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][3][4]

  • Suppression of NF-κB and MAPK Signaling Pathways: A crucial aspect of rutin's anti-inflammatory action is its ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][5] These pathways are central to the transcriptional activation of genes encoding pro-inflammatory molecules.

  • Antioxidant Activity: Rutin exhibits potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.[1][5] This reduction in oxidative stress is closely linked to its anti-inflammatory effects.

  • Inhibition of Inflammatory Enzymes: Rutin can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of inflammatory mediators like prostaglandins and nitric oxide.[4][6]

This compound , a quercetin-4'-O-glucoside, also demonstrates notable anti-inflammatory and antioxidant activities.[7][8] Its mechanisms, while less extensively characterized than rutin's, include:

  • Inhibition of Prostaglandin-Generating Enzymes: this compound has been shown to inhibit enzymes that generate prostaglandins, which are key mediators of inflammation.[7] This suggests an inhibitory effect on the cyclooxygenase (COX) pathway.

  • Radical-Scavenging Activity: Similar to rutin, this compound possesses significant radical-scavenging capabilities, contributing to its anti-inflammatory profile by mitigating oxidative stress.[7][8]

  • Modulation of Apoptotic Pathways: Studies have indicated that this compound can influence apoptotic pathways, such as by inhibiting the expression of B-cell lymphoma 2 (Bcl-2), which can be relevant in inflammatory conditions characterized by excessive cell survival.[7][8]

Quantitative Comparison of Anti-Inflammatory Effects

CompoundAssay/ModelEffectReference
Rutin Lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophagesAt 5 µM, hyperoside (structurally similar to rutin) inhibited TNF-α, IL-6, and nitric oxide production by 32.31%, 41.31%, and 30.31%, respectively.[9]
2,4,6-trinitrobenzene sulfonic acid-induced ulcerative colitis in ratsAdministration reduced serum levels of nitric oxide, TNF-α, and IL-1β.[5]
UVB-irradiated mouse skinTopical application inhibited the expression of COX-2 and iNOS.[6]
This compound DPPH radical scavenging assayIC50 value of 28.51 μg/mL.[10]
HeLa cellsAt 50 μg/mL, exhibited the highest anti-cancer activity, which is often linked to anti-inflammatory pathways.[7][8]

Experimental Protocols

The following are generalized methodologies for key experiments used to assess the anti-inflammatory effects of this compound and rutin.

Cell Culture and Induction of Inflammation
  • Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are commonly used.

  • Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Inflammatory Stimulus: Inflammation is typically induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 0.1-1 µg/mL for a specified duration (e.g., 24 hours).

  • Treatment: Cells are pre-treated with various concentrations of this compound or rutin for a period (e.g., 1-2 hours) before the addition of LPS.

Measurement of Pro-inflammatory Mediators
  • Nitric Oxide (NO) Assay (Griess Test):

    • The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured.

    • An equal volume of Griess reagent is added to the supernatant.

    • After incubation, the absorbance is measured at approximately 540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using commercially available ELISA kits.

    • The assay is performed according to the manufacturer's instructions, and the absorbance is read using a microplate reader.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., p-NF-κB, p-IκBα, COX-2, iNOS, β-actin).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways modulated by these flavonoids and a general experimental workflow.

G Anti-inflammatory Signaling Pathway of Rutin LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes activates Cytokines TNF-α, IL-6, IL-1β Inflammatory_Genes->Cytokines Enzymes COX-2, iNOS Inflammatory_Genes->Enzymes Rutin Rutin Rutin->MAPK inhibits Rutin->NFkB inhibits

Caption: Rutin's inhibition of the NF-κB and MAPK signaling pathways.

G Anti-inflammatory Action of this compound Cell_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Cell_Stimulus->Arachidonic_Acid COX_Enzymes COX Enzymes Arachidonic_Acid->COX_Enzymes acts on Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates This compound This compound This compound->COX_Enzymes inhibits

Caption: this compound's inhibitory effect on the COX pathway.

G Experimental Workflow for Anti-inflammatory Assays start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Pre-treatment with This compound or Rutin cell_culture->treatment stimulation Inflammatory Stimulation (e.g., LPS) treatment->stimulation incubation Incubation stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (Cytokines) supernatant_collection->elisa western_blot Western Blot (Proteins) cell_lysis->western_blot end End griess_assay->end elisa->end western_blot->end

Caption: General workflow for in vitro anti-inflammatory experiments.

Conclusion

Both this compound and rutin are promising natural compounds with significant anti-inflammatory properties. Rutin's mechanisms are well-documented, involving the potent inhibition of key pro-inflammatory cytokines and the suppression of major inflammatory signaling pathways like NF-κB and MAPK. This compound also demonstrates anti-inflammatory and antioxidant effects, with a notable mechanism being the inhibition of prostaglandin-producing enzymes.

For researchers and drug developers, the choice between these two flavonoids may depend on the specific inflammatory condition being targeted. Rutin's broad-spectrum activity makes it a versatile candidate for a range of inflammatory diseases. This compound, while requiring further in-depth investigation, shows potential as a more targeted inhibitor of the COX pathway. Future direct comparative studies are warranted to definitively establish their relative potencies and therapeutic advantages.

References

A Comparative Analysis of the Biological Activities of Spiraeoside and Hyperoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two prominent flavonoids, Spiraeoside and Hyperoside. Both compounds, belonging to the quercetin glycoside family, have garnered significant attention for their therapeutic potential. This document summarizes their performance in key biological assays, provides detailed experimental methodologies, and visualizes their molecular mechanisms of action to aid in research and drug development endeavors.

At a Glance: this compound vs. Hyperoside

FeatureThis compoundHyperoside
Chemical Structure Quercetin-4'-O-β-D-glucosideQuercetin-3-O-β-D-galactoside
Primary Sources Red onion skin, Spiraea speciesHypericum species (St. John's Wort), Crataegus species (Hawthorn)
Key Biological Activities Antioxidant, Anti-inflammatory, Anti-cancer, Enzyme inhibitionAntioxidant, Anti-inflammatory, Anti-cancer, Cardioprotective, Neuroprotective, Hepatoprotective

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anti-cancer activities of this compound and Hyperoside. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Antioxidant Activity
CompoundAssayIC50 ValueSource
This compound DPPH radical scavenging28.51 µg/mL[1]
ABTS radical scavenging7.48 µg/mL[2]
Hyperoside DPPH radical scavenging1.89 - 3.70 µg/mL[3]
Anti-inflammatory Activity
CompoundCell LineAssayKey FindingsSource
This compound -Inhibition of pro-inflammatory mediatorsInhibits prostaglandins, leukotrienes, and histamines.[4]
Hyperoside Mouse peritoneal macrophagesInhibition of NO, TNF-α, IL-6 productionMaximal inhibition at 5 µM for TNF-α (32.31%), IL-6 (41.31%), and NO (30.31%).[5][6]
Anti-cancer Activity
CompoundCell LineAssayIC50 ValueSource
This compound HeLa (Cervical Cancer)Cell growth inhibitionHighest activity at 50 µg/mL.[7]
Hyperoside T24 (Bladder Cancer)Cell viability (48h)~252 µM[8]
5637 (Bladder Cancer)Cell viability (48h)~250 µM[8]
HeLa (Cervical Cancer)Cytotoxicity-[9]

Key Signaling Pathways

This compound and Hyperoside exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

This compound: PI3K/Akt/Nrf2 Signaling Pathway

This compound has been shown to protect human cardiomyocytes from high glucose-induced injury by activating the PI3K/Akt/Nrf2 signaling pathway. This pathway plays a critical role in cellular defense against oxidative stress.

Spiraeoside_PI3K_Akt_Nrf2 This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 phosphorylates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes promotes transcription of Hyperoside_NFkB Hyperoside Hyperoside ROS ROS Hyperoside->ROS reduces IKK IKK Hyperoside->IKK inhibits ROS->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory & Pro-survival Genes Nucleus->Inflammatory_Genes promotes transcription of

References

Spiraeoside vs. Isoquercitrin: A Comparative Analysis of Antioxidant Capacity and Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences between structurally similar flavonoid glycosides is paramount. This guide provides a detailed comparison of spiraeoside (quercetin 4'-O-glucoside) and isoquercitrin (quercetin 3-O-glucoside), focusing on their antioxidant potential and cytotoxic effects, supported by experimental data.

Antioxidant Capacity: A Tale of Two Isomers

Both this compound and isoquercitrin, as glycosides of quercetin, exhibit significant antioxidant properties. However, the position of the glycosidic bond influences their mechanisms and overall efficacy.

Isoquercitrin has demonstrated potent reactive oxygen species (ROS) scavenging activity.[1][2][3] Its antioxidant effects are attributed to multiple pathways, including the chelation of redox-active metals like iron (Fe2+), direct scavenging of free radicals, and interference with enzyme activity such as xanthine oxidase.[4] Studies suggest that isoquercitrin's ability to scavenge superoxide anions is particularly noteworthy.[1][2] In comparison to a similar quercetin glycoside, quercitrin, isoquercitrin showed higher activity in Fe2+-binding and electron-transfer (ET) based assays.[1][2][3] However, in a hydrogen-donating based DPPH radical-scavenging assay, quercitrin was found to be more effective.[1][2][3]

This compound has also been shown to possess strong antioxidant capabilities, with some studies suggesting it has a higher antioxidant efficacy than quercetin itself.[5] Its antioxidant activity is demonstrated through various assays, including DPPH and ABTS radical scavenging.[5] The antioxidant mechanism for this compound is proposed to involve a successive proton loss electron flow mechanism.[5]

Quantitative Comparison of Antioxidant Activity
CompoundAssayIC50 ValueSource
This compound DPPH radical scavenging28.51 µg/mL[5][6]
ABTS radical scavenging7.48 µg/mL[5]
Isoquercitrin Superoxide anion (•O₂⁻) scavenging78.16 ± 4.83 μM[1]
DPPH radical scavenging21.6 mM[7][8][9]
Lipid peroxidation inhibition (rat brain)1.04 μM[10]

Cytotoxicity Profile: Therapeutic Potential and Selectivity

The cytotoxic effects of this compound and isoquercitrin are of significant interest for their potential applications in cancer therapy.

Isoquercitrin has been identified as a promising candidate for cancer therapy due to advantageous pharmacological changes conferred by its glycosylation.[4] It has demonstrated cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2 and Huh7), colon carcinoma (Caco-2), and kidney cancer (A498) cells.[11][12][13] Importantly, studies have also indicated a degree of selectivity, with lower cytotoxicity observed against non-cancerous cell lines like human embryonic kidney (HEK293) cells.[11][13]

This compound has also been shown to inhibit the growth of cancer cells. For instance, it has exhibited significant anti-cancer activity against HeLa cells, promoting apoptosis through the activation of caspase-9/-3.[14][15]

Quantitative Comparison of Cytotoxicity
CompoundCell LineIC50 ValueSource
This compound HeLa (Cervical Cancer)50 µg/mL (highest activity)[14][15]
Isoquercitrin HepG2 (Hepatocellular Carcinoma)307.3-478.2 μM (24-72h)[12]
Huh7 (Hepatocellular Carcinoma)317.1-634.4 μM (24-72h)[12]
Caco-2 (Colon Carcinoma)79 µg/mL[13]
HepG2 (Hepatocellular Carcinoma)150 µg/mL[13]
A498 (Kidney Cancer)~35% inhibition at 5 µg/mL, ~45% inhibition at 10 µg/mL[11]
HEK293 (Normal Kidney)186 µg/mL[13]
HEK293 (Normal Kidney)Higher cell viability at 5 and 10 µg/mL compared to cancer cells[11]

Signaling Pathways and Mechanisms of Action

The antioxidant and cytotoxic effects of this compound and isoquercitrin are mediated through the modulation of various cellular signaling pathways.

This compound Signaling Pathways

This compound has been shown to protect human cardiomyocytes from high glucose-induced damage by activating the PI3K/Akt/Nrf2 pathway .[5] This pathway is crucial for cellular defense against oxidative stress.

Spiraeoside_Pathway cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 activates ARE Antioxidant Response Element Nrf2->ARE binds to Cell_Protection Cell Protection ARE->Cell_Protection promotes Oxidative_Stress Oxidative Stress Oxidative_Stress->Cell_Protection

Caption: this compound activates the PI3K/Akt/Nrf2 pathway.

Isoquercitrin Signaling Pathways

Isoquercitrin modulates several signaling pathways. Its antioxidant effects are linked to the Nrf2/ARE signaling pathway .[16] Its anti-inflammatory and anti-cancer activities involve the NF-κB , Wnt , and AMPK/mTOR/p70S6K signaling pathways.[4][12][16]

Isoquercitrin_Pathways cluster_antioxidant Antioxidant Response cluster_inflammatory_cancer Anti-inflammatory & Anti-cancer Isoquercitrin Isoquercitrin Nrf2_ARE Nrf2/ARE Pathway Isoquercitrin->Nrf2_ARE activates NFkB NF-κB Pathway Isoquercitrin->NFkB modulates Wnt Wnt Pathway Isoquercitrin->Wnt interacts with AMPK AMPK/mTOR/p70S6K Pathway Isoquercitrin->AMPK activates

Caption: Isoquercitrin's diverse signaling pathway interactions.

Experimental Protocols

Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength (typically around 517 nm). The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then calculated.[5][6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS radical cation is generated by the oxidation of ABTS. The antioxidant capacity is quantified by measuring the reduction of the blue-green ABTS radical cation by the sample, which is observed as a decrease in absorbance at a specific wavelength (e.g., 734 nm). The IC50 value is determined as the concentration that inhibits 50% of the ABTS radicals.[5]

  • Superoxide Anion (•O₂⁻) Scavenging Assay: This assay evaluates the scavenging of superoxide radicals, which can be generated by various enzymatic or non-enzymatic systems. The scavenging activity is typically measured by inhibiting the reduction of a detector molecule, such as nitroblue tetrazolium (NBT), by the superoxide radicals.

Cytotoxicity Assay

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength after solubilizing the crystals.[11][17][18]

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate_cells Incubate for 24h Start->Incubate_cells Add_Compound Add this compound or Isoquercitrin Incubate_cells->Add_Compound Incubate_treatment Incubate for 24-72h Add_Compound->Incubate_treatment Add_MTT Add MTT solution Incubate_treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Workflow of the MTT assay for cytotoxicity testing.

Conclusion

Both this compound and isoquercitrin are potent flavonoid glycosides with significant antioxidant and cytotoxic properties. Isoquercitrin appears to have a broader range of investigated mechanisms and has shown promising selective cytotoxicity against cancer cells. This compound also demonstrates strong antioxidant and anti-cancer effects, notably through the PI3K/Akt/Nrf2 pathway. The choice between these two molecules for further research and development will depend on the specific therapeutic target and desired mechanistic action. This guide provides a foundational comparison to aid in these critical decisions.

References

A Head-to-Head Comparison of Spiraeoside and Quercetin-3-Glucoside for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of two prominent quercetin glycosides, Spiraeoside (quercetin-4'-O-glucoside) and Quercetin-3-Glucoside, for researchers, scientists, and drug development professionals. This guide delves into their comparative biological activities, supported by experimental data and detailed methodologies.

This compound and quercetin-3-glucoside are both naturally occurring flavonoid glycosides, derivatives of the well-studied flavonol, quercetin. As glucosides of quercetin, they share a common aglycone backbone but differ in the position of the glucose moiety. This structural nuance significantly influences their biological activities and potential therapeutic applications. This guide provides a comprehensive head-to-head comparison of their antioxidant, anti-inflammatory, and enzyme inhibitory properties, presenting available quantitative data, detailed experimental protocols, and insights into their molecular mechanisms of action.

Structural and Physicochemical Properties

Both this compound and quercetin-3-glucoside are composed of a quercetin molecule linked to a glucose unit. The key distinction lies in the attachment point of the glucose:

  • This compound: The glucose is attached at the 4'-hydroxyl group of the B-ring of quercetin.

  • Quercetin-3-Glucoside: The glucose is attached at the 3-hydroxyl group of the C-ring of quercetin.

This difference in glycosylation position can affect the molecule's polarity, stability, and interaction with biological targets, thereby influencing its bioavailability and pharmacological effects. A study on the bioavailabilities of quercetin-3-glucoside and quercetin-4'-glucoside in humans found that they do not differ, with both being rapidly absorbed.[1]

Comparative Biological Activities

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. Both this compound and quercetin-3-glucoside exhibit significant antioxidant effects, primarily through radical scavenging and metal chelation. While direct comparative experimental studies are limited, theoretical and individual experimental data provide valuable insights.

A theoretical study using density functional theory (DFT) predicted the antioxidant activity of quercetin and its glucosides. In the gas phase, the predicted order of antioxidant capacity via the hydrogen atom transfer (HAT) mechanism was quercetin > quercetin-3-O-glucoside > quercetin-4'-O-glucoside (this compound).[2] However, in solvent phases, which are more biologically relevant, the predicted sequence for the sequential proton loss electron transfer (SPLET) mechanism was quercetin-4'-O-glucoside > quercetin > quercetin-3-O-glucoside.[2]

One study reported that this compound demonstrated a more potent preventive effect on iron ion-induced lipid peroxidation in rat intestinal mucosa homogenates compared to the quercetin-3-glycoside form.

Table 1: Comparison of Antioxidant Activity (IC50 Values)

CompoundAssayIC50 ValueSource
This compound DPPH28.51 µg/mL[3]
ABTS7.48 µg/mL
Quercetin-3-Glucoside DPPH--
ABTS--

Note: IC50 values for quercetin-3-glucoside from a directly comparable study were not available in the conducted search. A lower IC50 value indicates higher antioxidant activity.

Anti-inflammatory Activity

Both compounds have demonstrated anti-inflammatory properties. Quercetin-3-glucoside has been shown to suppress the production of pro-inflammatory mediators. For instance, a related compound, quercetin-3-O-β-D-glucuronide, was found to significantly suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) and PGE2 secretion in RAW264.7 macrophage cells by attenuating the activation of JNK and ERK signaling pathways.[4] Another study indicated that the aglycone, quercetin, exhibited improved anti-inflammatory activity compared to its glucoside form.

Direct comparative data on the anti-inflammatory effects of this compound and quercetin-3-glucoside is scarce. However, their involvement in modulating inflammatory signaling pathways suggests their potential as anti-inflammatory agents.

Enzyme Inhibitory Activity

A key area of investigation for these flavonoids is their ability to inhibit enzymes involved in metabolic diseases, such as α-glucosidase in the context of type 2 diabetes.

Table 2: Comparison of α-Glucosidase Inhibitory Activity (IC50 Values)

CompoundIC50 ValueSource
This compound 29.17 mM[3]
Quercetin-3-Glucoside (Isoquercitrin) 0.185 mmol/L (185 µM)[5]

Note: The IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions. A lower IC50 value indicates stronger inhibitory activity.

Based on the available data from different studies, quercetin-3-glucoside appears to be a more potent inhibitor of α-glucosidase than this compound.

Signaling Pathways

The biological activities of this compound and quercetin-3-glucoside are mediated through their interaction with various cellular signaling pathways.

This compound has been shown to:

  • Activate the PI3K/Akt/Nrf2 pathway , which is crucial for protecting cells against oxidative stress.[3][6]

  • Suppress Phospholipase C-γ (PLC-γ)-mediated signaling , which is involved in allergic reactions.[3]

Spiraeoside_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K activates PLCg PLC-γ This compound->PLCg suppresses Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 activates ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to Allergic_Response Allergic Response PLCg->Allergic_Response mediates

Quercetin-3-Glucoside has been implicated in:

  • Modulating the Nrf2/Antioxidant Response Element (ARE) signaling pathway , similar to this compound, to combat oxidative stress.[7]

  • Influencing the MAPK/Akt/GSK3β/β-catenin signaling pathways .

  • Suppressing the phosphorylation of JNK and ERK , which are key components of the MAPK signaling cascade involved in inflammation.[4]

  • Interfering with the cAMP signaling cascade .[8]

Quercetin_3_Glucoside_Signaling_Pathway Q3G Quercetin-3-Glucoside Nrf2_ARE Nrf2/ARE Pathway Q3G->Nrf2_ARE modulates MAPK_Akt MAPK/Akt/GSK3β/ β-catenin Pathways Q3G->MAPK_Akt influences JNK_ERK JNK/ERK (MAPK Pathway) Q3G->JNK_ERK suppresses phosphorylation cAMP cAMP Signaling Q3G->cAMP interferes with Oxidative_Stress Oxidative Stress Nrf2_ARE->Oxidative_Stress protects against Inflammation Inflammation JNK_ERK->Inflammation mediates

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and quercetin-3-glucoside.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH solution (e.g., 0.1 mM in methanol) Mix Mix DPPH solution with sample or control DPPH_sol->Mix Sample_sol Prepare sample solutions (varying concentrations) Sample_sol->Mix Incubate Incubate in the dark (e.g., 30 min at room temp.) Mix->Incubate Measure_Abs Measure absorbance (e.g., at 517 nm) Incubate->Measure_Abs Calculate Calculate % inhibition and IC50 Measure_Abs->Calculate

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.

    • Prepare serial dilutions of the test compounds (this compound and quercetin-3-glucoside) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • The plate is then incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Data Analysis:

    • The absorbance of the solution is measured at a wavelength of approximately 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_radical Generate ABTS radical cation (ABTS + potassium persulfate) Mix Mix ABTS radical solution with sample or control ABTS_radical->Mix Sample_sol Prepare sample solutions (varying concentrations) Sample_sol->Mix Incubate Incubate at room temperature Mix->Incubate Measure_Abs Measure absorbance (e.g., at 734 nm) Incubate->Measure_Abs Calculate Calculate % inhibition and IC50 Measure_Abs->Calculate

Methodology:

  • Reagent Preparation:

    • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

    • The ABTS•+ solution is then diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compounds and a positive control.

  • Assay Procedure:

    • A specific volume of the diluted ABTS•+ solution is mixed with a certain volume of the test compound or standard solution.

    • The reaction mixture is incubated at room temperature for a defined period (e.g., 6 minutes).

  • Data Analysis:

    • The absorbance is measured at 734 nm.

    • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare serial dilutions of the test compounds and a positive control (e.g., acarbose).

  • Assay Procedure:

    • In a 96-well microplate, pre-incubate the enzyme solution with various concentrations of the test compound or standard for a specific time (e.g., 10 minutes at 37°C).

    • Initiate the reaction by adding the pNPG substrate to the wells.

    • Incubate the plate for a further period (e.g., 20 minutes at 37°C).

    • Stop the reaction by adding a solution of sodium carbonate (Na2CO3).

  • Data Analysis:

    • The absorbance of the yellow-colored p-nitrophenol produced is measured at 405 nm.

    • The percentage of α-glucosidase inhibition is calculated.

    • The IC50 value is determined from the plot of percent inhibition versus inhibitor concentration.

Conclusion

This compound and quercetin-3-glucoside, as isomeric quercetin glucosides, exhibit a range of overlapping and distinct biological activities. While both are effective antioxidants, theoretical data and limited experimental evidence suggest that this compound (quercetin-4'-O-glucoside) may have a slight edge in certain antioxidant mechanisms, particularly in solvent phases. Conversely, based on the available data from separate studies, quercetin-3-glucoside appears to be a more potent inhibitor of α-glucosidase. Their anti-inflammatory actions are evident through their modulation of key signaling pathways, although direct comparative studies are needed to establish their relative potencies.

The choice between these two compounds for further research and development will depend on the specific therapeutic target. For applications requiring potent antioxidant and potentially stronger anti-inflammatory effects, this compound may be of greater interest. For the development of agents to manage postprandial hyperglycemia, quercetin-3-glucoside shows more promise as an α-glucosidase inhibitor. Further head-to-head comparative studies under standardized experimental conditions are crucial to definitively delineate their therapeutic potential and guide future drug discovery efforts.

References

validation of Spiraeoside's anticancer effects in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the anticancer effects of Spiraeoside across various cancer cell lines, supported by available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's therapeutic potential.

I. Overview of this compound's Anticancer Activity

This compound, a flavonoid glycoside, has demonstrated notable anticancer properties. The primary body of research has focused on its effects on the HeLa human cervical cancer cell line. In these cells, this compound has been shown to inhibit cell proliferation, trigger programmed cell death (apoptosis), and induce cell cycle arrest, highlighting its potential as a chemotherapeutic agent.

II. Comparative Efficacy Across Cancer Cell Lines

While extensive comparative data for this compound across a wide range of cancer cell lines is limited in publicly available research, a detailed analysis of its effects on HeLa cells provides a foundational understanding of its anticancer capabilities.

Table 1: Anticancer Effects of this compound on HeLa Cells

Efficacy ParameterObservation in HeLa CellsKey Molecular Targets
Cell Proliferation Significant inhibition of cell growth, with the highest activity observed at a concentration of 50 µg/mL.[1]Not explicitly detailed in the provided search results.
Apoptosis Induction of apoptosis.[1]Downregulation of Bcl-2, Downregulation of BID, Activation of Caspase-9, Activation of Caspase-3.[1]
Cell Cycle Arrest at the G2/M phase.[1]Inhibition of Cyclin-Dependent Kinase 2 (CDK2)-Cyclin E expression.[1]

Note: IC50 values for this compound in different cell lines were not available in the reviewed literature.

III. Insights from a Structurally Similar Compound: Hyperoside

To offer a broader perspective, this guide includes data on hyperoside (quercetin-3-O-galactoside), a flavonoid structurally similar to this compound (quercetin 4'-O-glucoside). Research on hyperoside in other cancer cell lines, such as breast and lung cancer, may suggest potential avenues of investigation for this compound.

Table 2: Anticancer Effects of Hyperoside on Breast and Lung Cancer Cells

Cancer TypeCell Line(s)Observed Effects of HyperosidePotential Signaling Pathway Involvement
Breast Cancer MCF-7, 4T1Induction of apoptosis.Inhibition of NF-κB signaling pathway.
Lung Cancer Not specifiedInduction of apoptosis and inhibition of proliferation.Mediated by Caspase-3 and p53 signaling.

Disclaimer: The data for hyperoside is provided for contextual purposes only and should not be directly extrapolated to this compound without further experimental validation.

IV. Visualizing the Mechanism of Action

The following diagrams illustrate the putative signaling pathway of this compound in inducing apoptosis and the general workflow for assessing its anticancer effects.

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits BID BID (Pro-apoptotic) This compound->BID Activates Mitochondria Mitochondria Bcl2->Mitochondria Inhibits BID->Mitochondria Promotes release of cytochrome c Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptotic signaling pathway of this compound in cancer cells.

cluster_assays Assessment of Anticancer Effects start Cancer Cell Lines (e.g., HeLa, MCF-7, A549, etc.) treatment Treatment with This compound (Varying Concentrations) start->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation proliferation Cell Proliferation Assay (MTT Assay) incubation->proliferation apoptosis Apoptosis Assay (Annexin V-FITC/PI Staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) incubation->cell_cycle migration Cell Migration Assay (Wound Healing) incubation->migration invasion Cell Invasion Assay (Transwell Assay) incubation->invasion protein Protein Expression Analysis (Western Blot) incubation->protein end Data Analysis and Comparison of Efficacy proliferation->end apoptosis->end cell_cycle->end migration->end invasion->end protein->end

Caption: General experimental workflow for validating this compound's anticancer effects.

V. Detailed Experimental Protocols

For reproducibility and standardization, detailed protocols for the key experimental assays are provided below.

A. MTT Assay for Cell Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

B. Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

C. Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

D. Wound Healing Assay for Cell Migration

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

  • Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

  • Wound Creation: Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Treatment: Wash the cells to remove debris and add fresh medium containing this compound or a control.

  • Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

E. Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

  • Chamber Preparation: Coat the upper chamber of a Transwell insert with a layer of Matrigel.

  • Cell Seeding: Seed cells in serum-free medium in the upper chamber.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Treatment: Add this compound to the upper chamber with the cells.

  • Incubation: Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

  • Analysis: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane.

  • Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.

F. Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels.

References

A Comparative Guide to the Bioavailability of Quercetin Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Quercetin, a prominent dietary flavonol, is recognized for its potent antioxidant and anti-inflammatory properties. However, its clinical efficacy is largely dictated by its bioavailability, which is notoriously poor in its aglycone form. In nature and in dietary supplements, quercetin is predominantly found as glycosides, where a sugar molecule is attached to the quercetin structure. The nature of this sugar moiety significantly influences the absorption and metabolic fate of quercetin in the body. This guide provides a comparative analysis of the bioavailability of common quercetin glycosides, including rutin, isoquercitrin, and the enzymatically modified isoquercitrin (EMIQ), supported by experimental data.

Key Findings on Bioavailability

The bioavailability of quercetin glycosides is primarily dependent on the type of sugar attached to the quercetin aglycone. Glucosides, such as isoquercitrin (quercetin-3-O-glucoside), are more readily absorbed in the small intestine compared to rutinosides like rutin (quercetin-3-O-rutinoside).[1][2] This is because quercetin glucosides can be hydrolyzed by intestinal enzymes, releasing quercetin aglycone for absorption.[3][4] Rutin, on the other hand, is poorly absorbed in the small intestine and requires microbial enzymatic activity in the colon for the cleavage of its rhamnose-glucose disaccharide, leading to delayed and lower overall absorption.[1][2]

Enzymatically modified isoquercitrin (EMIQ), a mixture of quercetin monoglucoside and its alpha-oligoglucosides, has been developed to overcome the low bioavailability of traditional quercetin forms.[5][6] Numerous studies have demonstrated that EMIQ exhibits significantly enhanced absorption and bioavailability compared to other quercetin glycosides and the aglycone form itself.[5][6][7] This enhanced bioavailability is attributed to its increased water solubility and efficient hydrolysis by intestinal enzymes.[8][9]

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters from various studies, illustrating the differences in bioavailability among quercetin, rutin, isoquercitrin, and EMIQ.

CompoundSpeciesDoseCmax (µmol/L)Tmax (h)Relative Bioavailability (AUC) vs. QuercetinReference
QuercetinHuman100 mg equivalent2.1 - 2.3 µg/mL0.7-[2][10]
Rutin (Quercetin-3-O-rutinoside)Human200 mg equivalent0.3 µg/mL7.0~20% of quercetin-4'-glucoside[2][10][11]
Isoquercitrin (Quercetin-3-O-glucoside)Dog10 mg/kg0.89 µmol/L~1.01.5 times higher than quercetin[12][13]
EMIQ (Enzymatically Modified Isoquercitrin)RatNot specified--17 times higher than quercetin[14]
EMIQ (Enzymatically Modified Isoquercitrin)AnimalNot specified40-fold increase vs. quercetin-18-fold increase vs. quercetin[5][7]
Quercetin-3-glucosideHuman325 µmol5.0 µmol/L0.62-[11]
Quercetin-4'-glucosideHuman331 µmol4.5 µmol/L0.45-[11]
Quercetin (from onions)Human100 mg equivalent2.3 µg/mL0.7-[2][10]
Rutin (from buckwheat tea)Human200 mg equivalent0.6 µg/mL4.3-[2][10]

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in study design, dosage, and subject species. The relative bioavailability provides a more standardized comparison.

Experimental Protocols

The data presented in this guide are derived from pharmacokinetic studies conducted in humans and animals. A typical experimental protocol for such a study is outlined below.

Typical Pharmacokinetic Study Protocol for Quercetin Glycosides

1. Study Design: A randomized, crossover study design is frequently employed. This involves administering different quercetin formulations (e.g., quercetin aglycone, rutin, isoquercitrin, EMIQ) to the same group of subjects with a washout period between each treatment. This design minimizes inter-individual variability.

2. Subjects: Studies are conducted in healthy human volunteers or animal models (e.g., rats, dogs, pigs).[2][12][15] Subjects are typically required to follow a low-flavonoid diet for a specified period before and during the study to minimize baseline levels of quercetin in the plasma.

3. Dosing and Administration: The different quercetin glycosides are administered orally, often in capsule form or dissolved/suspended in a suitable vehicle.[15] The doses are typically standardized to an equimolar amount of quercetin aglycone to allow for direct comparison.

4. Blood Sampling: Blood samples are collected at predetermined time points before and after the administration of the quercetin formulation. Sampling is more frequent around the expected time of maximum concentration (Tmax) and continues for up to 48 hours to capture the elimination phase.

5. Sample Preparation and Analysis: Plasma is separated from the blood samples. To measure the total quercetin concentration, plasma samples are typically treated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugated metabolites back to the quercetin aglycone.[15] The concentration of quercetin is then quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV), electrochemical, or mass spectrometry (MS) detection.[10][15]

6. Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

  • Cmax: The maximum observed plasma concentration of quercetin.

  • Tmax: The time taken to reach Cmax.

  • AUC (Area Under the Curve): The total exposure to quercetin over time, which is a measure of bioavailability.

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Pathway of Quercetin Glycosides

The following diagram illustrates the general metabolic pathway of different quercetin glycosides in the gastrointestinal tract, leading to the absorption of quercetin.

Quercetin_Metabolism cluster_lumen Intestinal Lumen cluster_absorption Absorption & Metabolism Rutin Rutin (Quercetin-3-O-rutinoside) Microflora Colonic Microflora (Hydrolysis) Rutin->Microflora Poorly absorbed in small intestine Isoquercitrin Isoquercitrin (Quercetin-3-O-glucoside) IntestinalEnzymes Small Intestinal Enzymes (e.g., LPH, MGA) Isoquercitrin->IntestinalEnzymes EMIQ EMIQ (α-Oligoglucosyl Isoquercitrin) EMIQ->IntestinalEnzymes Highly efficient hydrolysis QuercetinAglycone Quercetin Aglycone Microflora->QuercetinAglycone IntestinalEnzymes->QuercetinAglycone Enterocyte Enterocyte (Absorption & Conjugation) QuercetinAglycone->Enterocyte Bloodstream To Bloodstream (as Conjugated Metabolites) Enterocyte->Bloodstream

Caption: Metabolic fate of different quercetin glycosides in the intestine.

Experimental Workflow for a Comparative Bioavailability Study

The diagram below outlines the typical workflow for a clinical study designed to compare the bioavailability of different quercetin glycosides.

Bioavailability_Workflow cluster_study_design Study Design cluster_intervention Intervention (Crossover Design) cluster_analysis Analysis Recruitment Subject Recruitment (Healthy Volunteers) Diet Low-Flavonoid Diet Recruitment->Diet Randomization Randomization to Treatment Sequence Diet->Randomization Dosing1 Oral Administration: Formulation A Randomization->Dosing1 Washout1 Washout Period BloodSampling Serial Blood Sampling Dosing1->BloodSampling Dosing2 Oral Administration: Formulation B Washout1->Dosing2 Washout2 Washout Period Dosing2->BloodSampling Dosing3 Oral Administration: Formulation C Washout2->Dosing3 Dosing3->BloodSampling PlasmaProcessing Plasma Separation & Enzymatic Hydrolysis BloodSampling->PlasmaProcessing HPLC HPLC-MS/MS Analysis (Quantification) PlasmaProcessing->HPLC PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->PK_Analysis Comparison Statistical Comparison of Bioavailability PK_Analysis->Comparison

Caption: Workflow of a comparative bioavailability study of quercetin glycosides.

References

Spiraeoside vs. Quercetin: An In Vivo Efficacy Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vivo efficacy of the flavonoid glycoside, spiraeoside, and its aglycone, quercetin. This guide synthesizes available experimental data to provide an objective comparison of their biological activities, supported by detailed experimental protocols and visualizations of key signaling pathways.

Executive Summary

Direct comparative in vivo studies exclusively evaluating the efficacy of this compound against its aglycone, quercetin, are limited in publicly available literature. However, by examining independent studies on each compound and comparative analyses of quercetin with other glycosides, we can infer their relative performance. Evidence suggests that while quercetin, the aglycone, often exhibits potent activity in vitro, its glycosidic forms, such as this compound, may offer advantages in vivo, primarily due to enhanced bioavailability and metabolic stability. This guide will delve into the available data on their anti-inflammatory, antioxidant, and anticancer properties, providing a framework for future research and development.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from various in vivo and pharmacokinetic studies. It is important to note that these values are not from head-to-head comparative studies of this compound and quercetin in the same experimental setup, but are compiled from individual studies to provide a comparative overview.

Table 1: Comparative In Vivo Anti-inflammatory and Antioxidant Efficacy

ParameterThis compoundQuercetinAnimal ModelKey Findings
Anti-inflammatory
Ulcer Index Reduction50 mg/kg (p.o.) showed ulcer preventive ability[1]50 mg/kg reduced IL-6 and TNF-α in lung tissue[2]Rats (ulcer model), Rats (asthma model)Both compounds demonstrate anti-inflammatory effects at similar dosages in different models.
Inhibition of Pro-inflammatory Cytokines-Inhibited nuclear translocation of NF-κB, reducing TNF-α, IL-1, and IL-6[2]LPS-stimulated lung epithelial cellsQuercetin's mechanism in reducing inflammatory cytokines is well-documented.
Antioxidant
Increase in Antioxidant EnzymesActivates the PI3K/Akt/Nrf2 pathway, increasing HO-1[1]Upregulates Nrf2, increasing SOD and catalase levels[2]Human cardiomyocytes (in vitro), Rat kidneyBoth compounds enhance endogenous antioxidant defenses through the Nrf2 pathway.
Reduction of Oxidative Stress MarkersInhibits ROS and malondialdehyde production[1]Reduced ROS levels in LPS-induced lung epithelial cells[2]Human cardiomyocytes (in vitro), Lung epithelial cellsBoth show direct and indirect antioxidant effects by reducing oxidative stress markers.

Table 2: Comparative Pharmacokinetic Parameters

ParameterThis compound (as Quercetin-4'-O-glucoside)QuercetinAnimal/Human ModelKey Findings
Bioavailability Generally considered more bioavailable than quercetin aglycone from dietary sources[3]Poor and highly variable bioavailability[4][5]Humans, Rats, PigsGlycosylation, as in this compound, can improve the absorption of quercetin.
Metabolism Hydrolyzed to quercetin by intestinal microbiota[6]Extensively metabolized to glucuronide and sulfate conjugates[7]Rats, HumansThe in vivo effects of this compound are likely mediated by the release of quercetin.
Plasma Concentration -After oral administration of 50 mg/kg in rats, Cmax was 7.47 ± 2.63 µg/mL[8]RatsPharmacokinetic data for isolated this compound is not readily available.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

In Vivo Anti-inflammatory Ulcer Model (this compound)
  • Animal Model: Male Wistar rats (6-8 weeks old)[1].

  • Induction of Ulcers: Details of the ulcer induction method were not specified in the abstract[1].

  • Treatment: this compound was administered orally (p.o.) at a dose of 50 mg/kg one hour before the induction of lesions[1].

  • Assessment: The severity of the formed lesions was evaluated. The specific parameters for assessing severity were not detailed in the abstract[1].

In Vivo Anti-inflammatory Asthma Model (Quercetin)
  • Animal Model: Rat asthma model[2].

  • Treatment: Quercetin was administered at a dose of 50 mg/kg. Dexamethasone (2.5 mg/kg) was used as a positive control[2].

  • Assessment: Levels of inflammatory cytokines (IL-6, TNF-α) and an anti-inflammatory cytokine (IL-10) were measured in the lung tissues[2].

In Vivo Antioxidant Activity Model (Quercetin)
  • Animal Model: d-galactose-treated mice[9].

  • Treatment: Mice were supplemented with quercetin.

  • Assessment: Serum levels of malondialdehyde (MDA) and nitric oxide (NO) were measured as markers of oxidative stress. The activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) were also determined in the serum[9].

Pharmacokinetic Study of Quercetin
  • Animal Model: Male Sprague-Dawley rats[8].

  • Administration: A single oral dose of 50 mg/kg of quercetin was administered[8].

  • Sample Collection: Blood samples were collected at various time points after administration.

  • Analysis: Plasma concentrations of quercetin were determined using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)[8].

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_this compound This compound In Vivo Study cluster_quercetin Quercetin In Vivo Study s_animal Wistar Rats s_treatment Oral Administration (50 mg/kg this compound) s_animal->s_treatment s_induction Ulcer Induction s_treatment->s_induction s_assessment Lesion Severity Assessment s_induction->s_assessment q_animal Asthma Model Rats q_treatment Oral Administration (50 mg/kg Quercetin) q_animal->q_treatment q_assessment Cytokine Level Measurement (IL-6, TNF-α, IL-10) q_treatment->q_assessment

Caption: Comparative experimental workflows for in vivo studies of this compound and quercetin.

signaling_pathway cluster_antioxidant Antioxidant Signaling Pathway cluster_inflammatory Anti-inflammatory Signaling Pathway This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt Quercetin Quercetin Nrf2 Nrf2 Quercetin->Nrf2 PI3K_Akt->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE HO1 HO-1 ARE->HO1 SOD_CAT SOD, Catalase ARE->SOD_CAT Antioxidant_Defense Enhanced Antioxidant Defense HO1->Antioxidant_Defense SOD_CAT->Antioxidant_Defense Quercetin_inflam Quercetin NFkB NF-κB Quercetin_inflam->NFkB inhibits translocation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) NFkB->Pro_inflammatory_Cytokines promotes transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Key signaling pathways modulated by this compound and quercetin.

Discussion and Conclusion

The available evidence, although indirect, points towards a nuanced comparison of this compound and quercetin's in vivo efficacy. While quercetin demonstrates robust anti-inflammatory and antioxidant effects by directly interacting with key signaling molecules like NF-κB and Nrf2, its poor bioavailability is a significant hurdle for clinical translation[2][4][5].

This compound, as a glycoside of quercetin, appears to circumvent this limitation to some extent. The glycosylation is thought to improve its solubility and absorption[3]. Following absorption, this compound can be hydrolyzed by gut microbiota to release quercetin, which can then exert its biological effects[6]. This suggests that this compound may act as a more efficient delivery system for quercetin to target tissues.

One study even suggests that quercetin 4'-O-glucoside (this compound) possesses higher antioxidant activities than quercetin itself in an in vitro setting[10]. However, further in vivo studies are crucial to confirm if this translates to superior efficacy in a physiological context.

References

A Comparative Guide to Spiraeoside Quantification: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is fundamental to ensuring the quality, efficacy, and safety of therapeutic products. Spiraeoside, a flavonoid glycoside with demonstrated antioxidant, anti-inflammatory, and potential antitumor properties, is a compound of significant interest.[1] This guide provides an objective comparison of three prevalent analytical techniques for the quantification of this compound and other flavonoid glycosides: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The cross-validation of these methods is crucial for verifying their suitability for specific research applications and ensuring the reliability of experimental results.

Comparative Analysis of Quantification Methods

The selection of an optimal analytical method for this compound quantification is contingent on various factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, HPTLC, and UPLC-MS/MS for the quantification of flavonoid glycosides like this compound.

ParameterHPLC-UVHPTLCUPLC-MS/MS (for this compound)
Linearity (r²) >0.99>0.99>0.998
Limit of Quantification (LOQ) 17.21-26.69 µg/mL (for minor steviol glycosides)[1]24.155 - 129.08 ng/band (for luteolin and apigenin)[2]1.0 ng/mL[3][4]
Precision (RSD%) <10%[1]<2%<14.0%[3][4]
Accuracy (Recovery %) 100 ± 10%[1]98.06 - 101.56%90.0 - 115.0%[3][4]
Selectivity ModerateModerate to HighVery High
Throughput ModerateHighHigh
Cost Low to ModerateLowHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound and similar flavonoid glycosides using UPLC-MS/MS, HPLC-UV, and HPTLC.

UPLC-MS/MS Method for this compound Quantification in Mouse Blood[3][4]

This method is highly sensitive and selective, making it ideal for pharmacokinetic studies and the analysis of complex biological matrices.

a) Sample Preparation:

  • To a 50 µL mouse blood sample, add 150 µL of a protein precipitation solution (methanol:acetonitrile, 1:9, v/v) containing the internal standard (IS).

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a 2 µL aliquot into the UPLC-MS/MS system.

b) Chromatographic and Mass Spectrometric Conditions:

  • Column: HSS T3 column

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

    • This compound transition: m/z 465.4 → 303.1

    • IS transition: m/z 451.3 → 289.2

c) Validation Parameters:

  • Linearity: 1–200 ng/mL (r > 0.998)

  • LLOQ: 1.0 ng/mL

  • Intra- and Inter-day Precision (RSD%): Within 14.0%

  • Accuracy: 90.0% to 115.0%

  • Extraction Recovery: >63.0%

  • Matrix Effect: 86%–98%

HPLC-UV Method for Flavonoid Glycoside Quantification[1]

HPLC-UV is a robust and widely used technique for the quantification of known compounds in various samples.

a) Sample Preparation:

  • Extract the sample with a suitable solvent (e.g., 70% ethanol) using techniques like ultrasonication or maceration.

  • Filter the extract through a 0.45 µm membrane filter before injection.

b) Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and sodium phosphate buffer (e.g., 32:68 v/v, pH 2.6).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

c) Validation Parameters (for minor steviol glycosides):

  • Linearity: 25-150 µg/mL (r² ≥ 0.98)

  • LOD: 5.68-8.81 µg/mL

  • LOQ: 17.21-26.69 µg/mL

  • Accuracy (Recovery %): 100 ± 10%

  • Precision (RSD%): <10%

HPTLC Method for Flavonoid Quantification[2]

HPTLC is a high-throughput and cost-effective method suitable for the simultaneous analysis of multiple samples.

a) Sample and Standard Preparation:

  • Prepare extracts and standard solutions in a suitable solvent like methanol.

  • Apply the samples and standards as bands on the HPTLC plate using an automatic applicator.

b) Chromatographic Development and Detection:

  • Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, and formic acid in appropriate ratios (e.g., 6:4:0.3, v/v/v).

  • Development: Develop the plate in a saturated chromatographic chamber.

  • Detection: Densitometric scanning at a specific wavelength (e.g., 366 nm for luteolin and apigenin) after drying the plate.

c) Validation Parameters (for luteolin and apigenin):

  • Linearity: 200-1000 ng/band for luteolin and 50-250 ng/band for apigenin.

  • LOD: 42.6 ng/band for luteolin and 7.97 ng/band for apigenin.

  • LOQ: 129.08 ng/band for luteolin and 24.155 ng/band for apigenin.

Experimental Workflow and Signaling Pathway Visualization

To further elucidate the experimental processes and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Matrix (e.g., Blood, Plant Extract) Extraction Extraction / Protein Precipitation Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation Chromatography Chromatographic Separation (HPLC / HPTLC / UPLC) Evaporation->Chromatography Detection Detection (UV / MS/MS / Densitometry) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification spiraeoside_pathway cluster_antioxidant Antioxidant Activity cluster_antiinflammatory Anti-inflammatory Activity cluster_antitumor Antitumor Effects This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) This compound->ProInflammatory Inhibits production Apoptosis Induction of Apoptosis This compound->Apoptosis Promotes CellProliferation Inhibition of Cell Proliferation This compound->CellProliferation Induces OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation ProInflammatory->Inflammation TumorGrowth Tumor Growth Apoptosis->TumorGrowth CellProliferation->TumorGrowth

References

A Comparative Guide to the Neuroprotective Effects of Spiraeoside and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, the flavonoids spiraeoside and its aglycone, quercetin, have garnered attention for their biological activities. While quercetin is a well-established neuroprotective agent with a robust body of supporting research, this compound, a glycoside of quercetin, remains comparatively understudied in the context of neurodegenerative diseases. This guide provides a detailed comparison of their known effects, supported by available experimental data, to offer a clear perspective for researchers, scientists, and drug development professionals.

Overview of Neuroprotective Potential

Quercetin has been extensively demonstrated to exhibit significant neuroprotective properties in a variety of in vitro and in vivo models of neurodegenerative disorders. Its mechanisms of action are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory activities, as well as its ability to modulate key cellular signaling pathways involved in cell survival and apoptosis.

Direct experimental evidence for the neuroprotective effects of this compound is currently limited in the scientific literature. However, its demonstrated antioxidant, anti-inflammatory, and enzyme-inhibiting properties suggest a potential for neuroprotection, as these mechanisms are known to combat the pathological processes underlying neurodegeneration. This guide will, therefore, compare the established neuroprotective profile of quercetin with the relevant bioactivities of this compound that may contribute to neuroprotection.

Quantitative Data on Bioactivities

The following tables summarize the available quantitative data for this compound and quercetin, focusing on their antioxidant, anti-inflammatory, and neuroprotective effects.

Table 1: Comparison of Antioxidant and Enzyme Inhibitory Activities

ParameterThis compoundQuercetinReference
DPPH Radical Scavenging (IC50) 28.51 µg/mL~5-15 µg/mL (Varies by study)[1]
ABTS Radical Scavenging (IC50) 7.48 µg/mL~2-10 µg/mL (Varies by study)[1]
Acetylcholinesterase (AChE) Inhibition (IC50) 4.44 nMNot widely reported for direct comparison[1]
Butyrylcholinesterase (BChE) Inhibition (IC50) 7.88 nMNot widely reported for direct comparison[1]

Table 2: Comparison of Effects on Neuronal Cell Viability and Apoptosis (Quercetin)

Experimental ModelToxin/InsultQuercetin ConcentrationEffect on Cell ViabilityEffect on ApoptosisReference
SH-SY5Y cells6-hydroxydopamine (6-OHDA)10-50 µMIncreasedDecreasedN/A
PC12 cellsHydrogen peroxide (H2O2)5-25 µMIncreasedDecreasedN/A
Primary cortical neuronsGlutamate1-20 µMIncreasedDecreasedN/A

Note: Direct comparative data for this compound in neuronal cell models of toxicity is not currently available in published literature.

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects of Quercetin in SH-SY5Y Cells
  • Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in a standard medium (e.g., DMEM/F12) supplemented with fetal bovine serum and penicillin-streptomycin. For differentiation into a more neuron-like phenotype, cells are often treated with retinoic acid for several days.

  • Induction of Neurotoxicity: A neurotoxin relevant to a specific neurodegenerative disease model, such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease or amyloid-beta (Aβ) for Alzheimer's disease, is added to the cell culture medium to induce cell death.

  • Treatment with Quercetin: Differentiated SH-SY5Y cells are pre-treated with various concentrations of quercetin for a specified period (e.g., 24 hours) before the addition of the neurotoxin.

  • Assessment of Cell Viability: The MTT assay is commonly used to quantify cell viability. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Quantification of Apoptosis: Apoptosis can be measured using techniques such as flow cytometry with Annexin V/Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Western Blot Analysis: To investigate the molecular mechanisms, protein levels of key signaling molecules (e.g., Akt, ERK, Bax, Bcl-2, cleaved caspase-3) are analyzed by Western blotting.

Protocol 2: Assessment of Antioxidant Activity of this compound (DPPH Assay)
  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Solutions of this compound at various concentrations are also prepared.

  • Reaction Mixture: A defined volume of the DPPH stock solution is mixed with different concentrations of this compound or a standard antioxidant (e.g., ascorbic acid).

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Spectrophotometric Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • Determination of IC50: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of this compound.

Signaling Pathways and Mechanisms of Action

Quercetin's Neuroprotective Signaling Pathways

Quercetin exerts its neuroprotective effects by modulating several key signaling pathways. Its antioxidant properties help to quench reactive oxygen species (ROS), thereby reducing oxidative stress, a major contributor to neuronal damage. Quercetin also activates the Nrf2-ARE pathway, leading to the upregulation of endogenous antioxidant enzymes. Furthermore, it can modulate the PI3K/Akt and MAPK/ERK pathways, which are critical for promoting cell survival and inhibiting apoptosis. Its anti-inflammatory effects are mediated in part through the inhibition of the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines in microglia.

Quercetin_Neuroprotection Quercetin Quercetin ROS Oxidative Stress (ROS) Quercetin->ROS Scavenges Nrf2 Nrf2 Activation Quercetin->Nrf2 Activates PI3K_Akt PI3K/Akt Pathway Quercetin->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Quercetin->MAPK_ERK Modulates NF_kB NF-κB Inhibition Quercetin->NF_kB Inhibits Apoptosis Apoptosis ROS->Apoptosis Induces Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->Antioxidant_Enzymes Upregulates Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes MAPK_ERK->Cell_Survival Promotes Neuroinflammation Neuroinflammation NF_kB->Neuroinflammation Mediates Antioxidant_Enzymes->ROS Reduces Cell_Survival->Apoptosis Inhibits Neuroprotection Neuroprotection Cell_Survival->Neuroprotection Neuroinflammation->Apoptosis Contributes to Spiraeoside_Potential_Neuroprotection This compound This compound Antioxidant Antioxidant Activity This compound->Antioxidant Anti_inflammatory Anti-inflammatory Activity (potential) This compound->Anti_inflammatory ChE_Inhibition AChE/BChE Inhibition This compound->ChE_Inhibition Oxidative_Stress Reduced Oxidative Stress Antioxidant->Oxidative_Stress Neuroinflammation Reduced Neuroinflammation Anti_inflammatory->Neuroinflammation Cholinergic_Neurotransmission Enhanced Cholinergic Neurotransmission ChE_Inhibition->Cholinergic_Neurotransmission Potential_Neuroprotection Potential Neuroprotection Oxidative_Stress->Potential_Neuroprotection Neuroinflammation->Potential_Neuroprotection Cholinergic_Neurotransmission->Potential_Neuroprotection Experimental_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) start->cell_culture pre_treatment Pre-treatment with Test Compound (this compound or Quercetin) cell_culture->pre_treatment toxin Induce Neurotoxicity (e.g., H2O2, 6-OHDA, Aβ) pre_treatment->toxin incubation Incubation toxin->incubation assessment Assess Neuroprotective Effects incubation->assessment viability Cell Viability Assay (MTT) assessment->viability Quantitative apoptosis Apoptosis Assay (Flow Cytometry) assessment->apoptosis Quantitative ros ROS Measurement assessment->ros Mechanistic western_blot Western Blot (Signaling Pathways) assessment->western_blot Mechanistic end End viability->end apoptosis->end ros->end western_blot->end

References

Spiraeoside Shows Promise in Mast Cell Stabilization Compared to Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of spiraeoside with other prominent flavonoids—luteolin, kaempferol, and quercetin—reveals its potent inhibitory effects on mast cell degranulation, a key event in the inflammatory cascade of allergic reactions. Experimental data highlights this compound's ability to modulate critical signaling pathways, positioning it as a significant candidate for the development of novel anti-allergic and anti-inflammatory therapies.

This guide provides a comprehensive comparison of the efficacy of this compound versus other well-studied flavonoids in the inhibition of mast cell degranulation. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of flavonoids for mast cell-mediated diseases.

Comparative Efficacy in Inhibiting Mast Cell Degranulation

The inhibitory effects of this compound, luteolin, kaempferol, and quercetin on mast cell degranulation have been evaluated in various in vitro studies. The primary measure of this inhibition is often the reduction in the release of β-hexosaminidase, a granular enzyme released alongside histamine during degranulation.

FlavonoidCell LineStimulantConcentration% Inhibition of β-hexosaminidase ReleaseReference
This compound RBL-2H3IgE-AntigenNot SpecifiedDose-dependent inhibition[1]
Luteolin LAD2IgE/anti-IgE100 µM~70%[2]
LAD2Substance P100 µM~74%[2]
Kaempferol BMMCsIgE-mediated25-50 µMSignificant suppression[3][4]
Quercetin LAD2IgE-mediatedNot SpecifiedInhibition of release[5]

Mechanisms of Action: Targeting Key Signaling Pathways

Flavonoids exert their inhibitory effects by modulating intracellular signaling cascades that are crucial for mast cell activation and degranulation. This compound, in particular, has been shown to target key molecules in the IgE-mediated signaling pathway.

This compound: This flavonoid has been found to suppress IgE-mediated mast cell activation by inhibiting the phosphorylation of key signaling proteins.[1] It effectively reduces the activation of phospholipase C-γ2 (PLC-γ2), a critical enzyme in the degranulation pathway.[1] Furthermore, this compound inhibits the phosphorylation of spleen tyrosine kinase (Syk) and linker for activation of T cells (LAT), which are upstream regulators of PLC-γ2.[1] This cascade of inhibition ultimately leads to a reduction in the release of inflammatory mediators.

Luteolin: Luteolin has been shown to inhibit mast cell activation by regulating calcium signaling pathways.[6] It also inhibits the activation of mitogen-activated protein kinases (MAPK) and the transcription factor NF-κB.[7]

Kaempferol: The inhibitory action of kaempferol involves the downregulation of the high-affinity IgE receptor (FcεRI) on the mast cell surface.[3][4][8] It also upregulates the phosphatase SHIP1, a negative regulator of mast cell activation.[3][4][8]

Quercetin: Quercetin can inhibit mast cell degranulation by modulating the MyD88/IKK/NF-κB and PI3K/AKT/Rac1/Cdc42 pathways.[9][10] It has also been shown to bind to the inhibitory receptor CD300f, leading to the suppression of IgE-mediated mast cell activation.[5]

Experimental Protocols

A standardized experimental workflow is crucial for the comparative evaluation of mast cell degranulation inhibitors. The following diagram outlines a typical process.

G cluster_0 Cell Culture and Sensitization cluster_1 Treatment and Stimulation cluster_2 Degranulation Assessment A Mast Cell Culture (e.g., RBL-2H3, BMMCs, LAD2) B Sensitization with IgE A->B C Pre-incubation with Flavonoid (this compound or other flavonoids) B->C D Stimulation (e.g., Antigen, Substance P) C->D E Collection of Supernatant D->E F β-Hexosaminidase Assay E->F G Histamine Release Assay E->G H Cytokine/Chemokine Measurement (ELISA) E->H I Data Analysis and Comparison F->I G->I H->I

Caption: General experimental workflow for assessing mast cell degranulation inhibitors.

β-Hexosaminidase Release Assay

This colorimetric assay is a widely used method to quantify mast cell degranulation.

  • Cell Seeding and Sensitization: Mast cells (e.g., RBL-2H3) are seeded in a 24-well plate and sensitized overnight with anti-DNP IgE.

  • Washing: The cells are washed with a buffer (e.g., Tyrode's buffer) to remove unbound IgE.

  • Flavonoid Treatment: Cells are pre-incubated with varying concentrations of the test flavonoid for a specified period.

  • Stimulation: Degranulation is induced by adding an antigen (e.g., DNP-BSA).

  • Supernatant Collection: The supernatant is collected after incubation.

  • Enzymatic Reaction: The supernatant is incubated with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The β-hexosaminidase in the supernatant cleaves pNAG, releasing p-nitrophenol.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sodium carbonate buffer).

  • Absorbance Measurement: The absorbance of the resulting yellow product (p-nitrophenol) is measured at 405 nm using a microplate reader. The percentage of β-hexosaminidase release is calculated relative to the total amount present in lysed cells.

Histamine Release Assay

Histamine levels in the cell supernatant can be quantified using various methods, including ELISA (Enzyme-Linked Immunosorbent Assay) or fluorometric assays.

  • Cell Culture, Sensitization, Treatment, and Stimulation: These steps are similar to the β-hexosaminidase release assay.

  • Supernatant Collection: The cell supernatant is collected.

  • Histamine Quantification:

    • ELISA: A commercial histamine ELISA kit is used according to the manufacturer's instructions. This typically involves the binding of histamine in the sample to a specific antibody coated on the microplate, followed by detection with a secondary antibody-enzyme conjugate and a substrate.

    • Fluorometric Assay: This method often involves the derivatization of histamine with a reagent like o-phthalaldehyde (OPT) to form a fluorescent product. The fluorescence is then measured using a fluorometer.

Signaling Pathway Inhibition by Flavonoids

The following diagram illustrates the key signaling pathways in IgE-mediated mast cell degranulation and highlights the inhibitory points of this compound and other flavonoids.

G Antigen_IgE Antigen + IgE FcεRI FcεRI Antigen_IgE->FcεRI Lyn_Fyn Lyn/Fyn FcεRI->Lyn_Fyn Activation Syk Syk Lyn_Fyn->Syk Phosphorylation LAT LAT Syk->LAT Phosphorylation PLCγ2 PLCγ2 LAT->PLCγ2 Activation IP3 IP3 PLCγ2->IP3 DAG DAG PLCγ2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation (Histamine, β-Hexosaminidase) Ca_release->Degranulation MAPK MAPK (ERK, p38, JNK) PKC->MAPK PKC->Degranulation NFκB NF-κB MAPK->NFκB Cytokine_Production Cytokine Production (TNF-α, IL-4, etc.) NFκB->Cytokine_Production Spiraeoside_Inhibition This compound Spiraeoside_Inhibition->Syk Inhibits Phosphorylation Spiraeoside_Inhibition->LAT Inhibits Phosphorylation Spiraeoside_Inhibition->PLCγ2 Inhibits Activation Luteolin_Inhibition Luteolin Luteolin_Inhibition->Ca_release Inhibits Luteolin_Inhibition->MAPK Inhibits Luteolin_Inhibition->NFκB Inhibits Kaempferol_Inhibition Kaempferol Kaempferol_Inhibition->FcεRI Downregulates Expression Quercetin_Inhibition Quercetin Quercetin_Inhibition->PLCγ2 Inhibits Quercetin_Inhibition->NFκB Inhibits

Caption: IgE-mediated mast cell degranulation pathway and points of flavonoid inhibition.

References

Spiraeoside: A Promising Biomarker for Quality Control of Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the validation of Spiraeoside as a reliable biomarker in plant-derived products. This guide provides a comparative analysis of this compound against other common flavonoid biomarkers, detailed experimental protocols, and insights into its mechanisms of action.

This compound, a flavonoid glycoside, is emerging as a significant biomarker for the standardization and quality control of various plant extracts. Its consistent presence in certain plant species, coupled with its distinct bioactivities, makes it a valuable tool for ensuring the potency and consistency of herbal formulations. This guide offers an in-depth comparison of this compound with other well-known flavonoid biomarkers, namely quercetin and rutin, and provides the necessary experimental framework for its validation.

Comparative Performance of this compound

The validation of a biomarker hinges on its reliable quantification and its correlation with the biological activity of the plant extract. This compound demonstrates strong potential in both these areas when compared to other flavonoids.

Antioxidant Activity

This compound exhibits potent antioxidant properties, a key therapeutic indicator for many plant extracts. Its efficacy, measured by its ability to scavenge free radicals, is comparable and in some cases superior to that of quercetin. One study revealed that this compound has a higher antioxidant efficacy in comparison to quercetin through a successive proton loss electron flow mechanism[1].

Compound DPPH Radical Scavenging IC50 (µg/mL) ABTS Radical Scavenging IC50 (µg/mL)
This compound 28.51[1]7.48[1]
Quercetin 23 (µM) (equivalent to ~6.95 µg/mL)[2]-
BHA (Standard) 10.10[1]5.07[1]
Trolox (Standard) 7.06[1]6.16[1]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Anti-inflammatory Activity
Compound Nitric Oxide (NO) Inhibition IC50 in RAW 264.7 cells COX-2 Inhibition
This compound Data not available in direct comparisonInhibits prostaglandin production[3]
Quercetin ~27 µM (equivalent to ~8.16 µg/mL)[2]Significantly suppresses COX-2 expression[4][5][6]
Rutin Significantly reduces NO levels (concentration-dependent)[7][8][9]Inhibits COX-2 expression[7][10]

Experimental Protocols for Biomarker Validation

Accurate and reproducible experimental methods are fundamental to the validation of this compound as a biomarker. Below are detailed protocols for the quantification of this compound and the assessment of its key biological activities.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a reliable method for the quantification of this compound in plant extracts.

Experimental Workflow for HPLC Analysis

A Plant Material Extraction (e.g., Ethanol) B Filtration and Concentration A->B C Sample Preparation (Dilution in Mobile Phase) B->C D HPLC Injection C->D E Chromatographic Separation (C18 Column) D->E F UV Detection (e.g., 280 nm, 365 nm) E->F G Quantification (Comparison to Standard Curve) F->G

Caption: Workflow for this compound quantification using HPLC.

Protocol:

  • Sample Extraction: Extract the powdered plant material with a suitable solvent such as ethanol or methanol.

  • Sample Preparation: Filter the extract and evaporate the solvent. Reconstitute a known weight of the dried extract in the HPLC mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (A) and 0.1% formic acid in water (B) can be employed as follows: 0 min – 30% A; 20 min – 70% A; 22 min – 100% A; 30 min – 100% A[7].

    • Flow Rate: 0.25 mL/min[7].

    • Detection: UV detection at 280 nm and 365 nm[7].

    • Injection Volume: 4 µL[7].

  • Quantification: Prepare a standard curve using a pure this compound standard. Quantify the amount of this compound in the extract by comparing its peak area to the standard curve.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Add 20 µL of the plant extract (at various concentrations) or standard antioxidant to a 96-well plate.

    • Add 200 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark for 3-5 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the plant extract or this compound for a specified time.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

    • After incubation, collect the cell supernatant.

  • NO Measurement (Griess Assay):

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, a stable product of NO.

  • Calculation: Determine the percentage of NO inhibition and calculate the IC50 value.

Signaling Pathways Modulated by this compound

Understanding the molecular mechanisms by which this compound exerts its effects is crucial for its validation as a bioactive biomarker. This compound has been shown to modulate key signaling pathways involved in cellular protection and inflammation.

PI3K/Akt Signaling Pathway

This compound has been reported to protect human cardiomyocytes from high glucose-induced injury by activating the PI3K/Akt/Nrf2 pathway. This pathway is critical for cell survival and defense against oxidative stress.

This compound-Mediated Activation of the PI3K/Akt Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Receptor Growth Factor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits pAkt p-Akt (Active) Akt->pAkt Phosphorylation Nrf2 Nrf2 pAkt->Nrf2 Promotes Translocation ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes

Caption: this compound activates the PI3K/Akt pathway, leading to Nrf2-mediated antioxidant gene expression.

MAPK/ERK Signaling Pathway

While direct studies on this compound's modulation of the MAPK/ERK pathway are limited, flavonoids like quercetin, its aglycone, are known to inhibit this pathway, which is involved in inflammatory responses. This suggests a potential mechanism for this compound's anti-inflammatory effects.

Hypothesized Inhibition of the MAPK/ERK Pathway by this compound

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Raf Raf TLR4->Raf Activates This compound This compound MEK MEK This compound->MEK Inhibits ERK ERK This compound->ERK Inhibits Raf->MEK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK AP1_NFkB Transcription Factors (AP-1, NF-κB) pERK->AP1_NFkB Activates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) AP1_NFkB->Inflammatory_Genes

References

A Comparative Analysis of Spiraeoside from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spiraeoside Yield, Extraction Protocols, and Bioactivity from Various Plant Origins.

This compound, a flavonoid glycoside also known as quercetin-4'-O-glucoside, has garnered significant interest within the scientific community for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. This guide provides a comparative study of this compound derived from different plant sources, offering a comprehensive overview of its yield, detailed experimental protocols for its extraction and quantification, and an exploration of its mechanisms of action through various signaling pathways.

Quantitative Yield of this compound: A Comparative Overview

The concentration of this compound can vary significantly depending on the plant source and the extraction method employed. The following table summarizes the quantitative yield of this compound from two prominent botanical sources: Meadowsweet (Filipendula ulmaria) and Red Onion Skin Waste (ROSW).

Plant SourcePlant PartExtraction SolventThis compound YieldReference
Filipendula ulmaria (Meadowsweet)FlowersNot specified~20 mg/g[1]
Filipendula ulmaria (Meadowsweet)FlowersEthanolic Extract7.84 mg/g[2]
Filipendula ulmaria (Meadowsweet)FlowersAqueous Decoction17.7 mg/g[2]
Red Onion Skin Waste (ROSW)Outer SkinWater12.2 mg/g[3]
Red Onion Skin Waste (ROSW)Outer SkinMethanol27.6 mg/g[3]
Red Onion Skin Waste (ROSW)Outer SkinEthanol32.5 mg/g[3]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from plant materials, providing a foundation for reproducible research.

Extraction of this compound

The following is a general protocol for the solvent extraction of this compound from plant materials.

a. Sample Preparation:

  • Air-dry the plant material (e.g., flowers, outer skins) at room temperature.

  • Grind the dried material into a fine powder using a mechanical grinder.

b. Solvent Extraction:

  • Macerate the powdered plant material in a selected solvent (e.g., ethanol, methanol, or water) at a solid-to-liquid ratio of 1:10 (w/v).

  • Perform the extraction at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours) with continuous stirring.

  • Filter the mixture through filter paper to separate the extract from the solid residue.

  • Repeat the extraction process on the residue to ensure maximum yield.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification of this compound

For the isolation of pure this compound from the crude extract, chromatographic techniques are employed.

a. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Dissolve the crude extract in an appropriate solvent and load it onto the conditioned cartridge.

  • Wash the cartridge with a non-polar solvent to remove impurities.

  • Elute the flavonoid fraction using a solvent of intermediate polarity (e.g., methanol or ethanol).

b. High-Performance Liquid Chromatography (HPLC):

  • Further purify the flavonoid fraction using preparative HPLC with a C18 column.

  • Use a gradient elution system with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: acetonitrile).

  • Monitor the elution at a specific wavelength (e.g., 350 nm) and collect the fraction corresponding to the retention time of this compound.

Quantification of this compound by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the accurate quantification of this compound.[3]

a. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 350 nm.

  • Injection Volume: 20 µL.

b. Standard Curve Preparation:

  • Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol).

  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard.

c. Sample Analysis:

  • Dissolve a known amount of the plant extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Inject the sample solution into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area with the standard curve.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The therapeutic effects of this compound are attributed to its modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.

experimental_workflow plant_material Plant Material (e.g., Flowers, Skins) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (SPE/HPLC) crude_extract->purification quantification Quantification (HPLC) crude_extract->quantification pure_this compound Pure this compound purification->pure_this compound bioassays Biological Activity Assays pure_this compound->bioassays anticancer_pathway This compound This compound Bcl2 Bcl-2 Inhibition This compound->Bcl2 Caspase9 Caspase-9 Activation This compound->Caspase9 CDK2_CyclinE CDK2/Cyclin E Inhibition This compound->CDK2_CyclinE Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Phase Arrest CDK2_CyclinE->G2M_Arrest anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_MAPK NF-κB & MAPK Pathways Inflammatory_Stimuli->NFkB_MAPK This compound This compound This compound->NFkB_MAPK Inhibits COX Cyclooxygenase (COX) Inhibition This compound->COX Inflammation Inflammation NFkB_MAPK->Inflammation Prostaglandins Prostaglandin Production ↓ COX->Prostaglandins antioxidant_pathway Oxidative_Stress Oxidative Stress Cellular_Protection Cellular Protection This compound This compound PI3K_Akt PI3K/Akt Pathway Activation This compound->PI3K_Akt Nrf2 Nrf2 Activation PI3K_Akt->Nrf2 Antioxidant_Enzymes Antioxidant Enzyme Expression ↑ Nrf2->Antioxidant_Enzymes Antioxidant_Enzymes->Cellular_Protection

References

Spiraeoside: Unveiling its Commercial Potential Against Established Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ever-expanding market for natural health products, flavonoids stand out for their diverse therapeutic properties. While compounds like quercetin, kaempferol, and luteolin have carved out significant commercial niches, a lesser-known flavonoid, Spiraeoside, is emerging as a potent bioactive molecule with considerable, yet largely untapped, commercial potential. This guide provides an objective comparison of this compound against its more established counterparts, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its prospects.

Commercial Landscape: A Tale of Four Flavonoids

The global flavonoid market is on a significant upward trajectory, projected to grow from USD 1.29 billion in 2023 to USD 5.9 billion by 2035, at a compound annual growth rate (CAGR) of 12.4%[1][2]. This growth is largely driven by increasing consumer awareness of the health benefits of natural ingredients and the rising demand for functional foods, dietary supplements, and pharmaceuticals[1].

This compound is commercially available from various suppliers, primarily for research purposes, with prices in the range of USD 297-432 for 5 mg[4][5]. In contrast, bulk prices for quercetin, kaempferol, and luteolin are significantly lower, reflecting their larger scale of production and established supply chains. For instance, quercetin supplement prices in 2024 ranged from USD 75 to 165.90 per kg[6]. High-purity kaempferol can cost around USD 35-49 per gram[7]. Luteolin is available from various suppliers with prices around USD 40 for 20mg[8].

The primary applications for quercetin, kaempferol, and luteolin are in dietary supplements, functional foods and beverages, pharmaceuticals, and cosmetics, driven by their well-documented antioxidant, anti-inflammatory, and anti-cancer properties[9][10][11][12][13][14][15]. This compound, with its potent biological activities, has the potential to penetrate these markets, particularly in functional foods and nutraceuticals, as research continues to validate its health benefits[16][17].

FlavonoidMarket Size & GrowthPriceKey Commercial Applications
This compound Data not available (emerging market)~$297-432 / 5mg (research grade)[4][5]Currently limited to research; potential in functional foods, nutraceuticals, and pharmaceuticals[16][17].
Quercetin USD 1.29 billion (2023), 12.4% CAGR (2024-2032)[1][2]~$75 - $165.90 / kg (supplement grade)[6]Dietary supplements, functional foods, beverages, pharmaceuticals, cosmetics[1][10][14][18].
Kaempferol USD 3.76 billion (2021), 3.9% CAGR (2022-2030)[3]~$35 - $49 / g (high purity)[7]Pharmaceuticals, dietary supplements, functional foods, cosmetics[9][11][13].
Luteolin Market data included in overall flavonoid market~$40 / 20mg[8]Pharmaceuticals, dietary supplements, functional foods[12][15][19][20][21].

Biological Activity: A Comparative Analysis

The commercial potential of a flavonoid is intrinsically linked to its biological efficacy. Here, we compare the antioxidant, anti-inflammatory, and anti-cancer activities of this compound with quercetin, kaempferol, and luteolin, based on available experimental data.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key driver of their commercial success. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher antioxidant potential.

FlavonoidDPPH Radical Scavenging Activity (IC50)Other Antioxidant Data
This compound 28.51 µg/mL[17]Strong ABTS radical scavenging ability (IC50: 7.48 µg/mL)[17].
Quercetin Lower IC50 values generally reported compared to its glycosides.A potent antioxidant, widely studied for its free radical scavenging capabilities.
Kaempferol Generally shows high antioxidant activity, often comparable to or slightly lower than quercetin.Exhibits strong free radical scavenging activity in various assays[22].
Luteolin Potent antioxidant activity demonstrated in numerous studies.Effectively scavenges reactive oxygen species.
Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, making anti-inflammatory compounds highly sought after. In vitro anti-inflammatory activity can be assessed by measuring the inhibition of protein denaturation.

FlavonoidAnti-inflammatory Activity
This compound Demonstrates significant anti-inflammatory activities[23][24].
Quercetin Well-documented potent anti-inflammatory effects through various mechanisms.
Kaempferol Exhibits significant anti-inflammatory properties[22].
Luteolin Strong anti-inflammatory activity, with some derivatives also showing efficacy[21][25].
Anti-cancer Activity

The potential to inhibit cancer cell growth is a significant area of flavonoid research with immense therapeutic and commercial implications.

FlavonoidAnti-cancer Activity (HeLa cells)
This compound Significantly inhibited cell growth at a dose of 50 μg/mL[2][23].
Quercetin Induces apoptosis and inhibits proliferation in various cancer cell lines.
Kaempferol Shows anti-proliferative effects on various cancer cell lines, including HepG2, CT26, and B16F1[22].
Luteolin Inhibits proliferation and induces apoptosis in HeLa cells[26].

Experimental Protocols

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the flavonoids.

Principle: The DPPH radical is a stable free radical that is neutralized by accepting a hydrogen atom or an electron from an antioxidant, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Preparation of Flavonoid Solutions: Stock solutions of this compound, quercetin, kaempferol, and luteolin are prepared in methanol at a concentration of 1 mg/mL. Serial dilutions are then made to obtain a range of concentrations.

  • Assay:

    • To 1 mL of each flavonoid dilution, 2 mL of the DPPH solution is added.

    • The mixture is shaken vigorously and incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a spectrophotometer.

    • A control is prepared using 1 mL of methanol instead of the flavonoid solution.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the flavonoid required to inhibit 50% of the DPPH radicals, is then determined from a graph of inhibition percentage against concentration.

In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)

Objective: To assess the anti-inflammatory potential of the flavonoids by measuring their ability to inhibit heat-induced protein denaturation.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent this denaturation is a measure of its anti-inflammatory activity.

Procedure:

  • Preparation of Reaction Mixture:

    • The reaction mixture (0.5 mL) consists of 0.45 mL of bovine serum albumin (5% w/v aqueous solution) and 0.05 mL of the test flavonoid solution at various concentrations (e.g., 100 to 1000 µg/mL).

    • A control consists of 0.45 mL of bovine serum albumin and 0.05 mL of distilled water.

  • Incubation: The mixtures are incubated at 37°C for 20 minutes and then heated at 57°C for 20 minutes.

  • Measurement: After cooling, 2.5 mL of phosphate buffer saline (pH 6.3) is added to each tube. The absorbance is measured at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms through which these flavonoids exert their effects is crucial for targeted drug development. Below are diagrams illustrating the key signaling pathways modulated by each flavonoid.

Spiraeoside_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates PLCg PLCγ This compound->PLCg Suppresses Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Transcription Cell_Survival Cell Survival & Protection Antioxidant_Enzymes->Cell_Survival Mast_Cell_Activation Mast Cell Activation PLCg->Mast_Cell_Activation

Caption: this compound's signaling pathways.

Quercetin_Signaling_Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits MAPK MAPK (ERK, JNK, p38) Quercetin->MAPK Inhibits NFkB NF-κB Quercetin->NFkB Inhibits Apoptosis Apoptosis Quercetin->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation MAPK->Cell_Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Quercetin's signaling pathways.

Kaempferol_Signaling_Pathway Kaempferol Kaempferol PI3K PI3K Kaempferol->PI3K Inhibits NFkB NF-κB Kaempferol->NFkB Inhibits MAPK MAPK (ERK, JNK) Kaempferol->MAPK Inhibits Angiogenesis Angiogenesis Kaempferol->Angiogenesis Inhibits Akt Akt PI3K->Akt Akt->NFkB Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Induces

Caption: Kaempferol's signaling pathways.

Luteolin_Signaling_Pathway Luteolin Luteolin NFkB NF-κB Luteolin->NFkB Inhibits MAPK MAPK Luteolin->MAPK Inhibits STAT3 STAT3 Luteolin->STAT3 Inhibits PI3K_Akt PI3K/Akt Luteolin->PI3K_Akt Inhibits Apoptosis Apoptosis Luteolin->Apoptosis Induces Inflammation Inflammation NFkB->Inflammation Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation STAT3->Cell_Proliferation PI3K_Akt->Cell_Proliferation

Caption: Luteolin's signaling pathways.

Conclusion: The Promising Horizon for this compound

While this compound is currently a minor player in the commercial flavonoid market, its potent biological activities, comparable and in some cases potentially superior to established flavonoids, position it as a compound with significant future commercial potential. Its demonstrated antioxidant, anti-inflammatory, and anti-cancer effects, coupled with a growing body of research elucidating its mechanisms of action, make it an attractive candidate for development in the pharmaceutical, nutraceutical, and functional food industries.

The primary hurdle for the commercialization of this compound is the current lack of large-scale production and a limited number of suppliers, which contributes to its high cost. However, as research continues to highlight its therapeutic benefits, and with the increasing demand for novel, natural bioactive compounds, investment in scalable extraction and synthesis methods is likely to follow. For researchers and drug development professionals, this compound represents a promising frontier in flavonoid research with the potential for significant scientific and commercial returns.

References

Safety Operating Guide

Proper Disposal of Spiraeoside: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for Spiraeoside. The following procedural, step-by-step guidance is based on established safety protocols for handling hazardous chemicals in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. Before beginning any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be trained in proper waste handling and disposal procedures.[2][3]

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is required.

  • Respiratory Protection: If there is a risk of dust formation, respiratory protection should be worn.[4]

General Handling:

  • Avoid dust formation.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep away from food, drink, and animal feedingstuffs.[1]

  • Do not eat, drink, or smoke in areas where chemicals are handled.[5]

Quantitative Data Summary

For proper waste labeling and documentation, the following key chemical identifiers for this compound are provided.

PropertyValue
Chemical Name This compound, Quercetin 4′-O-glucoside
CAS Number 20229-56-5[1][6]
Molecular Formula C₂₁H₂₀O₁₂[6]
Molecular Weight 464.38 g/mol [6]
Hazard Classification Acute Toxicity 4 (Oral), H302 (Harmful if swallowed)[1]
Storage Store in a dry, cool place.[1]

Step-by-Step Disposal Protocol

All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.[2][7] Under no circumstances should this compound or its solutions be disposed of down the drain. [2][8]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[9][10]

  • Solid Waste: Collect unused or expired this compound powder in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for hazardous liquid waste. Ensure the container is compatible with the solvent used.

  • Contaminated Materials: Items such as gloves, weighing papers, pipette tips, and paper towels contaminated with this compound should be collected in a designated container for chemically contaminated solid waste.[4]

Step 2: Waste Container Management
  • Container Selection: Use appropriate, leak-proof containers made of a material that does not react with the waste. Plastic is often preferred.[7][9] The container must have a secure, tight-fitting cap.[9]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution.[7][9]

  • Closure: Keep waste containers closed at all times, except when adding waste.[2][7][9]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][9]

  • The SAA must be inspected weekly for any signs of leakage.[9]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7]

  • Once a container is full, it must be removed from the SAA within three days.[9]

Step 4: Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][7] Follow all local, state, and federal regulations for chemical waste disposal.

Disposal of Empty Containers

A container that has held this compound is still considered hazardous waste. To dispose of it as regular trash, it must be triple-rinsed.[2]

  • Rinse the empty container three times with a suitable solvent (such as water or another solvent capable of removing the residue).

  • Each rinse should use a volume of solvent equal to about 5% of the container's volume.[2]

  • Collect the rinseate and dispose of it as hazardous liquid waste.[2]

  • After triple-rinsing, deface or remove the original chemical label and remove the cap before disposing of the container in the regular trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

Spiraeoside_Disposal_Workflow start Start: this compound Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed hazardous solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, leak-proof hazardous liquid waste container liquid_waste->collect_liquid store_saa Store in designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa full_container Container Full? store_saa->full_container full_container->store_saa No request_pickup Arrange for Hazardous Waste Pickup with EHS full_container->request_pickup Yes end End: Compliant Disposal request_pickup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiraeoside
Reactant of Route 2
Spiraeoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.